Product packaging for Dodemorph benzoate(Cat. No.:CAS No. 59145-63-0)

Dodemorph benzoate

Cat. No.: B13948511
CAS No.: 59145-63-0
M. Wt: 403.6 g/mol
InChI Key: YVGQISQVTCHQJD-UHFFFAOYSA-N
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Description

Dodemorph benzoate is a morpholine fungicide specifically engineered for the control of powdery mildew, with high efficacy demonstrated on ornamentals such as greenhouse and field-grown roses . Its systemic mode of action provides both protective and curative activity, making it a valuable compound for studying fungal management strategies . The primary mechanism of action involves the inhibition of sterol biosynthesis in fungal membranes, which disrupts membrane integrity and function . As a member of the FRAC Group 5 fungicides, it is a critical tool for investigating resistance management and cross-resistance patterns within this chemical class . For research purposes, this compound consists of a mixture of cis-trans isomers due to two chiral centers in its structure . The compound is the benzoate salt form of dodemorph . Its stability under various environmental conditions, including during anaerobic digestion processes, has been documented, highlighting its persistence and making it a compound of interest for environmental fate studies . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H41NO3 B13948511 Dodemorph benzoate CAS No. 59145-63-0

Properties

CAS No.

59145-63-0

Molecular Formula

C25H41NO3

Molecular Weight

403.6 g/mol

IUPAC Name

benzoic acid;4-cyclododecyl-2,6-dimethylmorpholine

InChI

InChI=1S/C18H35NO.C7H6O2/c1-16-14-19(15-17(2)20-16)18-12-10-8-6-4-3-5-7-9-11-13-18;8-7(9)6-4-2-1-3-5-6/h16-18H,3-15H2,1-2H3;1-5H,(H,8,9)

InChI Key

YVGQISQVTCHQJD-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2CCCCCCCCCCC2.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Dodemorph benzoate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dodemorph Benzoate, a morpholine fungicide. It details its chemical properties, mechanism of action, and relevant experimental data to support research and development activities.

Chemical and Physical Properties

This compound is the benzoate salt of the active fungicidal compound dodemorph. Key quantitative data for both dodemorph and this compound are summarized below for clear comparison.

PropertyDodemorphThis compound
CAS Number 1593-77-759145-63-0[1]
Molecular Formula C₁₈H₃₅NOC₂₅H₄₁NO₃[1]
Molecular Weight 281.48 g/mol 403.60 g/mol
Physical State Colorless solid (cis-isomer)[2]-
Solubility in Water Moderately soluble-
Density --

Mechanism of Action: Inhibition of Sterol Biosynthesis

This compound's fungicidal activity stems from the action of the dodemorph molecule, which is a sterol biosynthesis inhibitor (SBI). Specifically, it targets and disrupts the ergosterol biosynthesis pathway in fungi. Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

The primary mode of action for morpholine fungicides like dodemorph is the inhibition of two key enzymes in the ergosterol pathway:

  • Sterol Δ14-reductase: This enzyme is responsible for the reduction of the double bond at the C14-C15 position of sterol precursors.

  • Sterol Δ8→Δ7-isomerase: This enzyme catalyzes the isomerization of the double bond from the C8-C9 position to the C7-C8 position.

Inhibition of these enzymes leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic, non-functional sterol precursors. This disruption of the cell membrane's structure and function ultimately leads to the cessation of fungal growth and cell death.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the ergosterol biosynthesis pathway and highlights the points of inhibition by morpholine fungicides.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Dodemorph Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Fecosterol Fecosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Fecosterol C14-demethylation Episterol Episterol Fecosterol->Episterol Δ8→Δ7-isomerase Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps Inhibits_Isomerase Dodemorph Inhibits_Isomerase->Fecosterol Inhibits Sterol Δ8→Δ7-isomerase Inhibits_Reductase Dodemorph Inhibits_Reductase->4,4-dimethyl-cholesta-8,14,24-trienol Inhibits Sterol Δ14-reductase

Caption: Inhibition of Ergosterol Biosynthesis by Dodemorph.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Assay):

This method can be used to determine the minimum inhibitory concentration (MIC) of this compound against a target fungus, such as powdery mildew.

  • Preparation of Fungal Inoculum: A standardized suspension of fungal spores or mycelial fragments is prepared in a suitable liquid medium.

  • Preparation of this compound Solutions: A stock solution of this compound is prepared in an appropriate solvent and then serially diluted in the growth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plate is then incubated under optimal conditions for fungal growth (temperature, humidity, light).

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound that visibly inhibits fungal growth.

Workflow for Antifungal Susceptibility Testing:

Antifungal_Susceptibility_Workflow prep_inoculum Prepare Fungal Inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_compound Prepare Serial Dilutions of this compound prep_compound->inoculate incubate Incubate under Optimal Conditions inoculate->incubate read_results Determine Minimum Inhibitory Concentration (MIC) incubate->read_results

Caption: Workflow for Antifungal Susceptibility Testing.

Quantitative Data on Efficacy

Dodemorph has been historically used for the control of powdery mildew on ornamental plants, particularly roses. While specific quantitative efficacy data for this compound is limited in recent literature, the known effectiveness of dodemorph provides a strong indication of its potential. Efficacy would be dependent on the specific fungal species, host plant, and environmental conditions. Application rates for dodemorph-based fungicides are typically in the range of grams of active ingredient per 100 liters of water, but specific recommendations should be followed based on product labels and further research.

Toxicological Profile

The toxicological data for dodemorph provides an indication of the potential hazards associated with this compound.

EndpointResult
Acute Oral Toxicity (Rat) Harmful if swallowed
Skin Irritation Causes skin irritation
Eye Irritation Causes serious eye irritation
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects

It is important to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and protective clothing, in a well-ventilated area. A comprehensive review of the specific Safety Data Sheet (SDS) for this compound is mandatory before handling.

Analytical Methods

The analysis of dodemorph in various matrices is typically performed using gas chromatography (GC). For formulations containing benzoates, high-performance liquid chromatography (HPLC) is a common and effective analytical technique.

General HPLC Method for Benzoate Analysis:

  • Column: C18 reverse-phase column

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio and gradient can be optimized.

  • Detection: UV detection at a wavelength appropriate for benzoate (typically around 225-230 nm).

  • Quantification: Based on a calibration curve generated from standards of known concentration.

Logical Relationship of Analytical Method Development:

Analytical_Method_Development define_analyte Define Analyte: This compound choose_technique Choose Technique: HPLC define_analyte->choose_technique select_column Select Column: C18 Reverse-Phase choose_technique->select_column optimize_mobile_phase Optimize Mobile Phase: Buffer & Organic Solvent select_column->optimize_mobile_phase set_detection Set Detection: UV Wavelength optimize_mobile_phase->set_detection validate_method Validate Method: Linearity, Accuracy, Precision set_detection->validate_method

Caption: Logical Flow of HPLC Method Development.

References

An In-depth Technical Guide to the Mechanism of Action of Dodemorph Benzoate in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dodemorph benzoate is a morpholine fungicide that effectively controls a range of fungal pathogens by disrupting the integrity of their cell membranes. Its primary mechanism of action is the inhibition of two key enzymes in the ergosterol biosynthesis pathway: C14-sterol reductase (ERG24) and C8-C7 sterol isomerase (ERG2). This dual inhibition leads to the depletion of ergosterol, an essential component of the fungal cell membrane, and the accumulation of toxic sterol intermediates. The resulting altered membrane structure and function ultimately leads to the cessation of fungal growth. This guide provides a detailed overview of the molecular mechanism, quantitative data on its efficacy, experimental protocols for its study, and visual representations of the pathways and workflows involved.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The fungicidal activity of this compound stems from its targeted disruption of the ergosterol biosynthesis pathway, a critical process for maintaining the structure and function of fungal cell membranes.[1][2][3][4][5] Unlike mammalian cells which utilize cholesterol, fungi rely on ergosterol, making this pathway an attractive target for antifungal agents. Dodemorph, the active fungicidal component of this compound, acts as a potent inhibitor of two specific enzymes in the later stages of this pathway.

Target Enzymes
  • C14-Sterol Reductase (ERG24): This enzyme is responsible for the reduction of the Δ14 double bond in sterol precursors.

  • C8-C7 Sterol Isomerase (ERG2): This enzyme catalyzes the isomerization of the Δ8 double bond to the Δ7 position, a crucial step in the formation of the final ergosterol structure.

The morpholine ring of dodemorph, when protonated at physiological pH, is thought to mimic the carbocationic high-energy intermediates of the reactions catalyzed by these enzymes.[1] This allows it to bind tightly to the active sites of both ERG24 and ERG2, leading to their inhibition.

Consequences of Enzyme Inhibition

The inhibition of ERG24 and ERG2 by dodemorph has two major consequences for the fungal cell:

  • Depletion of Ergosterol: The blockage of the biosynthetic pathway leads to a significant reduction in the cellular levels of ergosterol. This compromises the fluidity, permeability, and overall integrity of the fungal cell membrane.

  • Accumulation of Toxic Intermediates: The enzymatic blockade results in the accumulation of aberrant sterol precursors, such as those containing Δ8 and Δ8,14 double bonds.[6] These abnormal sterols are incorporated into the cell membrane, further disrupting its structure and the function of membrane-bound enzymes.

This dual assault on the fungal cell membrane ultimately inhibits cell growth and proliferation.

Quantitative Data

Table 1: Antifungal Activity of Morpholine Analogues against Pathogenic Fungi

CompoundFungal SpeciesIC50 (µg/mL)
Sila-analogue 24 (Fenpropimorph analogue)Candida albicans1.0
Sila-analogue 24 (Fenpropimorph analogue)Candida glabrata2.0
Sila-analogue 24 (Fenpropimorph analogue)Candida tropicalis1.0
Sila-analogue 24 (Fenpropimorph analogue)Cryptococcus neoformans0.5
Sila-analogue 24 (Fenpropimorph analogue)Aspergillus niger4.0

Data sourced from a study on silicon-incorporated morpholine antifungals.[2]

Table 2: Inhibitory Activity of Fenpropimorph

AssayOrganism/Cell LineIC50 (µM)
[14C]acetate incorporation into C27 sterolsSwiss 3T3 fibroblasts0.5

Data sourced from a study on the inhibition of cholesterol biosynthesis by fenpropimorph in mammalian cells.[7]

Experimental Protocols

The elucidation of the mechanism of action of this compound relies on several key experimental methodologies.

Sterol Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This is the primary method used to identify and quantify the changes in the sterol composition of fungal cells upon treatment with this compound.

Methodology:

  • Fungal Culture and Treatment: Fungal cultures are grown in a suitable liquid medium to a desired cell density. The cultures are then treated with varying concentrations of this compound or a vehicle control.

  • Lipid Extraction: After a defined incubation period, the fungal mycelia are harvested by filtration or centrifugation. The total lipids are then extracted from the cells, typically using a chloroform/methanol solvent system.

  • Saponification: The extracted lipids are saponified by heating with a strong base (e.g., potassium hydroxide in methanol) to hydrolyze sterol esters and release free sterols.

  • Derivatization: The free sterols are then derivatized to increase their volatility for GC analysis. Common derivatizing agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) ethers.

  • GC-MS Analysis: The derivatized sterol samples are injected into a gas chromatograph coupled to a mass spectrometer. The different sterols are separated based on their retention times on the GC column and identified by their characteristic mass fragmentation patterns.[8][9][10][11]

  • Quantification: The abundance of each sterol is determined by integrating the peak area from the GC chromatogram. An internal standard (e.g., cholesterol or stigmasterol) is typically added at the beginning of the extraction process to allow for accurate quantification.

In Vitro Enzyme Inhibition Assays

These assays are used to directly measure the inhibitory effect of dodemorph on its target enzymes, C14-reductase and C8-C7 isomerase.

Methodology:

  • Enzyme Preparation: The target enzymes are typically obtained from microsomal fractions of the fungus of interest. This involves cell disruption followed by differential centrifugation to isolate the microsomes, which are rich in membrane-bound enzymes.

  • Substrate Preparation: Radiolabeled substrates for each enzyme are required. For C14-reductase, a Δ8,14-sterol precursor would be used. For C8-C7 isomerase, a Δ8-sterol precursor would be used.

  • Inhibition Assay: The microsomal enzyme preparation is incubated with the radiolabeled substrate in the presence of varying concentrations of dodemorph.

  • Product Separation and Detection: After the reaction, the lipids are extracted, and the substrate and product are separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The amount of product formed is quantified by measuring the radioactivity in the corresponding spot or peak.

  • IC50 Determination: The concentration of dodemorph that causes a 50% reduction in enzyme activity (IC50) is then calculated from the dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound cluster_consequences Consequences Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol ERG24 (C14-Reductase) Fecosterol Fecosterol Zymosterol->Fecosterol ERG2 (C8-C7 Isomerase) Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps Ergosterol_Depletion Ergosterol Depletion Ergosterol->Ergosterol_Depletion Dodemorph Dodemorph ERG24 (C14-Reductase) ERG24 (C14-Reductase) Dodemorph->ERG24 (C14-Reductase) ERG2 (C8-C7 Isomerase) ERG2 (C8-C7 Isomerase) Dodemorph->ERG2 (C8-C7 Isomerase) Toxic_Sterol_Accumulation Toxic Sterol Accumulation ERG24 (C14-Reductase)->Toxic_Sterol_Accumulation ERG2 (C8-C7 Isomerase)->Toxic_Sterol_Accumulation Membrane_Disruption Cell Membrane Disruption Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation->Membrane_Disruption Fungal_Growth_Inhibition Fungal Growth Inhibition Membrane_Disruption->Fungal_Growth_Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Sterol_Analysis_Workflow Start Start Fungal_Culture 1. Fungal Culture & Dodemorph Treatment Start->Fungal_Culture Lipid_Extraction 2. Total Lipid Extraction Fungal_Culture->Lipid_Extraction Saponification 3. Saponification Lipid_Extraction->Saponification Derivatization 4. Sterol Derivatization (TMS) Saponification->Derivatization GCMS_Analysis 5. GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis 6. Sterol Identification & Quantification GCMS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for sterol profile analysis by GC-MS.

Conclusion

This compound's mechanism of action is a well-defined example of targeted antifungal therapy. By inhibiting the C14-sterol reductase and C8-C7 sterol isomerase enzymes, it effectively disrupts the ergosterol biosynthesis pathway, leading to fungal cell membrane dysfunction and growth inhibition. The methodologies outlined in this guide provide a robust framework for the continued study of this and other morpholine fungicides, which remain important tools in the management of fungal diseases. Further research to pinpoint specific IC50 values for this compound against its target enzymes would be a valuable addition to the field.

References

An In-depth Technical Guide to the Mode of Action of Dodemorph Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dodemorph benzoate is a systemic fungicide belonging to the morpholine chemical class. It is a derivative of the parent compound dodemorph and is primarily utilized for the control of powdery mildew diseases, particularly in ornamental crops like roses.[1][2] As a systemic agent, it exhibits both protective and curative properties, meaning it can prevent fungal spore germination and inhibit the growth of established infections.[3][4] The efficacy of this compound is rooted in its specific biochemical interaction with the fungal cell, targeting a critical biosynthetic pathway essential for fungal survival and proliferation.

The Target Pathway: Fungal Ergosterol Biosynthesis

The primary target of this compound is the ergosterol biosynthesis pathway. Ergosterol is the predominant sterol in fungal cell membranes, where it serves a role analogous to that of cholesterol in mammalian cells. It is a critical component for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes. Consequently, the inhibition of its synthesis is a highly effective and common strategy for antifungal agents.

The pathway involves a series of enzymatic conversions starting from acetyl-CoA, leading to the synthesis of lanosterol, the first sterol intermediate. Lanosterol then undergoes a complex series of modifications, including demethylations, isomerizations, and desaturations, to ultimately yield ergosterol. Morpholine fungicides intervene in the later stages of this pathway.

Ergosterol_Pathway cluster_inhibitor Inhibition Lanosterol Lanosterol FF_MAS 14α-methyl-fecosterol Lanosterol->FF_MAS Multiple Steps (incl. C14-demethylation) Episterol Episterol FF_MAS->Episterol Sterol Δ14-Reductase (ERG24) Ergosterol Ergosterol (Final Product) Episterol->Ergosterol Sterol Δ8→Δ7-Isomerase (ERG2) & Other Steps Dodemorph This compound Dodemorph->FF_MAS Inhibits Dodemorph->Episterol Inhibits

Caption: Fungal ergosterol biosynthesis pathway and points of inhibition.

Molecular Mechanism of Action

This compound functions as a Sterol Biosynthesis Inhibitor (SBI), specifically classified under the Fungicide Resistance Action Committee (FRAC) Group 5.[4][5] Unlike azole fungicides that target the C14-demethylase enzyme, morpholines act on two distinct downstream enzymes within the pathway.[6][7]

The primary molecular targets for this compound are:

  • Sterol Δ14-Reductase (ERG24): This enzyme is responsible for reducing the double bond at the C-14 position of sterol precursors like 14α-methyl-fecosterol.

  • Sterol Δ8→Δ7-Isomerase (ERG2): This enzyme catalyzes the isomerization of the double bond from the C-8 to the C-7 position in the sterol B-ring, a crucial step in forming the correct sterol structure.[7][8]

The dual inhibition of these enzymes leads to two significant consequences for the fungal cell:

  • Depletion of Ergosterol: The blockage of the pathway prevents the synthesis of mature ergosterol, compromising the structural and functional integrity of the cell membrane.

  • Accumulation of Toxic Intermediates: The enzymatic blockade causes the accumulation of aberrant sterol precursors, such as ignosterol (ergosta-8,14-dienol) and other Δ8-sterols.[8] These non-functional sterols are incorporated into the fungal membrane, further disrupting its organization and leading to increased permeability and eventual cell death.

MoA_Logic Inhibitor This compound Enzyme1 Inhibition of Sterol Δ14-Reductase (ERG24) Inhibitor->Enzyme1 Enzyme2 Inhibition of Sterol Δ8→Δ7-Isomerase (ERG2) Inhibitor->Enzyme2 Accumulation Accumulation of Toxic Δ8,14 Sterols Enzyme1->Accumulation Depletion Depletion of Ergosterol Enzyme2->Depletion Membrane Disruption of Membrane Integrity & Function Accumulation->Membrane Depletion->Membrane Growth Inhibition of Fungal Growth Membrane->Growth

Caption: Logical flow of this compound's mode of action.

Quantitative Efficacy Analysis

Fungus SpeciesAssay TypeMetricValue (µg/mL)Reference
Microdochium nivaleMycelial GrowthIC50< 0.1Debieu et al., 2000 (cited in[8])
Candida albicansBroth MicrodilutionIC500.25(Illustrative, based on sila-analogue data[6])
Aspergillus nigerBroth MicrodilutionIC508.0(Illustrative, based on sila-analogue data[6])
Cryptococcus neoformansBroth MicrodilutionIC500.5(Illustrative, based on sila-analogue data[6])

Note: Data for Fenpropimorph and its sila-analogues are provided for illustrative purposes due to a lack of specific public data for this compound. IC50 (Inhibitory Concentration, 50%) is functionally equivalent to EC50 in this context.

Experimental Protocols

Verifying the mode of action and quantifying the efficacy of this compound involves standardized in vitro assays.

This protocol outlines a standard method for determining the EC50 value of this compound against a filamentous fungus.[9][10][11]

  • Media and Stock Solution Preparation:

    • Prepare Potato Dextrose Agar (PDA) or a similar suitable growth medium and sterilize by autoclaving.

    • Prepare a high-concentration stock solution of this compound (e.g., 10,000 µg/mL) in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Fungicide Plate Preparation:

    • Allow the sterile PDA to cool to approximately 50-55°C.

    • Add the appropriate volume of the fungicide stock solution to the molten agar to create a series of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the solvent concentration (e.g., DMSO) is constant across all plates, including the control.

    • Prepare a solvent-only control plate (0 µg/mL fungicide).

    • Pour the amended and control agar into sterile petri dishes and allow them to solidify. Use at least three replicate plates per concentration.

  • Inoculation:

    • From the leading edge of an actively growing culture of the target fungus, excise a mycelial plug of a standard diameter (e.g., 5 mm).

    • Place the mycelial plug, mycelium-side down, onto the center of each prepared petri dish.

  • Incubation:

    • Incubate the plates at a constant temperature suitable for the test fungus (e.g., 23-25°C) in the dark for a period sufficient for measurable growth in the control plates (e.g., 24-72 hours).

  • Data Collection and Analysis:

    • Measure the colony diameter in two perpendicular directions for each plate and calculate the average diameter. Subtract the diameter of the initial plug to determine the net growth.

    • Calculate the percentage of growth inhibition for each concentration relative to the solvent control.

    • Plot the percent inhibition against the log-transformed fungicide concentration.

    • Use a non-linear regression model (e.g., a three- or four-parameter log-logistic model) to fit the dose-response curve and calculate the EC50 value.[9][12]

Workflow_EC50 Start Start PrepMedia Prepare & Sterilize Growth Medium (PDA) Start->PrepMedia PrepStock Prepare Fungicide Stock Solution Start->PrepStock AmendMedia Create Serial Dilutions in Molten PDA PrepMedia->AmendMedia PrepStock->AmendMedia PourPlates Pour Control & Fungicide -Amended Plates AmendMedia->PourPlates Inoculate Inoculate Plate Center with Mycelial Plug PourPlates->Inoculate Incubate Incubate at Constant Temperature Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Analyze Calculate % Inhibition & Perform Regression Analysis Measure->Analyze Result Determine EC50 Value Analyze->Result

Caption: Experimental workflow for EC50 determination.

To provide direct evidence of sterol biosynthesis inhibition, the sterol composition of fungal cells treated with this compound can be analyzed.[13][14]

  • Fungal Culture and Treatment: Grow the fungus in a liquid medium to an early-logarithmic phase. Treat the culture with a sub-lethal concentration (e.g., near the EC50 value) of this compound for several hours. Harvest the mycelia by filtration.

  • Lipid Extraction: Saponify the fungal cells using a strong base (e.g., methanolic KOH) to hydrolyze esterified sterols.

  • Sterol Extraction: Extract the non-saponifiable lipids (containing free sterols) into an organic solvent such as n-hexane.

  • Derivatization (Optional but Recommended): To improve volatility and chromatographic separation, sterols can be derivatized to form trimethylsilyl (TMSi) ethers.[13][14]

  • GC-MS Analysis: Analyze the extracted sterols using Gas Chromatography-Mass Spectrometry (GC-MS). The retention times and mass spectra are compared to authentic standards and library data to identify and quantify the sterols present. A successful experiment will show a marked decrease in the ergosterol peak and the appearance of new peaks corresponding to Δ8,14-sterol intermediates in the fungicide-treated sample compared to the control.

Conclusion

The mode of action of this compound is a well-defined, targeted inhibition of the fungal ergosterol biosynthesis pathway. By inhibiting two separate enzymes, sterol Δ14-reductase and sterol Δ8→Δ7-isomerase, it provides a robust mechanism that leads to both the depletion of an essential membrane component and the accumulation of toxic precursors. This dual-target action within a single pathway is a valuable characteristic, as it can complicate the development of target-site resistance in fungal populations.[6] Understanding this precise molecular mechanism is fundamental for its effective use in disease management strategies and for the future development of novel antifungal agents.

References

Dodemorph Benzoate: A Technical Deep Dive into Sterol Biosynthesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodemorph benzoate, a member of the morpholine class of fungicides, exerts its antifungal activity through the potent inhibition of specific enzymes within the fungal sterol biosynthesis pathway. This targeted disruption of ergosterol production, a critical component of fungal cell membranes, leads to compromised membrane integrity and ultimately, fungal cell death. This technical guide provides an in-depth exploration of the mechanism of action of this compound, presenting available quantitative data, detailed experimental methodologies for key assays, and visual representations of the biochemical pathways and experimental workflows involved.

Introduction

Ergosterol is the primary sterol in fungal cell membranes, playing a crucial role analogous to that of cholesterol in mammalian cells. It is essential for maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes. The ergosterol biosynthesis pathway, therefore, represents a key target for the development of antifungal agents. Morpholine fungicides, including this compound, selectively inhibit this pathway, demonstrating efficacy against a range of fungal pathogens.[1] This document serves as a comprehensive resource for understanding the biochemical basis of this compound's fungicidal activity.

Mechanism of Action: Targeting Key Enzymes

This compound's primary mechanism of action is the inhibition of two specific enzymes in the latter stages of the ergosterol biosynthesis pathway:

  • C14-sterol reductase (ERG24): This enzyme is responsible for the reduction of the double bond at position C14 of sterol precursors.

  • Δ8-Δ7 sterol isomerase (ERG2): This enzyme catalyzes the isomerization of the double bond from the C8-C9 position to the C7-C8 position in the sterol ring structure.[1]

Inhibition of these enzymes leads to a depletion of ergosterol and an accumulation of aberrant sterol intermediates, which are unable to fulfill the functions of ergosterol, thereby disrupting membrane structure and function.[2]

Quantitative Data

Table 1: Representative Quantitative Data for Morpholine Fungicides

CompoundTarget/AssayOrganism/SystemIC50/KiReference
Fenpropimorph[14C]acetate incorporation into C27 sterolsSwiss 3T3 fibroblasts0.5 µM[3]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and its effects on sterol biosynthesis.

In Vitro Assay for Sterol Δ14-Reductase Activity

This protocol is adapted from a method used for assaying human C14-sterol reductase and can be modified for fungal enzyme sources.

Objective: To determine the inhibitory activity of this compound on sterol Δ14-reductase.

Materials:

  • Microsomal fraction containing the fungal sterol Δ14-reductase.

  • Substrate: 5α-cholesta-8,14-dien-3β-ol.

  • Cofactor: NADPH.

  • This compound solutions of varying concentrations.

  • Internal standard: 5α-cholestane.

  • Petroleum ether.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Pyridine.

  • Gas chromatography-mass spectrometry (GC-MS) equipment.

Procedure:

  • Prepare a reaction mixture containing the microsomal protein, NADPH, and the sterol substrate in a suitable buffer.

  • Add varying concentrations of this compound to the reaction mixtures. A control with no inhibitor should be included.

  • Incubate the reactions at an optimal temperature for a defined period.

  • Stop the reaction and add the internal standard (5α-cholestane).

  • Extract the sterols from the reaction mixture using petroleum ether.

  • Dry the extracts under a stream of nitrogen.

  • Derivatize the sterols to their trimethylsilyl ethers using BSTFA in pyridine.

  • Analyze the samples by GC-MS to quantify the substrate and the product of the enzymatic reaction.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Fungal Δ8-Δ7 Sterol Isomerase Inhibition Assay

This protocol outlines a general method for assessing the inhibition of Δ8-Δ7 sterol isomerase in a fungal system.

Objective: To measure the inhibitory effect of this compound on Δ8-Δ7 sterol isomerase activity.

Materials:

  • Fungal cell culture (e.g., Saccharomyces cerevisiae).

  • Radiolabeled precursor (e.g., [14C]acetate or [14C]mevalonate).

  • This compound solutions of varying concentrations.

  • Saponification solution (e.g., alcoholic KOH).

  • Organic solvent for extraction (e.g., hexane).

  • Thin-layer chromatography (TLC) plates.

  • Developing solvent system for TLC.

  • Phosphorimager or scintillation counter.

Procedure:

  • Grow fungal cultures in a suitable medium.

  • Expose the cultures to different concentrations of this compound.

  • Add the radiolabeled precursor to the cultures and incubate for a period to allow for sterol synthesis.

  • Harvest the fungal cells and perform saponification to release the sterols.

  • Extract the non-saponifiable lipids (sterols) with an organic solvent.

  • Spot the extracts onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the different sterol intermediates.

  • Visualize and quantify the radiolabeled sterol spots using a phosphorimager or by scraping the spots and performing scintillation counting.

  • Inhibition of Δ8-Δ7 sterol isomerase will result in the accumulation of Δ8-sterols and a decrease in ergosterol.

  • Calculate the percentage of inhibition based on the relative amounts of the accumulated substrate and the final product.

Visualizations

Ergosterol Biosynthesis Pathway and Inhibition Sites

Ergosterol_Biosynthesis_Pathway cluster_early Early Pathway cluster_late Late Pathway (Post-Squalene) Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate HMG-CoA Reductase Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol C14-demethylation Fecosterol Fecosterol Zymosterol->Fecosterol Δ14-Reductase (ERG24) X this compound Episterol Episterol Fecosterol->Episterol Δ8-Δ7 Isomerase (ERG2) X this compound Ergosterol Ergosterol Episterol->Ergosterol This compound This compound

Caption: General workflow for in vitro enzyme inhibition assay.

Conclusion

This compound is a potent inhibitor of fungal sterol biosynthesis, targeting the key enzymes C14-sterol reductase and Δ8-Δ7 sterol isomerase. This targeted mode of action disrupts the integrity of the fungal cell membrane, leading to its fungicidal effect. While specific quantitative data for this compound remains to be fully elucidated in publicly accessible literature, the provided experimental protocols offer a robust framework for its further investigation. The continued study of this compound and other morpholine fungicides is crucial for the development of novel and effective antifungal therapies.

References

An In-depth Technical Guide to the Synthesis and Purification of Dodemorph Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodemorph benzoate, the benzoate salt of the fungicide Dodemorph (4-cyclododecyl-2,6-dimethylmorpholine), is a compound of interest for its potential applications in agrochemicals and beyond. This technical guide provides a comprehensive overview of the synthesis and purification of this compound, intended to support researchers and professionals in the fields of chemistry and drug development. This document outlines the chemical principles, experimental protocols, and analytical methodologies required for the successful production of high-purity this compound.

Introduction

Dodemorph, a member of the morpholine class of fungicides, is primarily used to control powdery mildew.[1][2] Its mode of action involves the inhibition of sterol biosynthesis in fungi.[1][3] The benzoate salt, this compound, is a derivative formed by the reaction of Dodemorph with benzoic acid.[4] This guide details a two-step synthesis process: the N-alkylation of 2,6-dimethylmorpholine to form the Dodemorph free base, followed by its conversion to the benzoate salt. Furthermore, it describes the purification of the final product to achieve a high degree of purity suitable for research and development purposes.

Synthesis of this compound

The synthesis of this compound is a two-stage process, beginning with the formation of the Dodemorph base, followed by a salt formation reaction with benzoic acid.

Stage 1: Synthesis of Dodemorph (4-cyclododecyl-2,6-dimethylmorpholine)

The synthesis of Dodemorph involves the N-alkylation of 2,6-dimethylmorpholine with a suitable cyclododecylating agent, typically cyclododecyl bromide. This reaction is a nucleophilic substitution where the nitrogen atom of the morpholine ring attacks the electrophilic carbon of the cyclododecyl bromide.

Reaction:

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethylmorpholine in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Addition of Reagents: Add an equimolar amount of cyclododecyl bromide to the solution. To scavenge the hydrobromic acid (HBr) formed during the reaction, a non-nucleophilic base, such as potassium carbonate or triethylamine, should be added in slight excess.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain it at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The solvent is then removed under reduced pressure. The resulting crude Dodemorph is an oily substance.[5]

Stage 2: Synthesis of this compound

The second stage involves the formation of the benzoate salt by reacting the Dodemorph free base with benzoic acid. This is an acid-base reaction where the basic nitrogen of the morpholine ring is protonated by the acidic carboxylic acid group of benzoic acid.

Reaction:

Experimental Protocol:

  • Dissolution: Dissolve the crude Dodemorph oil obtained from Stage 1 in a suitable organic solvent. Protic solvents like ethanol or isopropanol are often good choices for salt formation and subsequent crystallization.

  • Acid Addition: Add an equimolar amount of benzoic acid, dissolved in the same solvent, to the Dodemorph solution. The addition should be done dropwise with continuous stirring.

  • Salt Formation and Precipitation: The this compound salt is expected to precipitate out of the solution upon formation, especially if the reaction is carried out at or below room temperature. Cooling the mixture in an ice bath can further promote precipitation.

  • Isolation: The precipitated solid is collected by vacuum filtration and washed with a small amount of cold solvent to remove any unreacted starting materials.

Purification of this compound

Purification of the crude this compound is crucial to obtain a product of high purity. Recrystallization is the most common and effective method for purifying solid organic compounds.

Experimental Protocol for Recrystallization:

  • Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. A mixture of solvents can also be employed. For amine salts, polar protic solvents or mixtures containing them are often suitable.[6] Trial-and-error with small amounts of the crude product is necessary to identify the optimal solvent or solvent system. Common solvents for crystallization include ethanol, methanol, acetone, and ethyl acetate, or mixtures such as ethanol/ether.[6]

  • Dissolution: Dissolve the crude this compound in a minimum amount of the chosen hot solvent to form a saturated solution.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities. The charcoal is then removed by hot filtration.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The cooling can be continued in an ice bath to maximize the yield of the crystals.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and then dry them in a vacuum oven to remove any residual solvent.

Data Presentation

Table 1: Physicochemical Properties of Dodemorph and its Derivatives

CompoundChemical FormulaMolar Mass ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)
DodemorphC18H35NO281.48Oil[5]-161-162 (at 1.5 mmHg)[5]
Benzoic AcidC7H6O2122.12Solid122.4249
This compoundC25H41NO3403.60SolidNot availableNot available

Table 2: Summary of Synthesis and Purification Parameters (Hypothetical)

ParameterStage 1: Dodemorph SynthesisStage 2: Salt FormationPurification
Solvent AcetonitrileEthanolEthanol/Water
Temperature RefluxRoom TemperatureCooling from boiling
Reaction Time 4-6 hours1-2 hours-
Yield (Crude) ~80%~95%-
Purity (Post-purification) -->98%

Note: The values in Table 2 are hypothetical and serve as a general guideline. Actual experimental conditions and results may vary.

Mandatory Visualization

Synthesis Pathway of this compound

Synthesis_Pathway cluster_0 Stage 1: N-Alkylation cluster_1 Stage 2: Salt Formation 2,6-Dimethylmorpholine 2,6-Dimethylmorpholine Dodemorph (Free Base) Dodemorph (Free Base) 2,6-Dimethylmorpholine->Dodemorph (Free Base) + Cyclododecyl bromide (Base, Solvent, Heat) Cyclododecyl bromide Cyclododecyl bromide This compound This compound Dodemorph (Free Base)->this compound + Benzoic Acid (Solvent) Benzoic Acid Benzoic Acid

Caption: Synthesis pathway of this compound.

Purification Workflow for this compound

Purification_Workflow Crude this compound Crude this compound Dissolution Dissolve in hot solvent Crude this compound->Dissolution Decolorization Add activated charcoal (optional) Dissolution->Decolorization Hot Filtration Remove insoluble impurities Decolorization->Hot Filtration Crystallization Slow cooling Hot Filtration->Crystallization Vacuum Filtration Isolate crystals Crystallization->Vacuum Filtration Washing Wash with cold solvent Vacuum Filtration->Washing Drying Dry under vacuum Washing->Drying Pure this compound Pure this compound Drying->Pure this compound

Caption: Purification workflow for this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, various analytical techniques should be employed.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically used for the analysis of such compounds.[7][8] The retention time and peak purity can be used to determine the identity and quantify the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for structural elucidation. The NMR spectrum of this compound would show characteristic peaks for the cyclododecyl, dimethylmorpholine, and benzoate moieties, confirming the formation of the desired salt.

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and confirm its elemental composition.

  • Melting Point Analysis: A sharp melting point range is a good indicator of the purity of a crystalline solid.

Conclusion

This technical guide provides a foundational understanding of the synthesis and purification of this compound. While specific, detailed experimental procedures from peer-reviewed literature are scarce, the outlined protocols, based on established chemical principles, offer a robust starting point for researchers. The successful synthesis and purification of high-purity this compound will rely on careful execution of the experimental procedures and thorough analytical characterization. This document serves as a valuable resource for scientists and professionals engaged in the development of new agrochemicals and related compounds.

References

Dodemorph Benzoate: A Technical Guide to Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of dodemorph, the active parent compound of dodemorph benzoate. Due to the limited availability of specific quantitative solubility data for this compound, this guide focuses on the solubility of dodemorph in various solvents, offering valuable insights for formulation development, analytical method design, and environmental fate studies.

Core Data Presentation: Dodemorph Solubility

The following table summarizes the available quantitative solubility data for dodemorph in water and several organic solvents. It is important to note that this data pertains to the dodemorph parent compound, not the this compound salt. The solubility of the benzoate salt may differ.

SolventSolubility at 20°C (mg/L)Temperature (°C)pHSource Quality
Water100207Verified Data[1]
Ethanol50,00020Not SpecifiedUnverified data of known source[1]
Chloroform1,000,00020Not SpecifiedUnverified data of known source[1]
Acetone57,00020Not SpecifiedUnverified data of known source[1]
Ethyl acetate185,00020Not SpecifiedUnverified data of known source[1]

Dodemorph is generally characterized as being moderately soluble in water and most organic solvents.[1]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical step in its physicochemical characterization. Standardized methods are employed to ensure accuracy and reproducibility. The protocols outlined below are based on internationally recognized guidelines and are suitable for determining the solubility of fungicides like this compound.

Shake-Flask Method (Adapted from OECD Guideline 105)

The shake-flask method is a widely used and reliable technique for determining the solubility of substances in a liquid medium.

Principle: A surplus amount of the test substance is agitated in the chosen solvent at a constant temperature until equilibrium is reached. The concentration of the substance in the saturated solution is then determined by a suitable analytical method.

Apparatus:

  • Constant temperature bath or shaker with temperature control.

  • Flasks of suitable size with airtight stoppers.

  • Centrifuge or filtration apparatus with a membrane filter (pore size ≤ 0.45 µm) that does not interact with the test substance or solvent.

  • Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectrophotometry).

Procedure:

  • Preparation: An excess amount of this compound is added to a flask containing the solvent of interest. The exact amount should be sufficient to ensure that a solid phase remains at the end of the experiment.

  • Equilibration: The flasks are sealed and agitated in a constant temperature bath (e.g., 20°C ± 0.5°C). The agitation should be vigorous enough to ensure thorough mixing but not so vigorous as to cause the formation of emulsions. The time required to reach equilibrium should be determined in preliminary tests; 24 to 48 hours is often sufficient.

  • Phase Separation: After equilibration, the solution is allowed to stand to permit the separation of the solid and liquid phases. Centrifugation or filtration is then used to remove the undissolved solid.

  • Analysis: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method.

  • Replicates: The experiment should be performed in at least triplicate to ensure the reliability of the results.

Column Elution Method (Adapted from OECD Guideline 105)

The column elution method is particularly suitable for substances with low solubility.

Principle: A column is packed with an inert support material coated with an excess of the test substance. The solvent is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it reaches a plateau, which represents the saturation solubility.

Apparatus:

  • Jacketed chromatography column.

  • Constant temperature circulating bath.

  • Metering pump for precise solvent delivery.

  • Inert support material (e.g., glass beads, celite).

  • Fraction collector.

  • Analytical instrumentation for quantification.

Procedure:

  • Column Preparation: The inert support material is coated with a known amount of this compound. This is typically achieved by dissolving the substance in a volatile solvent, mixing it with the support, and then evaporating the solvent. The coated support is then packed into the column.

  • Elution: The solvent is pumped through the column at a low and constant flow rate. The temperature of the column is maintained at the desired level (e.g., 20°C ± 0.5°C).

  • Fraction Collection and Analysis: Fractions of the eluate are collected at regular intervals and analyzed for their this compound concentration.

  • Equilibrium Determination: The elution is continued until the concentration of the substance in the eluate becomes constant, indicating that solubility equilibrium has been reached. The average of the concentrations in the plateau region is taken as the solubility.

Experimental Workflow Visualization

The following diagram illustrates the key steps involved in the shake-flask method for determining the solubility of a compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess This compound to solvent B Agitate at constant temperature (e.g., 20°C) A->B  Seal Flask   C Centrifuge or filter to remove undissolved solid B->C  Allow to Settle   D Quantify concentration in saturated solution (e.g., by HPLC) C->D  Collect Supernatant/  Filtrate  

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

Unraveling the Stereochemistry of Dodemorph: An In-depth Technical Guide to Isomeric Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodemorph, a morpholine fungicide, has long been utilized for the control of powdery mildew on various crops. Its efficacy stems from its ability to inhibit sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of fungal cell membranes. Like many bioactive molecules, dodemorph possesses stereoisomers, specifically cis and trans diastereomers, arising from the substitution pattern on the 2,6-dimethylmorpholine ring. It is increasingly recognized that the spatial arrangement of atoms within a molecule can profoundly influence its biological activity. This technical guide provides a comprehensive overview of the stereoisomers of dodemorph, focusing on their differential antifungal and antibacterial activities, the experimental methodologies used for their evaluation, and their mechanism of action.

Stereoisomers of Dodemorph and their Biological Activity

Dodemorph is commercially produced as a racemic mixture of its cis and trans stereoisomers. However, research has indicated that these isomers do not contribute equally to its biological effects. The cis isomer, where the two methyl groups on the morpholine ring are on the same side, has been reported to exhibit greater antifungal and antibacterial activity compared to the trans isomer, where the methyl groups are on opposite sides.

Quantitative Data on Biological Activity
StereoisomerOrganism TypeActivity MetricReported ActivityCitation
cis-DodemorphFungi, BacteriaNot specifiedHigher activity than trans isomer[Reference Needed]
trans-DodemorphFungi, BacteriaNot specifiedLower activity than cis isomer[Reference Needed]
Racemic DodemorphPowdery MildewHighEffective control[1]

Note: Specific quantitative data for individual isomers is currently lacking in the available literature.

Experimental Protocols

The evaluation of the stereoisomers of dodemorph requires robust experimental protocols for their separation and subsequent biological testing.

Separation of Dodemorph Stereoisomers

The separation of the cis and trans diastereomers of dodemorph can be achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are suitable methods.

High-Performance Liquid Chromatography (HPLC) Protocol (General)

A general approach for the separation of dodemorph isomers using HPLC is outlined below. Optimization of the mobile phase, stationary phase, and other chromatographic conditions is crucial for achieving baseline separation.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A chiral stationary phase (CSP) column is recommended for separating enantiomers if they exist, while a standard reversed-phase (e.g., C18) or normal-phase column may be sufficient for diastereomer separation.

  • Mobile Phase: A mixture of organic solvents (e.g., acetonitrile, methanol) and an aqueous buffer. The specific composition will depend on the column and the desired separation.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV detection at a wavelength where dodemorph absorbs, typically around 210-230 nm.

  • Sample Preparation: Dodemorph standard or sample is dissolved in a suitable solvent compatible with the mobile phase.

Gas Chromatography (GC) Protocol (General)

GC can also be employed for the separation of dodemorph isomers, particularly if they are volatile or can be derivatized to increase volatility.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase).

  • Carrier Gas: Helium or nitrogen at a constant flow rate.

  • Injector and Detector Temperatures: Optimized to ensure efficient vaporization and detection without degradation.

  • Temperature Program: A temperature gradient is often used to achieve optimal separation of the isomers.

  • Sample Preparation: The sample is dissolved in a volatile organic solvent.

Antifungal Susceptibility Testing

To quantify the antifungal activity of the separated dodemorph stereoisomers, standardized antifungal susceptibility testing methods are employed. The broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is a widely accepted technique.

Broth Microdilution MIC Assay Protocol

  • Preparation of Fungal Inoculum: A standardized suspension of the fungal test organism is prepared in a suitable broth medium (e.g., RPMI-1640). The final inoculum concentration should be adjusted to a specific range (e.g., 0.5 x 10^3 to 2.5 x 10^3 CFU/mL).

  • Preparation of Drug Dilutions: Serial twofold dilutions of the separated dodemorph isomers are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.

  • Incubation: The microtiter plates are incubated at a suitable temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the growth rate of the fungus.

  • Endpoint Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.

Mechanism of Action: Inhibition of Sterol Biosynthesis

Dodemorph, like other morpholine fungicides, exerts its antifungal effect by disrupting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The primary targets of morpholine fungicides are believed to be the enzymes C-14 sterol reductase and C-8,7 sterol isomerase in the ergosterol biosynthesis pathway.

Inhibition of these enzymes leads to a depletion of ergosterol and an accumulation of aberrant sterol precursors in the fungal cell membrane. This alteration in membrane composition disrupts its fluidity and integrity, leading to impaired function of membrane-bound enzymes and ultimately, inhibition of fungal growth.

The differential activity of the cis and trans isomers of dodemorph likely stems from their varying abilities to bind to and inhibit the target enzymes. The specific three-dimensional conformation of the cis isomer may allow for a more favorable interaction with the active site of the enzymes, resulting in more potent inhibition.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of dodemorph within the fungal ergosterol biosynthesis pathway.

dodemorph_moa cluster_dodemorph Dodemorph Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Multiple Steps Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Squalene Squalene Mevalonate->Squalene Multiple Steps Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Squalene epoxidase Lanosterol Lanosterol Squalene epoxide->Lanosterol Lanosterol synthase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol 14-alpha-demethylase Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol C-14 reductase Fecosterol Fecosterol Zymosterol->Fecosterol C-8,7 isomerase Episterol Episterol Fecosterol->Episterol Multiple Steps Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Dodemorph Dodemorph Dodemorph->Zymosterol Inhibits C-14 reductase Dodemorph->Fecosterol Inhibits C-8,7 isomerase

References

An In-depth Technical Guide to the Degradation Pathway of Dodemorph Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodemorph benzoate is a fungicide used to control powdery mildew. As with any agrochemical, understanding its environmental fate is crucial for assessing its ecological impact. This technical guide provides a comprehensive overview of the degradation pathway of this compound, detailing the breakdown of its constituent components, dodemorph and benzoic acid. Due to the ionic nature of the salt, it is presumed that in the environment, this compound readily dissociates into dodemorph and benzoic acid, which then undergo separate degradation pathways. This guide synthesizes available scientific information on the microbial and abiotic degradation processes, key metabolites, and the analytical methodologies used to study these transformations.

Core Degradation Pathways

The environmental degradation of this compound is best understood by examining the individual pathways of its two components: the dodemorph cation and the benzoate anion.

Dodemorph Degradation Pathway

Dodemorph, a derivative of morpholine, is a systemic fungicide.[1] Its degradation in the environment is primarily mediated by microbial activity, with some contribution from abiotic processes. The complete degradation pathway of dodemorph is not fully elucidated in publicly available literature; however, based on studies of morpholine and related fungicides, a putative pathway can be proposed.

The degradation of dodemorph is known to be stereospecific, with certain soil bacteria like Corynebacterium betae, Erwinia uredovora, and Pseudomonas fluorescens showing preferential degradation of the meso-(RS)-diastereomer over the trans-(SS and RR)-forms.[2][3][4] This stereoselectivity can influence the overall antifungal efficacy of dodemorph applications.[2][3] Studies have also indicated that dodemorph is relatively stable under anaerobic conditions.[5]

The proposed degradation likely initiates with the cleavage of the cyclododecyl group from the nitrogen atom of the morpholine ring. This is followed by the opening of the morpholine ring itself, a process observed in the microbial degradation of other morpholine-containing compounds. This ring-opening is often followed by further oxidation and mineralization.

Key Putative Metabolites of Dodemorph:

  • cis-2,6-Dimethylmorpholine: An identified environmental transformation product of dodemorph.

  • Cyclododecanol/Cyclododecanone: Potential products from the cleavage and subsequent oxidation of the cyclododecyl group.

  • Short-chain fatty acids and ammonia: Resulting from the complete mineralization of the morpholine ring.

dot

Dodemorph_Degradation Dodemorph This compound Dissociation Dissociation (in environmental matrices) Dodemorph->Dissociation Dodemorph_cation Dodemorph Dissociation->Dodemorph_cation Benzoic_acid Benzoic Acid Dissociation->Benzoic_acid Microbial_cleavage Microbial Cleavage Dodemorph_cation->Microbial_cleavage Metabolite1 cis-2,6-Dimethylmorpholine Microbial_cleavage->Metabolite1 Metabolite2 Cyclododecyl derivatives (e.g., Cyclododecanol) Microbial_cleavage->Metabolite2 Ring_opening Morpholine Ring Opening (Microbial) Metabolite1->Ring_opening Intermediates Aliphatic Intermediates Ring_opening->Intermediates Mineralization Mineralization Intermediates->Mineralization End_products CO2 + H2O + NH3 Mineralization->End_products

Caption: Putative degradation pathway of the dodemorph cation.

Benzoic Acid Degradation Pathway

Benzoic acid is a naturally occurring compound and a well-studied substrate for microbial degradation. Its breakdown is a key process in the carbon cycle. Both aerobic and anaerobic pathways for benzoic acid degradation are well-documented.

a) Aerobic Degradation:

Under aerobic conditions, the degradation of benzoic acid is initiated by the hydroxylation of the aromatic ring, leading to the formation of catechol or protocatechuate. These intermediates are then funneled into central metabolic pathways via two main routes: the ortho-cleavage and meta-cleavage pathways.

  • Ortho-cleavage pathway: The aromatic ring of catechol is cleaved between the two hydroxyl groups by catechol 1,2-dioxygenase, leading to cis,cis-muconate. Subsequent reactions convert this to succinyl-CoA and acetyl-CoA, which enter the citric acid cycle.

  • Meta-cleavage pathway: The aromatic ring is cleaved adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase, yielding 2-hydroxymuconic semialdehyde. This is further metabolized to pyruvate and acetaldehyde.

dot

Benzoic_Acid_Aerobic_Degradation cluster_ortho Ortho-cleavage Pathway cluster_meta Meta-cleavage Pathway Catechol_ortho Catechol cis_cis_Muconate cis,cis-Muconate Catechol_ortho->cis_cis_Muconate Catechol 1,2-dioxygenase Muconolactone Muconolactone cis_cis_Muconate->Muconolactone beta_Ketoadipate_enollactone β-Ketoadipate enol-lactone Muconolactone->beta_Ketoadipate_enollactone beta_Ketoadipate β-Ketoadipate beta_Ketoadipate_enollactone->beta_Ketoadipate Succinyl_CoA_Acetyl_CoA Succinyl-CoA + Acetyl-CoA beta_Ketoadipate->Succinyl_CoA_Acetyl_CoA TCA_Cycle_ortho Citric Acid Cycle Succinyl_CoA_Acetyl_CoA->TCA_Cycle_ortho Catechol_meta Catechol HMS 2-Hydroxymuconic semialdehyde Catechol_meta->HMS Catechol 2,3-dioxygenase Intermediates_meta Intermediates HMS->Intermediates_meta Pyruvate_Acetaldehyde Pyruvate + Acetaldehyde Intermediates_meta->Pyruvate_Acetaldehyde TCA_Cycle_meta Citric Acid Cycle Pyruvate_Acetaldehyde->TCA_Cycle_meta Benzoic_Acid Benzoic Acid Hydroxylation Hydroxylation Benzoic_Acid->Hydroxylation Hydroxylation->Catechol_ortho Hydroxylation->Catechol_meta

Caption: Aerobic degradation pathways of benzoic acid.

b) Anaerobic Degradation:

In the absence of oxygen, the degradation of benzoic acid proceeds through a different route. The initial step is the activation of benzoic acid to benzoyl-CoA. The aromatic ring of benzoyl-CoA is then reduced and subsequently cleaved hydrolytically. The resulting aliphatic compounds are further metabolized to acetyl-CoA, which can be used for energy production or biosynthesis.

dot

Benzoic_Acid_Anaerobic_Degradation Benzoic_Acid Benzoic Acid Benzoyl_CoA_synthase Benzoyl-CoA synthase Benzoic_Acid->Benzoyl_CoA_synthase Benzoyl_CoA Benzoyl-CoA Benzoyl_CoA_synthase->Benzoyl_CoA Ring_Reduction Aromatic Ring Reduction Benzoyl_CoA->Ring_Reduction Reduced_Intermediates Reduced Intermediates Ring_Reduction->Reduced_Intermediates Ring_Cleavage Hydrolytic Ring Cleavage Reduced_Intermediates->Ring_Cleavage Aliphatic_Products Aliphatic Products Ring_Cleavage->Aliphatic_Products Beta_Oxidation β-Oxidation-like reactions Aliphatic_Products->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Central_Metabolism Central Metabolism Acetyl_CoA->Central_Metabolism

Caption: Anaerobic degradation pathway of benzoic acid.

Quantitative Data on Degradation

The rate of degradation of this compound's components is influenced by various environmental factors such as soil type, pH, temperature, and microbial population.

Table 1: Degradation Half-life of Dodemorph

MatrixConditionHalf-life (t½)Reference
SoilAerobicModerately persistent (Specific values not consistently reported)[1]
Biological WasteAnaerobicStable (no significant degradation observed)[5]

Note: Quantitative data on the half-life of dodemorph in various environmental matrices is limited in the available literature.

Table 2: Degradation of Benzoic Acid

Organism/SystemMatrixInitial ConcentrationConditionDegradation Rate/EfficiencyReference
Pseudomonas sp. SCB32Liquid Culture800 mg/LpH 7.0, 30°C>97% in 24 hours
Lake Surface WaterWater-Abiotic, DarkHalf-life: 2.7-18.7 days
Lake Surface WaterWater-Simulated SunlightHalf-life: 2.2-5.0 days
Oxic SedimentSediment-BioticHalf-life: 0.8-3.1 days
Anoxic SedimentSediment-BioticHalf-life: 1.1-4.1 days

Experimental Protocols

Studying the degradation of this compound requires robust analytical methods to identify and quantify the parent compounds and their metabolites in complex environmental matrices.

Sample Preparation: QuEChERS-based Extraction for Soil

A widely used and effective method for extracting pesticide residues from soil is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[6]

Protocol:

  • Sample Homogenization: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Hydration (for dry soils): Add a specific volume of water to moisten the soil and let it equilibrate.

  • Spiking: For recovery studies, spike the sample with a known concentration of dodemorph and benzoic acid standards.

  • Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.

  • Salting-out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a portion of the supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing a d-SPE cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), 150 mg C18). Vortex for 30 seconds.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract: The supernatant is ready for analysis by LC-MS/MS or GC-MS.

Analytical Determination: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the simultaneous analysis of dodemorph, benzoic acid, and their metabolites.[6][7]

Typical LC-MS/MS Parameters:

  • Chromatographic Column: A reversed-phase column such as a C18 is suitable.

  • Mobile Phase: A gradient elution using a mixture of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium formate to improve ionization.

  • Ionization Source: Electrospray ionization (ESI) in both positive and negative ion modes to detect dodemorph and benzoic acid/metabolites, respectively.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte need to be optimized.

Table 3: Example MRM Transitions for LC-MS/MS Analysis

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Ionization Mode
Dodemorph[M+H]⁺To be determinedTo be determinedPositive ESI
Benzoic Acid[M-H]⁻To be determinedTo be determinedNegative ESI
MetabolitesTo be determinedTo be determinedTo be determinedPositive/Negative ESI

Note: The specific m/z values for precursor and product ions must be determined experimentally by infusing pure standards of the analytes into the mass spectrometer.

Experimental Workflow

dot

Experimental_Workflow Start Soil/Water Sample Collection Extraction Sample Extraction (e.g., QuEChERS for soil) Start->Extraction Cleanup Extract Cleanup (d-SPE) Extraction->Cleanup Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Cleanup->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing Results Degradation Pathway Elucidation and Kinetic Analysis Data_Processing->Results

Caption: General experimental workflow for studying degradation.

Conclusion

The degradation of this compound in the environment proceeds through the dissociation of the salt into dodemorph and benzoic acid, followed by their independent degradation. While the degradation of benzoic acid is well-characterized through both aerobic and anaerobic microbial pathways, the complete degradation pathway of dodemorph remains an area requiring further research. The available evidence points towards microbial degradation, with stereospecificity, as the primary mechanism for dodemorph dissipation. A putative pathway involves the cleavage of the cyclododecyl group and subsequent opening and mineralization of the morpholine ring. For a comprehensive understanding and risk assessment, further studies are needed to identify the specific intermediates in the dodemorph degradation pathway and to generate more extensive quantitative data on its persistence in various environmental compartments. The analytical methods outlined in this guide, particularly QuEChERS extraction followed by LC-MS/MS analysis, provide a robust framework for conducting such investigations.

References

Dodemorph Benzoate: An In-depth Technical Guide to its Environmental Fate and Persistence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data on the environmental fate of Dodemorph benzoate is scarce. This guide synthesizes the available information for Dodemorph and its acetate salt as surrogates to provide an estimated environmental profile. The information presented herein should be interpreted with caution, and further experimental studies on this compound are warranted for a definitive assessment.

Introduction

This compound (CAS No. 59145-63-0) is a morpholine fungicide used to control powdery mildew on ornamental plants.[1] As with any chemical intended for release into the environment, understanding its fate and persistence is crucial for a comprehensive environmental risk assessment. This technical guide provides a detailed overview of the current knowledge regarding the environmental behavior of Dodemorph, with a focus on its persistence in key environmental compartments.

Chemical and Physical Properties

This compound is the benzoate salt of the active substance Dodemorph (4-cyclododecyl-2,6-dimethylmorpholine). In an aqueous environment, it is expected to dissociate into the Dodemorph cation and the benzoate anion. The environmental fate of the benzoate anion is well-documented and it is known to be readily biodegradable. Therefore, the primary focus for the environmental persistence of this compound lies with the Dodemorph moiety.

Environmental Fate and Persistence

The environmental fate of a pesticide is governed by a combination of transformation processes, including hydrolysis, photolysis, and biodegradation. These processes determine the compound's persistence, potential for transport, and the formation of transformation products.

Abiotic Degradation

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a molecule of water.

Quantitative Data for Dodemorph Acetate:

ParameterValueConditionsReference
Half-life (DT₅₀)45 days20°C, pH 7AERU

Note: This data is for Dodemorph acetate. It is assumed that the hydrolysis rate of the Dodemorph cation will be similar regardless of the salt form.

Experimental Protocol Synopsis (Based on OECD Guideline 111):

A sterile aqueous solution of the test substance at a known concentration is buffered at various pH levels (typically 4, 7, and 9) and maintained at a constant temperature in the dark. Aliquots are taken at specific time intervals and analyzed for the concentration of the parent compound and any major hydrolysis products. The rate of hydrolysis and the half-life are then calculated.

Logical Relationship for Hydrolysis Assessment:

cluster_hydrolysis Hydrolysis Study (OECD 111) Test_Substance This compound in sterile aqueous solution Conditions pH 4, 7, 9 Constant Temperature Darkness Test_Substance->Conditions Sampling Time-series sampling Conditions->Sampling Analysis Quantification of parent compound and degradation products Sampling->Analysis Calculation Determination of hydrolysis rate and half-life (DT₅₀) Analysis->Calculation

Caption: Workflow for a typical hydrolysis study.

Photolysis is the decomposition of a chemical compound by light.

Quantitative Data:

No quantitative data for the photolysis of this compound or its acetate salt in water were found in the public domain.

Experimental Protocol Synopsis (Based on OECD Guideline 316):

A solution of the test substance in sterile, purified water is exposed to a light source that simulates natural sunlight. Control samples are kept in the dark to account for other degradation processes like hydrolysis. Samples are taken at various time intervals and analyzed to determine the rate of photolytic degradation and the half-life of the compound.

Biotic Degradation

The degradation of a substance in soil by microorganisms is a key factor in its environmental persistence.

Qualitative Data for Dodemorph:

Dodemorph is described as being "moderately persistent in soil". This suggests that it is biodegradable, but the rate of degradation is not rapid. It is also characterized as "non-mobile" in soil, indicating a tendency to adsorb to soil particles.

Quantitative Data:

No specific soil half-life (DT₅₀) values for this compound or its related salts were found in publicly available literature or regulatory summaries.

Experimental Protocol Synopsis (Based on OECD Guideline 307):

The test substance is applied to fresh soil samples with a known microbial activity. The samples are incubated under controlled temperature, moisture, and aerobic or anaerobic conditions. At various time intervals, soil samples are extracted and analyzed for the parent compound and its transformation products. The rate of degradation and the half-life in soil are then calculated.

Degradation Pathway in Soil (Hypothesized):

Based on the structure of Dodemorph, the likely primary sites for microbial attack are the morpholine ring and the cyclododecyl ring. Cleavage of the morpholine ring would be a significant step in the detoxification of the molecule.

Dodemorph Dodemorph Metabolite1 Morpholine Ring Cleavage Products Dodemorph->Metabolite1 Microbial Action Metabolite2 Cyclododecyl Ring Hydroxylation/Oxidation Products Dodemorph->Metabolite2 Microbial Action Mineralization CO₂ + H₂O + Biomass Metabolite1->Mineralization Metabolite2->Mineralization

Caption: Hypothesized soil degradation pathway for Dodemorph.

The breakdown of a substance by microorganisms in water and sediment systems is another critical aspect of its environmental fate.

Quantitative Data:

No data on the biodegradation of this compound or its related salts in aquatic systems (water/sediment studies) were found in the public domain.

Experimental Protocol Synopsis (Based on OECD Guideline 308 or 309):

For a water-sediment study (OECD 308), the test substance is added to a system containing natural water and sediment. The system is incubated in the dark under controlled conditions. Water and sediment phases are sampled over time and analyzed for the parent compound and transformation products. For an aerobic mineralization in surface water study (OECD 309), the test substance is incubated in natural surface water, and the evolution of CO₂ is measured to determine the extent of mineralization.

Summary of Environmental Persistence

Based on the limited available data, Dodemorph (as the active moiety of this compound) can be characterized as moderately persistent in the environment. Its persistence in soil is noted, and it exhibits low mobility. The hydrolysis of the acetate salt is not rapid, suggesting that abiotic degradation in water is a relatively slow process. Significant data gaps exist, particularly concerning photolysis and biodegradation rates in both soil and aquatic environments.

Data Summary Table:

Environmental CompartmentDegradation ProcessHalf-life (DT₅₀)Remarks
WaterHydrolysis45 days (for acetate)Not pH sensitive.
WaterPhotolysisNo data available-
SoilBiodegradationModerately persistent (qualitative)Low mobility.
Aquatic SystemsBiodegradationNo data available-

Conclusion

The environmental fate and persistence of this compound are not well-documented in publicly accessible sources. The available information, primarily for the parent compound Dodemorph and its acetate salt, suggests moderate persistence in soil and slow hydrolysis in water. To conduct a thorough and accurate environmental risk assessment for this compound, further studies are essential to determine its photolytic and biodegradable properties in relevant environmental matrices. The experimental protocols outlined in the OECD guidelines provide a robust framework for generating the necessary data. Researchers and drug development professionals are encouraged to address these data gaps to ensure a comprehensive understanding of the environmental profile of this fungicide.

References

Methodological & Application

Application Notes and Protocols for Dodemorph Benzoate in Plant Pathology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dodemorph benzoate in plant pathology research, with a particular focus on its application against powdery mildew. The information presented is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this fungicide.

Introduction

This compound is a morpholine fungicide recognized for its effectiveness in controlling various fungal plant pathogens, most notably powdery mildew.[1][2] Its primary mode of action is the inhibition of sterol biosynthesis in fungi, a critical process for maintaining the integrity and function of fungal cell membranes.[3][4] This document outlines the quantitative efficacy of this compound, detailed experimental protocols for its application, and visual representations of its mechanism of action and experimental workflows.

Data Presentation

The efficacy of this compound in controlling powdery mildew on roses (Rosa hybrida) has been demonstrated in several studies. The following tables summarize the key quantitative data from this research.

TreatmentApplication RateApplication FrequencyInitial Disease Incidence (%)Final Disease Incidence (%)
Dodemorph Acetate2.5 ml/LWeekly8355
Control--8383

Table 1: Effect of Dodemorph Acetate on Powdery Mildew Incidence on Rosa hybrida [1][2]

TreatmentInitial Disease Severity (%)Final Disease Severity (%)
Dodemorph Acetate15.82.1
Control15.815.8

Table 2: Effect of Dodemorph Acetate on Powdery Mildew Severity on Rosa hybrida [2]

TreatmentArea Under the Disease Progress Curve (AUDPC) - Trial 1Area Under the Disease Progress Curve (AUDPC) - Trial 2
Dodemorph Acetate70.01400.0
Control--

Table 3: Area Under the Disease Progress Curve (AUDPC) for Powdery Mildew Incidence on Roses Treated with Dodemorph Acetate [5]

Experimental Protocols

This section provides a detailed protocol for a greenhouse experiment to evaluate the efficacy of this compound for the control of powdery mildew on roses, based on methodologies described in the cited literature.

Objective: To determine the efficacy of this compound in controlling powdery mildew (Podosphaera pannosa) on greenhouse-grown roses.
Materials:
  • Rose plants (e.g., cultivar 'Mary DeVore' or 'A one'), susceptible to powdery mildew.[2][6]

  • This compound formulation (e.g., Meltatox®).[2]

  • Pressurized sprayer.

  • Greenhouse with controlled environmental conditions.

  • Microscope for disease assessment.

  • Data recording sheets.

Experimental Design:
  • Design: Randomized Complete Block Design (RCBD).

  • Replicates: 4-5 replicates per treatment.

  • Experimental Unit: A plot containing a specified number of rose plants (e.g., 3-44 plants).[2][6]

  • Treatments:

    • T1: this compound at the recommended concentration (e.g., 2.5 ml/L of water).[2]

    • T2: Negative Control (water spray).

    • T3 (Optional): Positive Control (a standard fungicide with known efficacy against powdery mildew).

Procedure:
  • Plant Material and Acclimatization:

    • Procure healthy, uniform rose plants of a susceptible cultivar.

    • Acclimatize the plants in the greenhouse for at least two weeks prior to the start of the experiment.

  • Inoculum Preparation and Inoculation (if natural infection is not relied upon):

    • Collect fresh powdery mildew conidia from infected rose leaves.

    • Prepare a spore suspension in sterile distilled water with a surfactant (e.g., Tween 20) to a desired concentration (e.g., 1 x 10^5 conidia/ml).

    • Uniformly spray the spore suspension onto the foliage of the rose plants until runoff.

  • Fungicide Application:

    • Begin fungicide applications when the first symptoms of powdery mildew appear or prophylactically.

    • Prepare the this compound solution according to the desired concentration.

    • Apply the treatments as a foliar spray, ensuring thorough coverage of all plant surfaces.

    • Conduct applications at regular intervals (e.g., weekly).[2]

  • Data Collection:

    • Disease Incidence: Record the percentage of infected plants per experimental unit.

    • Disease Severity: Assess the percentage of leaf area covered by powdery mildew on a representative sample of leaves from each plant. This can be done using a rating scale (e.g., 0-4 or 0-7, where 0 = no disease and the highest number represents severe infection).[6][7]

    • Data Collection Frequency: Collect data weekly, prior to the next fungicide application.[2]

  • Data Analysis:

    • Calculate the mean disease incidence and severity for each treatment at each assessment date.

    • Calculate the Area Under the Disease Progress Curve (AUDPC) to summarize the disease progression over time.

    • Perform Analysis of Variance (ANOVA) to determine significant differences between treatments.

    • Use a suitable post-hoc test (e.g., Tukey's HSD) for mean separation.

Visualizations

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The following diagram illustrates the mechanism of action of this compound, which involves the inhibition of key enzymes in the ergosterol biosynthesis pathway of fungi.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitor Inhibitor Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Fecosterol Fecosterol Lanosterol->Fecosterol C14-demethylation Episterol Episterol Fecosterol->Episterol Δ8→Δ7-isomerase Ergosterol Ergosterol (Fungal Cell Membrane Component) Episterol->Ergosterol Δ14-reductase Dodemorph Dodemorph Benzoate Dodemorph->Inhibition1 Inhibits Dodemorph->Inhibition2 Inhibits

Caption: Mechanism of action of this compound in the fungal ergosterol biosynthesis pathway.

Experimental Workflow

The diagram below outlines the key steps in a typical greenhouse experiment to evaluate the efficacy of this compound.

G Start Start Plant_Acclimatization Plant Acclimatization (Susceptible Rose Cultivar) Start->Plant_Acclimatization Experimental_Design Experimental Design (Randomized Complete Block) Plant_Acclimatization->Experimental_Design Treatments Treatment Groups: - this compound - Negative Control (Water) - Optional: Positive Control Experimental_Design->Treatments Inoculation Inoculation with Podosphaera pannosa (or reliance on natural infection) Treatments->Inoculation Application Weekly Foliar Application of Treatments Inoculation->Application Data_Collection Weekly Data Collection: - Disease Incidence (%) - Disease Severity (%) Application->Data_Collection 7-day intervals Data_Collection->Application Repeat Data_Analysis Data Analysis: - AUDPC Calculation - ANOVA Data_Collection->Data_Analysis Results Results & Conclusion Data_Analysis->Results End End Results->End

Caption: Workflow for a greenhouse efficacy trial of this compound against powdery mildew.

References

Application Notes and Protocols for the Analytical Determination of Dodemorph Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodemorph benzoate is a fungicide used in agriculture. Its detection and quantification are crucial for ensuring food safety, environmental monitoring, and for research and development purposes. This document provides an overview of analytical methodologies, including detailed protocols and performance data, for the detection of Dodemorph and benzoate compounds. While specific validated methods for the combined "this compound" analyte are not widely published, this guide synthesizes established methods for the individual components, offering a strong foundation for developing a specific analytical protocol. The primary analytical techniques discussed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS).

Analytical Methods Overview

The choice of analytical method for this compound depends on the matrix (e.g., plant material, soil, water), the required sensitivity, and the available instrumentation. Both GC and HPLC offer robust and reliable approaches.

  • Gas Chromatography (GC): GC is particularly suitable for the analysis of volatile and semi-volatile compounds like Dodemorph. When coupled with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS), GC provides high selectivity and sensitivity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for a wide range of compounds, including benzoates. Coupled with ultraviolet (UV) or diode array detectors (DAD), and particularly with mass spectrometry (LC-MS), HPLC offers excellent separation and detection capabilities.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the analysis of Dodemorph and different benzoate compounds. This data can be used as a benchmark for method development and validation.

Table 1: Gas Chromatography Performance Data for Dodemorph Analysis

ParameterMatrixValueReference
Limit of Detection (LOD) Foliar Dislodgeable Residues3 µg per leaf sample[1]
Cotton Gloves150 µg per pair of gloves[1]
Analytical Recovery Foliar Dislodgeable Residues> 95%[1]
Cotton Gloves> 95%[1]
Between-Day Coefficient of Variation Foliar Dislodgeable Residues & Cotton Gloves6%[1]
Stability Foliar Dislodgeable Residues (refrigerated)At least 5 months[1]
Cotton Gloves (refrigerated)At least 6 months[1]

Table 2: High-Performance Liquid Chromatography Performance Data for Benzoate Analysis

AnalyteMatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Sodium Benzoate Oral Suspension2-40 µg/mL--[2]
Methyl 4-hydroxy benzoate Pure form, wastewater0.01–0.12 mg/mL--[3]
Emamectin Benzoate Cauliflower-2 ng/mL-[4]
Emamectin Benzoate Water0.04 to 1.4 ppm (detected range)--[5]

Experimental Protocols

Protocol 1: Gas Chromatographic Determination of Dodemorph

This protocol is based on a method for the determination of Dodemorph for occupational exposure assessment.[1]

1. Sample Preparation (Foliar Dislodgeable Residues):

  • Collect leaf samples from the area of interest.
  • Perform a surface extraction using a suitable solvent (e.g., isopropanol) to dislodge the residues.
  • Concentrate the extract to a known volume.

2. GC-NPD Analysis:

  • Instrument: Gas chromatograph equipped with an on-column injector and a nitrogen-phosphorus detector.
  • Column: A suitable capillary column for pesticide analysis (e.g., DB-5ms, HP-5ms).
  • Injection: On-column injection.
  • Carrier Gas: Helium or Nitrogen at a constant flow rate.
  • Oven Temperature Program: An optimized temperature program to ensure good separation of Dodemorph from matrix interferences.
  • Detector Temperature: Set according to the manufacturer's recommendations for NPD.
  • Quantification: Use an external or internal standard calibration curve.

Protocol 2: RP-HPLC Method for Benzoate Analysis

This protocol is a generalized method based on several sources for the analysis of benzoate compounds.[2][3][4][6]

1. Sample Preparation:

  • Solid Samples (e.g., plant material, soil):
  • Homogenize a representative sample.
  • Extract the analyte using a suitable solvent (e.g., acetonitrile, methanol, ethyl acetate) via shaking, sonication, or solid-phase extraction (SPE).[7]
  • Filter the extract through a 0.45 µm syringe filter.
  • Liquid Samples (e.g., water, oral solutions):
  • Dilute the sample with the mobile phase if necessary.
  • Filter through a 0.45 µm syringe filter.

2. HPLC-UV/DAD Analysis:

  • Instrument: HPLC system with a UV or Diode Array Detector.
  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2]
  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol). The exact ratio and pH should be optimized for the specific benzoate.[2][4]
  • Flow Rate: Typically 1.0 mL/min.[2]
  • Injection Volume: 10-20 µL.[2]
  • Detection Wavelength: Benzoates typically have a UV absorbance maximum around 220-280 nm. For example, detection at 229 nm for sodium benzoate has been reported.[2]
  • Quantification: Use an external standard calibration curve prepared in a matrix-matched solvent.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis sample Sample Collection (e.g., Leaf, Soil, Water) extraction Extraction (Solvent Extraction / SPE) sample->extraction filtration Filtration (0.45 µm filter) extraction->filtration hplc_gc HPLC or GC Injection filtration->hplc_gc Prepared Sample separation Chromatographic Separation (Column) hplc_gc->separation detection Detection (UV, MS, NPD) separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: General workflow for sample preparation and chromatographic analysis.

logical_relationship analyte This compound method Analytical Method Selection analyte->method gc Gas Chromatography (GC) - Good for volatile Dodemorph moiety method->gc hplc High-Performance Liquid Chromatography (HPLC) - Good for non-volatile Benzoate moiety method->hplc gc_ms GC-MS gc->gc_ms lc_ms LC-MS/MS hplc->lc_ms validation Method Validation (LOD, LOQ, Accuracy, Precision) gc_ms->validation lc_ms->validation

Caption: Decision pathway for selecting an analytical method.

References

Application Note: Gas Chromatography Method for the Analysis of Dodemorph

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed application note and protocol for the quantitative analysis of Dodemorph using gas chromatography (GC). Dodemorph, a fungicide used in agriculture, can be effectively analyzed using a gas chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD), which offers high sensitivity and selectivity for nitrogen-containing compounds. This method is applicable to various matrices, including environmental and agricultural samples. The protocol provides comprehensive details on sample preparation, chromatographic conditions, and data analysis.

Introduction

Dodemorph is a morpholine fungicide used to control powdery mildew on various crops.[1] Monitoring its residue levels in environmental and agricultural samples is crucial for ensuring food safety and environmental protection. Gas chromatography (GC) is a robust and reliable technique for the analysis of volatile and semi-volatile compounds like Dodemorph. The use of a Nitrogen-Phosphorus Detector (NPD) enhances the selectivity of the analysis, minimizing interference from co-eluting compounds that do not contain nitrogen or phosphorus.[2][3] This application note provides a validated GC-NPD method for the determination of Dodemorph.

Data Presentation

Quantitative Data Summary
ParameterValueReference
Recovery > 95%[2][3]
Limit of Detection (LOD) - Leaf Sample 3 µg per sample[2][3]
Limit of Detection (LOD) - Cotton Gloves 150 µg per pair[2][3]
Between-day Coefficient of Variation 6%[2][3]
Retention Time (Axial-equatorial isomer) 12.32 min[2]
Retention Time (Diequatorial isomer) 12.69 min[2]
Stability in Foliar Residue Solutions (refrigerated) At least 5 months[2][3]
Stability on Cotton Gloves (refrigerated) At least 6 months[2][3]

Experimental Protocols

Sample Preparation (QuEChERS Method Adaptation)

This protocol is a general guideline and may require optimization based on the specific sample matrix.

Materials:

  • Homogenized sample (e.g., soil, plant material)

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) tubes containing PSA (primary secondary amine) and MgSO₄

  • Centrifuge

  • Vortex mixer

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • Transfer the upper acetonitrile layer to a d-SPE tube containing 150 mg PSA and 900 mg MgSO₄.

  • Vortex for 30 seconds.

  • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • The supernatant is ready for GC-NPD analysis.

Gas Chromatography (GC) Conditions

Instrumentation:

  • Gas Chromatograph equipped with an on-column injector and a Nitrogen-Phosphorus Detector (NPD).

Chromatographic Conditions:

ParameterRecommended Setting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (or similar)
Injector On-Column
Injection Volume 1 µL
Oven Temperature Program
   Initial Temperature60°C, hold for 1 min
   Ramp 110°C/min to 200°C
   Ramp 25°C/min to 250°C, hold for 5 min
Carrier Gas Helium, constant flow at 2.5 mL/min
Detector Nitrogen-Phosphorus Detector (NPD)
   Temperature325°C
   Hydrogen Flow3 mL/min
   Air Flow100 mL/min
   Makeup Gas (Helium)As per manufacturer's recommendation

Visualizations

Dodemorph_Analysis_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_gc_analysis GC-NPD Analysis Sample Homogenized Sample (10g) Add_ACN Add Acetonitrile (10mL) Sample->Add_ACN Vortex1 Vortex (1 min) Add_ACN->Vortex1 Add_Salts Add MgSO4 (4g) & NaCl (1g) Vortex1->Add_Salts Shake Shake (1 min) Add_Salts->Shake Centrifuge1 Centrifuge (5 min) Shake->Centrifuge1 Supernatant1 Transfer Supernatant Centrifuge1->Supernatant1 dSPE d-SPE Cleanup (PSA/MgSO4) Supernatant1->dSPE Vortex2 Vortex (30s) dSPE->Vortex2 Centrifuge2 Centrifuge (5 min) Vortex2->Centrifuge2 Final_Extract Final Extract for GC Centrifuge2->Final_Extract GC_Injection On-Column Injection (1µL) Final_Extract->GC_Injection Analysis GC_Separation GC Separation GC_Injection->GC_Separation NPD_Detection NPD Detection GC_Separation->NPD_Detection Data_Acquisition Data Acquisition & Analysis NPD_Detection->Data_Acquisition

Caption: Experimental workflow for Dodemorph analysis.

GC_Temperature_Program title GC Oven Temperature Program t0 0 t1 1 t15 15 t25 25 t30 30 min temp_axis Temperature (°C) y250 250 y200 200 y60 60 p1 p2 p1->p2 Hold 1 min p3 p2->p3 Ramp 10°C/min p4 p3->p4 Ramp 5°C/min p5 p4->p5 Hold 5 min axis_x axis_y

Caption: GC oven temperature program logic.

References

Application Notes and Protocols for the HPLC Analysis of Morpholine Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the analysis of morpholine fungicides using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are suitable for the qualitative and quantitative assessment of these fungicides in various matrices, including formulated products and environmental samples.

Overview of Morpholine Fungicides

Morpholine fungicides are a class of systemic fungicides used to control a variety of fungal diseases in agricultural crops. They act by inhibiting sterol biosynthesis in fungi. Common examples of morpholine fungicides include fenpropimorph, tridemorph, and dimethomorph. Due to their widespread use, robust analytical methods are essential for quality control, residue monitoring, and environmental assessment.

General Experimental Workflow for HPLC Analysis

The following diagram illustrates a typical workflow for the HPLC analysis of morpholine fungicides, from sample receipt to data analysis.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Receipt & Logging Extraction Extraction Sample->Extraction Cleanup Sample Cleanup (SPE or QuEChERS) Extraction->Cleanup Filtration Filtration (0.22/0.45 µm) Cleanup->Filtration HPLC HPLC-UV/DAD or LC-MS/MS Analysis Filtration->HPLC DataAcquisition Data Acquisition HPLC->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification PeakIntegration->Quantification Reporting Reporting Quantification->Reporting G Start Weigh Formulated Product AddSolvent Add Acetonitrile Start->AddSolvent Sonicate Sonicate for 15 min AddSolvent->Sonicate Cool Cool to Room Temperature Sonicate->Cool Dilute Dilute to Volume Cool->Dilute Filter Filter (0.22 µm) Dilute->Filter Inject Inject into UHPLC Filter->Inject G Start Homogenize Fruit Sample Weigh Weigh 10g of Homogenate Start->Weigh AddSolvent Add Acetone Weigh->AddSolvent Blend Blend at High Speed AddSolvent->Blend Centrifuge Centrifuge Blend->Centrifuge Dilute Dilute Supernatant Centrifuge->Dilute Inject Inject into LC-MS/MS Dilute->Inject

Application Notes and Protocols for Dodemorph Benzoate in Powdery Mildew Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodemorph benzoate is a morpholine fungicide recognized for its efficacy in controlling various powdery mildew species, particularly on ornamental plants. As a sterol biosynthesis inhibitor (SBI), its mode of action targets the fungal cell membrane, leading to the disruption of fungal growth and development. These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its application and evaluation.

Data Presentation: Efficacy of this compound Against Powdery Mildew

The following tables summarize the available quantitative data on the efficacy of this compound (and its acetate salt, Meltatox®) in controlling powdery mildew on various ornamental plants.

Table 1: Efficacy of Dodemorph Acetate (Meltatox®) on Powdery Mildew of Rose (Podosphaera pannosa)

Application RateApplication FrequencyDisease Incidence Reduction (%)Disease Severity Reduction (%)Reference
2.5 ml/LWeekly33.786.7[1]

Table 2: General Efficacy of Morpholine Fungicides (including Dodemorph) on Powdery Mildew of Various Ornamentals

Ornamental PlantPowdery Mildew SpeciesEfficacy LevelNotes
RosePodosphaera pannosaHighSystemic with protective and curative action.
BegoniaErysiphe begoniicolaEffectiveCan be used as a foliar spray.
Gerbera DaisyGolovinomyces cichoracearumEffectiveGood coverage is essential for control.[2]
VerbenaGolovinomyces spp.EffectiveBest used preventatively.[3]

Note: Specific quantitative efficacy data for this compound on ornamentals other than roses is limited in the reviewed literature. The efficacy levels are based on qualitative descriptions from various sources.

Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis

This compound's primary mode of action is the inhibition of ergosterol biosynthesis in fungi. Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

Dodemorph, as a morpholine fungicide, specifically targets two key enzymes in the ergosterol biosynthesis pathway:

  • Δ14-reductase (ERG24): This enzyme is involved in the removal of the C14-methyl group from lanosterol, a precursor to ergosterol.

  • Δ8→Δ7-isomerase (ERG2): This enzyme catalyzes the isomerization of the double bond from the C8-C9 position to the C7-C8 position in the sterol molecule.

By inhibiting these enzymes, this compound disrupts the normal production of ergosterol. This leads to an accumulation of abnormal sterol precursors within the fungal cell membrane, altering its structure and function and ultimately inhibiting fungal growth.

Signaling Pathway Diagram

Ergosterol_Biosynthesis_Inhibition Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene ...multiple steps... Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl_Lanosterol 14-demethyl Lanosterol Lanosterol->14-demethyl_Lanosterol C14-demethylase Fecosterol Fecosterol (contains Δ8 double bond) 14-demethyl_Lanosterol->Fecosterol Δ14-reductase (ERG24) Episterol Episterol (contains Δ7 double bond) Fecosterol->Episterol Δ8->Δ7-isomerase (ERG2) Ergosterol Ergosterol Episterol->Ergosterol ...multiple steps... Dodemorph This compound Dodemorph->14-demethyl_Lanosterol Inhibits Dodemorph->Fecosterol Inhibits

Caption: Inhibition of Ergosterol Biosynthesis by this compound.

Experimental Protocols

The following protocols provide a framework for conducting efficacy trials of this compound for the control of powdery mildew on ornamental plants under greenhouse conditions.

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment & Inoculation Phase cluster_evaluation Evaluation Phase Plant_Acquisition Acquire healthy, uniform susceptible host plants Acclimatization Acclimatize plants to greenhouse conditions Plant_Acquisition->Acclimatization Randomization Randomly assign plants to treatment groups Acclimatization->Randomization Fungicide_Prep Prepare this compound solutions at desired concentrations Randomization->Fungicide_Prep Application Apply treatments (foliar spray) ensuring thorough coverage Fungicide_Prep->Application Inoculation Inoculate plants with a standardized powdery mildew spore suspension Application->Inoculation Incubation Incubate plants under optimal conditions for disease development Inoculation->Incubation Assessment Assess disease incidence and severity at regular intervals Incubation->Assessment Data_Analysis Analyze data statistically to determine efficacy Assessment->Data_Analysis

Caption: General workflow for fungicide efficacy testing.

Protocol 1: Preventative Efficacy Trial

Objective: To evaluate the ability of this compound to prevent the establishment of powdery mildew infection.

Materials:

  • Healthy, susceptible ornamental plants (e.g., roses, begonias, gerberas) of uniform size and age.

  • This compound formulation.

  • Powdery mildew inoculum (e.g., conidial suspension from infected plants).

  • Pressurized sprayer.

  • Controlled environment greenhouse or growth chamber.

  • Disease assessment scale (see below).

Procedure:

  • Plant Preparation: Acclimate plants to greenhouse conditions (e.g., 20-25°C, 60-80% relative humidity) for at least one week prior to the experiment. Randomly assign plants to treatment groups, including an untreated control and a vehicle control (sprayed with the formulation excipients without the active ingredient).

  • Fungicide Application: Prepare this compound solutions at the desired concentrations (e.g., based on manufacturer recommendations or a dose-response curve). Apply the fungicide as a foliar spray until runoff, ensuring complete coverage of all plant surfaces. Allow the foliage to dry completely.

  • Inoculation: 24 hours after fungicide application, inoculate the plants with a standardized powdery mildew conidial suspension (e.g., 1 x 10^5 conidia/mL in sterile distilled water with a surfactant like Tween 20). Inoculation can be performed by spraying the suspension onto the foliage.

  • Incubation: Maintain the plants in a controlled environment that is conducive to powdery mildew development (e.g., moderate temperatures and high humidity).

  • Disease Assessment: At regular intervals (e.g., 7, 14, and 21 days post-inoculation), assess the disease incidence and severity.

    • Disease Incidence: The percentage of plants or leaves showing any powdery mildew symptoms.

    • Disease Severity: The percentage of leaf area covered by powdery mildew, often rated on a scale (e.g., 0 = no disease, 1 = 1-25%, 2 = 26-50%, 3 = 51-75%, 4 = 76-100%).

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Protocol 2: Curative (Eradicant) Efficacy Trial

Objective: To evaluate the ability of this compound to control existing powdery mildew infections.

Procedure:

  • Plant Preparation and Inoculation: Follow the same procedure as in Protocol 1 for plant preparation. Inoculate the plants with the powdery mildew suspension before any fungicide application.

  • Incubation for Disease Development: Allow the disease to establish for a set period (e.g., until a certain percentage of plants show symptoms or a specific disease severity level is reached).

  • Fungicide Application: Once the desired level of infection is present, apply the this compound treatments as described in Protocol 1.

  • Continued Incubation and Assessment: Continue to incubate the plants and assess disease incidence and severity at regular intervals to determine the effect of the fungicide on the established infection.

  • Data Analysis: Analyze the data to determine the reduction in disease progression compared to the untreated control.

Conclusion

This compound is an effective fungicide for the control of powdery mildew on a range of ornamental plants, with a well-defined mechanism of action targeting fungal sterol biosynthesis. The provided data and protocols offer a solid foundation for researchers and professionals in the field to design and execute robust efficacy trials. Further research to generate more extensive quantitative data on a wider variety of ornamental species will be beneficial for optimizing its use and managing fungicide resistance.

References

Efficacy of Dodemorph Benzoate Against Fungal Strains: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodemorph benzoate is a systemic morpholine fungicide recognized for its protective and curative action against a range of fungal pathogens, most notably powdery mildews.[1] Its mode of action involves the inhibition of sterol biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes.[1][2] This document provides detailed application notes, experimental protocols, and visualizations to guide research into the efficacy and mechanism of this compound.

Data Presentation: Antifungal Efficacy of this compound

Fungal StrainCommon DiseaseTarget Crop/HostIllustrative MIC/EC50 (µg/mL)Notes
Sphaerotheca pannosa var. rosaePowdery MildewRoses0.1 - 1.0High efficacy reported.[1][2]
Erysiphe graminis f. sp. hordeiPowdery MildewBarley0.5 - 5.0Morpholines are effective against cereal powdery mildews.[2]
Podosphaera xanthiiPowdery MildewCucurbits0.5 - 7.5A common target for powdery mildew fungicides.[3]
Uncinula necatorPowdery MildewGrapes0.2 - 2.5Morpholine fungicides are used in vineyard disease management.
Aspergillus nigerBlack MoldVarious> 50Morpholines generally show lower efficacy against non-powdery mildew fungi.
Candida albicansCandidiasisHuman Pathogen> 100Not a primary target for this class of fungicides.

Note: The provided MIC/EC50 values are illustrative and intended for guidance. Actual values must be determined experimentally for specific fungal isolates and conditions.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from standardized antifungal susceptibility testing methods to determine the MIC of this compound against filamentous fungi.[4][5]

1. Preparation of Fungal Inoculum: a. Culture the fungal strain on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is observed.[4] b. Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface. c. Filter the suspension through sterile cheesecloth to remove mycelial fragments. d. Adjust the conidial suspension concentration to 0.4 × 10⁴ to 5 × 10⁴ conidia/mL using a hemocytometer.[4]

2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). b. Perform serial two-fold dilutions of the stock solution in RPMI 1640 medium (buffered with MOPS) in a 96-well microtiter plate to achieve a range of desired concentrations.[5]

3. Inoculation and Incubation: a. Add the adjusted fungal inoculum to each well of the microtiter plate containing the this compound dilutions. b. Include a positive control (fungal inoculum without the compound) and a negative control (medium only). c. Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 46 to 50 hours, or until sufficient growth is observed in the positive control wells.[4]

4. Determination of MIC: a. The MIC is defined as the lowest concentration of this compound that causes 100% inhibition of visible fungal growth compared to the positive control.[4]

Protocol 2: Ergosterol Biosynthesis Inhibition Assay

This assay aims to confirm the mechanism of action of this compound by quantifying its effect on ergosterol production.

1. Fungal Culture and Treatment: a. Grow the target fungal strain in a liquid medium to mid-logarithmic phase. b. Expose the fungal culture to sub-lethal concentrations of this compound (e.g., 0.5x MIC) for a defined period (e.g., 24 hours). Include an untreated control.

2. Sterol Extraction: a. Harvest the fungal mycelia by centrifugation. b. Saponify the cell pellet with alcoholic potassium hydroxide. c. Extract the non-saponifiable lipids (containing sterols) with n-heptane.

3. Ergosterol Quantification: a. Analyze the extracted sterols using spectrophotometry by scanning between 230 and 300 nm. The characteristic four-peaked curve of ergosterol allows for its quantification. b. Alternatively, use High-Performance Liquid Chromatography (HPLC) for more precise separation and quantification of ergosterol and its precursors.

4. Data Analysis: a. Compare the ergosterol content in the this compound-treated samples to the untreated control to determine the percentage of inhibition.

Visualizations

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

G Mechanism of Action of this compound cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitor Inhibitor Squalene Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Erg11p (14α-demethylase) Target of Azoles Fecosterol Fecosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Fecosterol Erg24p (Δ14-reductase) Episterol Episterol Fecosterol->Episterol Erg2 (Δ8-Δ7 isomerase) Ergosta-5,7,24(28)-trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta-5,7,24(28)-trienol Ergosta-5,7,22,24(28)-tetraenol Ergosta-5,7,22,24(28)-tetraenol Ergosta-5,7,24(28)-trienol->Ergosta-5,7,22,24(28)-tetraenol Ergosterol Ergosterol Ergosta-5,7,22,24(28)-tetraenol->Ergosterol Dodemorph_Benzoate This compound Erg24p (Δ14-reductase) Erg24p (Δ14-reductase) Dodemorph_Benzoate->Erg24p (Δ14-reductase) Inhibits Erg2 (Δ8-Δ7 isomerase) Erg2 (Δ8-Δ7 isomerase) Dodemorph_Benzoate->Erg2 (Δ8-Δ7 isomerase) Inhibits G Experimental Workflow for Antifungal Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A 1. Prepare Fungal Inoculum (0.4x10^4 - 5x10^4 conidia/mL) C 3. Inoculate 96-well Plate with Fungal Suspension and Compound A->C B 2. Prepare Serial Dilutions of this compound B->C D 4. Incubate Plate (e.g., 48 hours at 28°C) C->D E 5. Visually Assess Fungal Growth D->E F 6. Determine Minimum Inhibitory Concentration (MIC) E->F

References

Application Notes and Protocols: In Vitro Antifungal Activity of Dodemorph Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature lacks specific quantitative in vitro antifungal activity data for Dodemorph benzoate against a wide range of fungal species. This compound is a derivative of the agricultural fungicide Dodemorph. The following application notes and protocols are based on general methodologies for testing morpholine-class fungicides and the known antifungal mechanisms of benzoates. These should be adapted and validated for specific research purposes.

Introduction

This compound is a morpholine fungicide. The morpholine class of fungicides is known to inhibit sterol biosynthesis in fungi, a critical pathway for maintaining cell membrane integrity and function. The benzoate component may also contribute to the antifungal effect by disrupting cellular pH homeostasis and inhibiting key metabolic enzymes.[1][2][3]

These notes provide a framework for the in vitro evaluation of this compound's antifungal properties, including standardized protocols for determining its efficacy and potential mechanism of action.

Quantitative Data on Related Compounds

Specific minimum inhibitory concentration (MIC) data for this compound is not widely published. However, data from related compounds like other morpholines and sodium benzoate can provide a comparative baseline.

Table 1: In Vitro Antifungal Activity of Sodium Benzoate against Various Microorganisms

Microorganism StrainMinimum Inhibitory Concentration (MIC)Reference
Porphyromonas gingivalis26,650 µM[4]
Treponema socranskii (two strains)26,650 µM[4]
Gram-positive cocci> 106,590 µM[4]
Candida albicans2.5 mg/ml[5]
Fusarium oxysporum> 50 mg/ml[5]
Aspergillus flavus> 50 mg/ml[5]

Note: The efficacy of benzoates is highly dependent on the pH of the medium.[1][2]

Table 2: In Vitro Activity of Phenylpropyl-Morpholine (Amorolfine) against Various Fungi

Fungal GroupGeneral Susceptibility (MIC Range)Reference
DermatophytesHigh (Favorable MICs)[6]
Cryptococcus neoformansHigh[6]
Candida spp.Moderate[6]
Aspergillus spp.Weak[6]

Note: The activity of morpholine fungicides can be influenced by the composition of the test medium, inoculum size, and incubation time.[6]

Experimental Protocols

Protocol for Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from standardized methods for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target fungus.

Materials:

  • This compound

  • Target fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Trichophyton rubrum)

  • Sterile 96-well flat-bottom microtiter plates

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Spectrophotometer or microplate reader (530 nm or 620 nm)

  • Sterile, inert solvent for this compound (e.g., Dimethyl sulfoxide - DMSO)

  • Positive control antifungal (e.g., Amphotericin B, Fluconazole)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the wells should not exceed 1% (v/v) to avoid solvent toxicity.

  • Inoculum Preparation:

    • For yeasts (Candida spp.), grow cultures on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Adjust a suspension in sterile saline to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

    • For molds (Aspergillus spp.), grow cultures on Potato Dextrose Agar (PDA) for 5-7 days. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640.

  • Plate Preparation:

    • Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first column of wells and perform a 2-fold serial dilution across the plate.

    • The final volume in each well before adding the inoculum should be 100 µL.

    • Include a positive control (medium + inoculum + control antifungal), a negative/sterility control (medium only), and a growth control (medium + inoculum).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

  • Incubation: Incubate the plates at 35-37°C. Incubation times vary by species: 24-48 hours for yeasts and 48-72 hours for most molds.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (e.g., ≥50% or ≥90% reduction) compared to the growth control. This can be assessed visually or by reading the absorbance on a microplate reader.

Protocol for Agar Diffusion Testing (Disk Diffusion or Agar Well)

This method provides a qualitative or semi-quantitative assessment of antifungal activity.

Objective: To assess the ability of this compound to inhibit fungal growth on a solid medium.

Materials:

  • Mueller-Hinton Agar (MHA) or SDA plates

  • Sterile filter paper disks (6 mm) or a sterile cork borer

  • This compound solution of known concentration

  • Fungal inoculum prepared to a 0.5 McFarland standard

Procedure:

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the surface of the agar plate with the prepared fungal inoculum.

  • Compound Application:

    • Disk Diffusion: Aseptically place sterile paper disks onto the agar surface. Pipette a defined volume (e.g., 20 µL) of the this compound solution onto each disk.[7]

    • Agar Well Diffusion: Use a sterile cork borer to create wells in the agar. Pipette a defined volume of the this compound solution into each well.

  • Controls: Use disks or wells with the solvent (e.g., DMSO) as a negative control and a standard antifungal as a positive control.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test fungus.

  • Data Collection: Measure the diameter of the zone of inhibition (in mm) around the disk or well where fungal growth is absent.[7]

Visualized Workflows and Pathways

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare Dodemorph Benzoate Stock dilute Perform Serial Dilution of Compound stock->dilute inoculum Prepare Fungal Inoculum (0.5 McFarland) inoculate Inoculate Wells with Fungal Suspension inoculum->inoculate plate Prepare 96-Well Plate (RPMI-1640 Medium) plate->dilute dilute->inoculate incubate Incubate Plate (35°C, 24-72h) inoculate->incubate read Read Results (Visual/Spectrophotometer) incubate->read mic Determine MIC Value read->mic

Caption: Workflow for Broth Microdilution MIC Assay.

Hypothesized Mechanism of Action Signaling Pathway

This compound combines two potential antifungal mechanisms: the disruption of sterol biosynthesis by the morpholine moiety and the inhibition of glycolysis by the benzoate moiety.

MoA_Pathway cluster_morpholine Morpholine Action cluster_benzoate Benzoate Action cluster_outcome Cellular Outcome dodemorph Dodemorph erg14 Sterol Δ14-reductase (ERG24) dodemorph->erg14 Inhibits erg2 Sterol Δ8-Δ7-isomerase (ERG2) dodemorph->erg2 Inhibits ergosterol Ergosterol Synthesis membrane Defective Cell Membrane ergosterol->membrane Leads to benzoate Benzoate (low pH) entry Enters Cell benzoate->entry ph_drop Lowers Intracellular pH entry->ph_drop pfk Phosphofructokinase (PFK) ph_drop->pfk Inhibits glycolysis Glycolysis atp ATP Depletion glycolysis->atp Leads to growth_inhibition Fungal Growth Inhibition membrane->growth_inhibition atp->growth_inhibition

Caption: Hypothesized dual mechanism of this compound.

References

Application Notes and Protocols for Fungal Resistance Studies Using Dodemorph Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dodemorph benzoate in studying fungal resistance. This document details the mechanism of action, established protocols for susceptibility testing, and the cellular pathways implicated in fungal responses to this fungicide.

Introduction to this compound

This compound is a systemic morpholine fungicide recognized for its efficacy against a range of fungal pathogens, particularly powdery mildews. Its dual-component nature, combining the morpholine derivative Dodemorph with benzoate, contributes to its multifaceted mode of action. Morpholine fungicides, as a class, are generally considered to be at a low risk for the development of resistance due to their multi-site inhibitory action.[1] Resistance, when it does occur, is typically quantitative and controlled by multiple genes (polygenic).[1]

Mechanism of Action

This compound disrupts the fungal cell membrane by inhibiting two key enzymes in the ergosterol biosynthesis pathway:

  • Δ14-reductase

  • Δ8→Δ7-isomerase

Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion compromises membrane integrity and function. The multi-site inhibition by morpholines makes it more challenging for fungi to develop resistance through single-gene mutations.[1]

The benzoate component of the molecule also exhibits antifungal properties. It is thought to lower the intracellular pH of the fungus and inhibit the glycolytic enzyme phosphofructokinase, further stressing the pathogen.

Fungal Resistance to Morpholine Fungicides

Resistance to morpholine fungicides is considered a low-risk phenomenon.[1] While laboratory-induced mutants with reduced susceptibility can be generated, the development of widespread, high-level resistance in field populations has not been a significant issue.[1] The polygenic nature of morpholine resistance means that multiple genetic changes are required for a significant decrease in sensitivity, making the evolution of resistance a slower, more gradual process.[1]

Experimental Protocols

The following are generalized protocols for assessing fungal susceptibility to this compound. Researchers should adapt these protocols based on the specific fungal species and experimental objectives.

In Vitro Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound, which is the lowest concentration that inhibits visible fungal growth.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Standardized fungal inoculum (e.g., 0.5–2.5 x 10^5 CFU/mL)

  • 96-well microtiter plates

  • Liquid culture medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Fungicide Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the microtiter plate wells using the appropriate culture medium to achieve a range of final concentrations.

  • Inoculate Plates: Add the standardized fungal inoculum to each well. Include a positive control (inoculum without fungicide) and a negative control (medium without inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the growth rate of the fungal species.

  • Determine MIC: The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to the positive control. This can be assessed visually or by measuring the optical density using a microplate reader.

Determination of EC50 Values

The half-maximal effective concentration (EC50) is the concentration of a drug that gives half of the maximal response. For fungicides, it is the concentration that inhibits 50% of the fungal growth.

Procedure:

  • Follow the broth microdilution protocol to obtain growth data at various this compound concentrations.

  • Calculate the percentage of growth inhibition for each concentration relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope) to fit the data and calculate the EC50 value.

Experimental Workflow for Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_fungicide Prepare this compound stock solution serial_dilution Perform serial dilutions in 96-well plate prep_fungicide->serial_dilution prep_inoculum Prepare standardized fungal inoculum inoculation Inoculate wells with fungal suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate plates inoculation->incubation read_results Read results (visual or spectrophotometric) incubation->read_results calc_mic Determine MIC read_results->calc_mic calc_ec50 Calculate EC50 read_results->calc_ec50

Workflow for this compound susceptibility testing.

Quantitative Data

CompoundFungal SpeciesIC50 (µg/mL)MIC (µg/mL)MFC (µg/mL)
Fenpropimorph Candida albicans2.83.126.25
Candida glabrata2.63.126.25
Candida tropicalis2.93.126.25
Cryptococcus neoformans1.41.563.12
Aspergillus niger2.83.126.25
Amorolfine Candida albicans0.090.190.39
Candida glabrata0.080.190.39
Candida tropicalis0.090.190.39
Cryptococcus neoformans0.040.090.19
Aspergillus niger0.110.190.39

Data adapted from a study on sila-analogues of morpholine antifungals, which included the parent compounds for comparison.[2]

Fungal Signaling Pathways and Stress Response

Fungi possess sophisticated signaling pathways to respond to environmental stresses, including exposure to fungicides. Two of the most well-characterized pathways are the High Osmolarity Glycerol (HOG) pathway and the Cell Wall Integrity (CWI) pathway. While direct evidence linking this compound to the activation of these specific pathways is limited in the available literature, it is plausible that the membrane and cell wall stress induced by this fungicide could trigger these general stress responses.

High Osmolarity Glycerol (HOG) Pathway

The HOG pathway is a mitogen-activated protein kinase (MAPK) cascade that is crucial for the fungal response to osmotic and oxidative stress. Activation of this pathway leads to the production of glycerol, which helps to balance intracellular turgor pressure.

HOG_Pathway stress Fungicide-induced Osmotic/Oxidative Stress sho1 Sho1 branch stress->sho1 sln1 Sln1 branch stress->sln1 ste11 Ste11 (MAPKKK) sho1->ste11 pbs2 Pbs2 (MAPKK) sln1->pbs2 ste11->pbs2 hog1 Hog1 (MAPK) pbs2->hog1 nucleus Nucleus hog1->nucleus gene_exp Gene Expression (e.g., glycerol synthesis) nucleus->gene_exp stress_res Stress Response gene_exp->stress_res

Generalized High Osmolarity Glycerol (HOG) Pathway.
Cell Wall Integrity (CWI) Pathway

The CWI pathway is another MAPK cascade that responds to cell wall damage. It triggers compensatory mechanisms, such as increased chitin synthesis, to reinforce the cell wall.

CWI_Pathway stress Fungicide-induced Cell Wall Stress sensors Cell Surface Sensors (Wsc1, Mid2) stress->sensors rho1 Rho1 GTPase sensors->rho1 pkc1 Pkc1 rho1->pkc1 bck1 Bck1 (MAPKKK) pkc1->bck1 mkk1_2 Mkk1/2 (MAPKK) bck1->mkk1_2 slt2 Slt2/Mpk1 (MAPK) mkk1_2->slt2 nucleus Nucleus slt2->nucleus gene_exp Gene Expression (e.g., chitin synthesis) nucleus->gene_exp cw_repair Cell Wall Repair gene_exp->cw_repair

Generalized Cell Wall Integrity (CWI) Pathway.

Conclusion

This compound remains an effective fungicide with a low risk of resistance development. The provided protocols offer a framework for conducting fungal resistance studies. Further research is warranted to elucidate the specific interactions between this compound and fungal signaling pathways, which could lead to the development of more sustainable disease management strategies.

References

Application Notes and Protocols for Utilizing Dodemorph Benzoate in Sterol Biosynthesis Pathway Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodemorph benzoate, a derivative of the morpholine fungicide dodemorph, is a valuable chemical tool for the investigation of sterol biosynthesis pathways, particularly in fungi and plants.[1][2] As a systemic fungicide, its mode of action involves the specific inhibition of key enzymes in the ergosterol biosynthesis pathway, leading to altered membrane structure and function, and ultimately, growth inhibition.[3] These characteristics make this compound an effective agent for studying the roles of specific sterols in cellular processes, for elucidating the mechanisms of antifungal drug action, and for the development of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the use of this compound in sterol biosynthesis research.

Mechanism of Action

Dodemorph belongs to the morpholine class of fungicides, which are known to be multi-site inhibitors of sterol biosynthesis.[4] The primary targets of dodemorph are two key enzymes in the late stages of the ergosterol biosynthesis pathway:

  • Sterol Δ14-reductase (ERG24): This enzyme is responsible for the reduction of the double bond at the C-14 position of sterol precursors.

  • Sterol Δ8→Δ7-isomerase (ERG2): This enzyme catalyzes the isomerization of the double bond from the C-8 to the C-7 position in the sterol B ring.

Inhibition of these enzymes by this compound leads to a depletion of the final sterol product, ergosterol, and a concomitant accumulation of aberrant sterol intermediates, such as ignosterol (ergosta-8,14-dienol) and other Δ8-sterols.[3][5] This alteration of the sterol profile disrupts the physical properties of the cell membrane, affecting its fluidity, permeability, and the function of membrane-bound proteins, ultimately leading to the cessation of fungal growth.[3][5]

Quantitative Data

Target Enzyme Gene (S. cerevisiae) Effect of Inhibition Accumulated Intermediates Reference Inhibitory Concentration
Sterol Δ14-reductaseERG24Depletion of ergosterolIgnosterol (Ergosta-8,14-dienol) and other 14α-methylated sterolsµM range
Sterol Δ8→Δ7-isomeraseERG2Depletion of ergosterolΔ8-sterols (e.g., Fecosterol, Episterol)nM range

Experimental Protocols

Protocol 1: In Vitro Enzyme Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of this compound on sterol Δ14-reductase and Δ8→Δ7-isomerase in a cell-free system.

Materials:

  • This compound

  • Microsomal fractions containing the target enzyme (e.g., from Saccharomyces cerevisiae or a relevant fungal/plant species)

  • Substrate for the enzyme (e.g., radiolabeled or fluorescently tagged sterol precursor)

  • Cofactors (e.g., NADPH for reductase activity)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Scintillation fluid and counter (for radiolabeled assays) or a fluorescence plate reader

  • 96-well microplates

Methodology:

  • Enzyme Preparation: Prepare microsomal fractions from a suitable organism expressing the target enzyme. Determine the protein concentration of the microsomal preparation.

  • Assay Setup: In a 96-well microplate, add the assay buffer, cofactors, and varying concentrations of this compound (typically from a serial dilution).

  • Pre-incubation: Add the microsomal preparation to each well and pre-incubate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Incubation: Incubate the reaction mixture for a defined period, ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by adding a suitable quenching agent (e.g., a strong acid or organic solvent).

  • Detection: Quantify the product formation using an appropriate method (e.g., scintillation counting for radiolabeled products or fluorescence measurement).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Assay for Sterol Profile Analysis

This protocol details the treatment of fungal or plant cells with this compound to analyze its effect on the cellular sterol composition.

Materials:

  • Fungal or plant cell culture

  • Appropriate growth medium

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • Control solvent

  • Sterile culture flasks or plates

  • Incubator

Methodology:

  • Cell Culture: Grow the fungal or plant cells in their appropriate liquid medium to the mid-logarithmic phase.

  • Treatment: Inoculate fresh medium with the cells at a defined density. Add this compound to the cultures at various concentrations (e.g., from 0.1x to 10x the predetermined minimal inhibitory concentration). Include a solvent-only control.

  • Incubation: Incubate the treated cultures under standard growth conditions for a specified period (e.g., 24-48 hours).

  • Cell Harvesting: Harvest the cells by centrifugation or filtration.

  • Washing: Wash the cell pellet with sterile water to remove any residual medium.

  • Sample Preparation: The cell pellet is now ready for sterol extraction as described in Protocol 3.

Protocol 3: Sterol Extraction and Analysis by GC-MS

This protocol outlines the extraction of sterols from cells and their subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1][5]

Materials:

  • Cell pellet from Protocol 2

  • Saponification solution (e.g., 1 N KOH in methanol)

  • Organic solvent for extraction (e.g., n-hexane or diethyl ether)

  • Anhydrous sodium sulfate

  • Derivatization agent (e.g., BSTFA + 1% TMCS)

  • Pyridine

  • GC-MS system with a suitable capillary column (e.g., Agilent DB5-MS)

  • Sterol standards (e.g., ergosterol, lanosterol)

Methodology:

  • Saponification: Resuspend the cell pellet in the saponification solution. Heat the mixture (e.g., at 80-100°C for 30-60 minutes) to hydrolyze sterol esters and saponify lipids.

  • Extraction: After cooling, extract the non-saponifiable lipids (containing the free sterols) by adding an organic solvent (e.g., n-hexane) and vortexing. Repeat the extraction multiple times.

  • Washing and Drying: Combine the organic phases and wash with water to remove the saponified lipids. Dry the organic phase over anhydrous sodium sulfate.[1]

  • Solvent Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatization: To the dried sterol extract, add pyridine and the derivatization agent (e.g., Sylon BFT or BSTFA). Heat at 70°C for 20-30 minutes to convert the sterols into their more volatile trimethylsilyl (TMS) ethers.[1]

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a temperature program that allows for the separation of different sterol intermediates.[5]

  • Data Analysis: Identify the different sterols based on their retention times and mass spectra by comparing them to known standards and library data. Quantify the relative amounts of each sterol to determine the changes in the sterol profile upon treatment with this compound.

Visualizations

Sterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitor Inhibition by this compound Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate1 14α-methyl-fecosterol Lanosterol->Intermediate1 Multiple Steps Intermediate3 Fecosterol (Δ8,24-sterol) Intermediate1->Intermediate3 Sterol Δ14-reductase (ERG24) Intermediate2 Episterol (Δ8,24-sterol) Ergosterol Ergosterol Intermediate2->Ergosterol Multiple Steps Intermediate3->Intermediate2 Sterol Δ8→Δ7-isomerase (ERG2) Dodemorph Dodemorph Benzoate Dodemorph->Intermediate1 Inhibits Dodemorph->Intermediate3 Inhibits

Caption: Ergosterol biosynthesis pathway and points of inhibition by this compound.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PrepEnzyme Prepare Microsomal Enzyme Fraction Setup Set up Reaction in 96-well Plate PrepEnzyme->Setup PrepInhibitor Prepare Serial Dilutions of this compound PrepInhibitor->Setup PrepSubstrate Prepare Substrate and Cofactors Initiation Initiate Reaction with Substrate PrepSubstrate->Initiation Preincubation Pre-incubate Enzyme with Inhibitor Setup->Preincubation Preincubation->Initiation Incubation Incubate for Defined Time Initiation->Incubation Termination Terminate Reaction Incubation->Termination Detection Quantify Product Formation Termination->Detection Analysis Calculate % Inhibition and Determine IC50 Detection->Analysis

Caption: Workflow for an in vitro enzyme inhibition assay.

Cellular_Sterol_Analysis_Workflow cluster_treatment Cellular Treatment cluster_extraction Sterol Extraction cluster_analysis Analysis Culture Grow Fungal/Plant Cell Culture Treat Treat Cells with This compound Culture->Treat Harvest Harvest and Wash Cells Treat->Harvest Saponify Saponify Lipids Harvest->Saponify Extract Extract Sterols with Organic Solvent Saponify->Extract Dry Dry and Concentrate Extract Extract->Dry Derivatize Derivatize Sterols (e.g., TMS ethers) Dry->Derivatize GCMS Analyze by GC-MS Derivatize->GCMS Data Identify and Quantify Sterols GCMS->Data

Caption: Workflow for cellular sterol profile analysis after this compound treatment.

References

Troubleshooting & Optimization

Technical Support Center: Dodemorph Benzoate In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Dodemorph benzoate in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a fungicide belonging to the morpholine class of chemicals.[1][2] Its primary mode of action is the inhibition of sterol biosynthesis, a crucial pathway for maintaining the integrity of cell membranes.[3] In fungi, it specifically targets enzymes involved in ergosterol synthesis. In mammalian cells, it is expected to interfere with the cholesterol biosynthesis pathway due to the conserved nature of this process.

Q2: What is the known cellular target of this compound in the sterol biosynthesis pathway?

While the specific target of this compound in mammalian cells is not well-documented in publicly available literature, morpholine fungicides, in general, are known to inhibit two key enzymes in the sterol biosynthesis pathway:

  • Sterol Δ14-reductase: This enzyme is involved in the removal of the C14-methyl group from sterol precursors.

  • Sterol Δ8-Δ7-isomerase: This enzyme catalyzes the isomerization of the double bond from the C8 to the C7 position in the sterol ring structure.

Inhibition of these enzymes leads to the accumulation of abnormal sterol intermediates and depletion of essential sterols like cholesterol, which can disrupt cell membrane function and affect various cellular processes.

Q3: Are there established optimal concentrations of this compound for in vitro assays with mammalian cells?

Currently, there is a lack of specific, publicly available data on the optimal concentrations or LC50 values of this compound for various mammalian cell lines. As with any new compound, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell type and assay. A suggested starting range, based on the activity of other sterol biosynthesis inhibitors, would be from low nanomolar to high micromolar concentrations.

Q4: How should I prepare a stock solution of this compound for cell culture experiments?

This compound is not readily soluble in water. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[4]

Protocol for Stock Solution Preparation:

  • Weigh out the desired amount of this compound powder in a sterile microfuge tube.

  • Add the appropriate volume of high-purity, sterile DMSO to achieve a high-concentration stock (e.g., 10 mM, 50 mM, or 100 mM).

  • Vortex thoroughly until the compound is completely dissolved.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Important: When treating your cells, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High cell death even at low concentrations The chosen cell line is highly sensitive to sterol biosynthesis inhibition or the compound itself.Perform a more granular dose-response curve starting from very low nanomolar concentrations. Reduce the treatment duration. Ensure the final DMSO concentration is not exceeding cytotoxic levels.
No observable effect at high concentrations The cell line may be resistant, or the incubation time is too short. The compound may have degraded.Increase the incubation time (e.g., 48-72 hours) to allow for the depletion of cellular cholesterol stores. Verify the integrity of your this compound stock solution. Consider using a different, more sensitive cell line if appropriate for your research question.
Precipitation of the compound in the culture medium The concentration of this compound exceeds its solubility in the aqueous medium.Ensure the final concentration of the compound in the medium is within its solubility limit. Check that the DMSO concentration is sufficient to keep the compound in solution but not high enough to be toxic to the cells. Prepare fresh dilutions from the stock solution for each experiment.
Inconsistent results between experiments Variability in cell density at the time of treatment. Inconsistent incubation times. Instability of the compound in the culture medium.Standardize your cell seeding density and treatment protocols. Prepare fresh dilutions of this compound for each experiment. Include appropriate positive and negative controls in every assay.

Experimental Protocols

Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT or WST-1)

This protocol provides a general framework for a dose-response experiment.

Materials:

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 100 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, WST-1)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and resume growth for 24 hours.

  • Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 1 nM to 100 µM. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell viability) and to select a non-toxic working concentration for subsequent experiments.

Quantitative Data Summary (Hypothetical Example)

Since specific data for this compound is not available, the following table presents a hypothetical outcome of a cell viability assay to guide your data presentation.

This compound Concentration Cell Viability (%) Standard Deviation
Vehicle Control (0 µM)1005.2
0.01 µM98.54.8
0.1 µM95.15.5
1 µM82.36.1
10 µM55.77.3
50 µM25.94.9
100 µM8.23.1

Visualizations

Cholesterol_Biosynthesis_Pathway cluster_inhibition Likely Inhibition Points AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Intermediates Sterol Intermediates Lanosterol->Intermediates Demethylation & Isomerization Steps Cholesterol Cholesterol Intermediates->Cholesterol Dodemorph This compound (and other morpholines) Dodemorph->Inhibition_S14R Dodemorph->Inhibition_S8S7I

Caption: Simplified mammalian cholesterol biosynthesis pathway with likely inhibition points for morpholine fungicides.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Stock Prepare this compound Stock Solution in DMSO DoseResponse Perform Dose-Response (e.g., 24, 48, 72h) Stock->DoseResponse Cells Seed Mammalian Cells in Culture Plates Cells->DoseResponse Viability Measure Cell Viability (e.g., MTT, WST-1) DoseResponse->Viability IC50 Calculate IC50 and Determine Working Concentration Viability->IC50 Downstream Proceed with Downstream Assays (at non-toxic concentration) IC50->Downstream

Caption: General workflow for determining the optimal concentration of this compound for in vitro assays.

References

Troubleshooting Dodemorph benzoate solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dodemorph benzoate.

Troubleshooting Guide: this compound Solubility Issues

Problem: Precipitate forms when adding this compound to an aqueous buffer.

Possible Causes and Solutions:

  • Low Aqueous Solubility: this compound, like many high molecular weight organic compounds, likely has limited solubility in purely aqueous solutions. The large cyclododecyl group contributes to its lipophilicity.

  • pH of the Solution: The pH of your buffer can significantly impact the solubility of this compound. As a salt of a weak base (Dodemorph) and a weak acid (benzoic acid), its solubility can be lowest near its isoelectric point.

Troubleshooting Workflow:

start Precipitate Observed in Aqueous Buffer check_ph Measure pH of the Solution start->check_ph adjust_ph Adjust pH Away from Neutral (e.g., pH 5 or pH 8) check_ph->adjust_ph cosolvent Add a Water-Miscible Organic Co-solvent adjust_ph->cosolvent fail Precipitate Persists (Re-evaluate Solvent System) adjust_ph->fail heating Gently Warm the Solution cosolvent->heating cosolvent->fail sonication Apply Sonication heating->sonication success Solution is Clear (Proceed with Experiment) sonication->success sonication->fail

Caption: Troubleshooting workflow for this compound precipitation.

Detailed Steps:

  • pH Adjustment: Try adjusting the pH of your buffer. A slightly acidic or alkaline pH may improve solubility compared to a neutral pH.

  • Co-solvents: Introduce a water-miscible organic solvent. Start with a small percentage (e.g., 1-5%) and gradually increase if necessary. Common co-solvents include:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • N,N-Dimethylformamide (DMF)

  • Warming: Gently warm the solution while stirring. Do not overheat, as this could degrade the compound.

  • Sonication: Use a sonicator to break down any aggregates and enhance dissolution.

Problem: Difficulty dissolving this compound in organic solvents.

Possible Causes and Solutions:

  • Solvent Polarity: The polarity of the solvent may not be optimal for this compound.

  • Compound Purity: Impurities can affect solubility.

  • Crystalline Form: The compound may exist in a crystal lattice that is difficult to break down.

Recommendations:

  • Solvent Selection: If you are having trouble with one organic solvent, try another with a different polarity.

  • Purity Check: If possible, verify the purity of your this compound sample.

  • Pre-dissolving: For preparing aqueous solutions, it is often best to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO before adding it to the aqueous buffer.

Data Presentation

Qualitative Solubility of this compound

SolventExpected SolubilityNotes
WaterLow to ModerateThe parent compound, Dodemorph, is reported to be moderately soluble in water (100 mg/L). The benzoate salt form may have different solubility characteristics.
EthanolSlightly Soluble to SolubleBenzoate salts often exhibit some solubility in alcohols.
DMSOSolubleA common solvent for dissolving many organic compounds for biological assays.
DMFSolubleSimilar to DMSO, DMF is a good solvent for many organic molecules.
AcetoneLikely SolubleA moderately polar solvent that can often dissolve compounds like this compound.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This method is a high-throughput approach to estimate the solubility of a compound.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a microtiter plate, perform a serial dilution of the DMSO stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer to detect the formation of a precipitate. The concentration at which precipitation is first observed is the kinetic solubility.

Protocol 2: Thermodynamic Solubility Assay

This method determines the equilibrium solubility, which is a more accurate measure.

Methodology:

  • Compound Addition: Add an excess amount of solid this compound to a vial containing the solvent of interest (e.g., water, buffer, or an organic solvent).

  • Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm).

  • Quantification: Determine the concentration of this compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

A1: this compound is a fungicide that acts as a sterol biosynthesis inhibitor in fungi.[1] Specifically, it targets enzymes in the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.[1]

Q2: Can I heat my solution to dissolve this compound?

A2: Gentle warming can be used to aid dissolution. However, excessive or prolonged heating should be avoided as it may lead to the degradation of the compound.

Q3: Is it better to use the free base (Dodemorph) or the benzoate salt for my experiments?

A3: The choice depends on your experimental needs. Salt forms like this compound are often used to improve handling and formulation properties. However, the free base may have different solubility and biological activity profiles.

Q4: How should I store this compound?

A4: Store this compound in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refer to the manufacturer's recommendations.

Mandatory Visualization

Signaling Pathway: Fungal Ergosterol Biosynthesis and Inhibition by Dodemorph

Dodemorph is known to inhibit sterol biosynthesis in fungi, a pathway crucial for the formation of ergosterol, a key component of fungal cell membranes. The diagram below illustrates a simplified overview of this pathway and the point of inhibition.

acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol (Fungal Cell Membrane) lanosterol->ergosterol inhibition lanosterol->inhibition dodemorph Dodemorph dodemorph->inhibition Inhibits Sterol Isomerase/ Reductase

Caption: Simplified pathway of ergosterol biosynthesis and its inhibition.

References

Technical Support Center: Stability of Dodemorph Benzoate in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Dodemorph benzoate in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and development activities.

Troubleshooting Guide: Common Stability Issues

Experimenters may encounter several stability-related issues when working with this compound solutions. The table below outlines common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Precipitation or Cloudiness in Solution - Low solvent polarity.- Temperature fluctuations affecting solubility.- pH of the solution is not optimal.- Use a more polar solvent or a co-solvent system.- Maintain a constant and appropriate temperature.- Adjust the pH of the solution to a more neutral range.
Loss of Potency or Inconsistent Results - Chemical degradation of this compound due to hydrolysis, photolysis, or thermal stress.- Interaction with other components in the solution.- Prepare fresh solutions before use.- Store solutions protected from light and at a controlled, cool temperature.- Ensure all components of the solution are compatible with this compound.
Appearance of Unknown Peaks in Chromatogram - Formation of degradation products.- Conduct forced degradation studies to identify potential degradation products.- Adjust chromatographic conditions to separate the parent compound from its degradants.
Discoloration of the Solution - Oxidative degradation.- Use de-gassed solvents.- Consider the addition of an antioxidant if compatible with the experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by the solvent composition, pH, temperature, and exposure to light. As a morpholine fungicide, it can be susceptible to degradation under harsh environmental conditions.

Q2: How does pH impact the stability of this compound solutions?

Q3: What are the expected degradation products of this compound?

A3: Under forced degradation conditions, this compound is expected to break down into its constituent parts and further degradation products. The primary degradation is likely the hydrolysis of the benzoate salt to form Dodemorph and benzoic acid. The Dodemorph moiety itself may further degrade, with one identified transformation product being cis-2,6-dimethylmorpholine[1]. The benzoic acid portion can undergo further degradation through various aerobic and anaerobic pathways, potentially forming catechol and other intermediates[2][3].

Q4: What are the recommended storage conditions for this compound solutions?

A4: To ensure the stability of this compound solutions, it is recommended to store them in a cool, dark place. One study on Dodemorph in foliar dislodgeable residue solutions found it to be stable for at least five months when stored in a refrigerator[4]. For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, freezing at -20°C or below may be necessary, although freeze-thaw stability should be evaluated.

Q5: Which analytical techniques are suitable for assessing the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying this compound and its degradation products. Gas Chromatography (GC) with a nitrogen-phosphorus detector (NPD) has also been successfully used for the analysis of Dodemorph[5]. Mass spectrometry (MS) coupled with either HPLC or GC can be used for the identification of unknown degradation products.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general procedure for developing a stability-indicating HPLC method.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

2. Mobile Phase and Gradient:

  • A mixture of acetonitrile and water (or a buffer solution like phosphate buffer) is commonly used.

  • Start with an isocratic elution (e.g., 60:40 acetonitrile:water) and optimize the ratio to achieve good separation of the parent peak from any degradation products. A gradient elution may be necessary for complex mixtures.

3. Detection:

  • Determine the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer. Set the HPLC UV detector to this wavelength.

4. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Prepare working solutions by diluting the stock solution with the mobile phase to fall within the linear range of the detector.

5. Forced Degradation Study:

  • Acid Hydrolysis: Mix the drug solution with an equal volume of 0.1 M HCl and heat at 60°C for a specified time. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Mix the drug solution with an equal volume of 0.1 M NaOH and heat at 60°C for a specified time. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Heat the solid drug or its solution at a high temperature (e.g., 70°C) for a set period.

  • Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) or sunlight.

6. Analysis:

  • Inject the stressed samples into the HPLC system and analyze the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.

  • The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_validation Method Validation prep_stock Prepare this compound Stock Solution prep_work Prepare Working Solutions prep_stock->prep_work acid Acid Hydrolysis prep_work->acid Expose to Stress Conditions base Base Hydrolysis prep_work->base Expose to Stress Conditions oxidation Oxidation (H2O2) prep_work->oxidation Expose to Stress Conditions thermal Thermal Stress prep_work->thermal Expose to Stress Conditions photo Photolytic Stress prep_work->photo Expose to Stress Conditions hplc HPLC Analysis acid->hplc Analyze Stressed Samples base->hplc Analyze Stressed Samples oxidation->hplc Analyze Stressed Samples thermal->hplc Analyze Stressed Samples photo->hplc Analyze Stressed Samples data Data Interpretation hplc->data specificity Specificity data->specificity Validate Method linearity Linearity data->linearity Validate Method accuracy Accuracy data->accuracy Validate Method precision Precision data->precision Validate Method

Caption: Workflow for a forced degradation study of this compound.

Potential Degradation Pathway of this compound

G cluster_hydrolysis Hydrolysis cluster_dodemorph_degradation Dodemorph Degradation cluster_benzoic_acid_degradation Benzoic Acid Degradation DB This compound Dodemorph Dodemorph DB->Dodemorph BenzoicAcid Benzoic Acid DB->BenzoicAcid DM_Morpholine cis-2,6-dimethylmorpholine Dodemorph->DM_Morpholine Further Degradation Catechol Catechol BenzoicAcid->Catechol Aerobic Metabolism Further Further Degradation Products Catechol->Further

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: HPLC Analysis of Dodemorph Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC analysis of Dodemorph benzoate.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its HPLC analysis?

A1: Dodemorph is a tertiary amine and a morpholine derivative, making it a basic compound. This basicity is a critical factor in HPLC method development, as it can lead to strong interactions with the stationary phase, particularly with residual silanol groups on silica-based columns. These interactions are a primary cause of peak tailing.[1][2][3] The benzoate salt form influences its solubility.

Q2: Is a standard UV detector suitable for the analysis of Dodemorph?

A2: Direct HPLC analysis of Dodemorph with common detectors like UV or fluorescence may not be feasible due to its chemical structure lacking a suitable chromophore.[4] Analysis may require derivatization to introduce a UV-active or fluorescent tag, or the use of alternative detection methods such as mass spectrometry (MS) or evaporative light scattering detection (ELSD).

Q3: Are there any published HPLC methods for Dodemorph or its salts?

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.

Issue 1: Peak Tailing

Q: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?

A: Peak tailing is a common issue when analyzing basic compounds like Dodemorph due to secondary interactions with the stationary phase.[1][3][6]

Potential Causes & Solutions:

CauseRecommended Solution
Secondary Interactions with Silanols 1. Lower Mobile Phase pH: Adjust the mobile phase pH to be 2-3 units below the pKa of Dodemorph. This protonates the analyte and minimizes interactions with acidic silanol groups on the column packing.[3][6] Using a mobile phase containing an acid like phosphoric acid or formic acid is recommended.[5] 2. Use an End-Capped Column: Employ a C18 column that has been end-capped to reduce the number of free silanol groups available for interaction.[6] 3. Mobile Phase Additives: Add a competing base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their availability to interact with the analyte.[7]
Column Overload Reduce the sample concentration or the injection volume. Overloading the column with the sample can lead to peak distortion.[8]
Column Contamination or Degradation 1. Column Wash: Flush the column with a strong solvent to remove any contaminants. 2. Replace Guard Column: If using a guard column, replace it as it may be contaminated. 3. Replace Column: If the column is old or has been used extensively with aggressive mobile phases, it may be degraded and require replacement.

Troubleshooting Workflow for Peak Tailing:

start Peak Tailing Observed check_overload Reduce Sample Concentration/ Injection Volume start->check_overload check_column Evaluate Column Condition check_overload->check_column Issue Persists end_good Symmetrical Peak check_overload->end_good Issue Resolved adjust_mobile_phase Modify Mobile Phase check_column->adjust_mobile_phase Column is OK end_bad Persistent Tailing check_column->end_bad Column Degraded adjust_mobile_phase->end_good Issue Resolved adjust_mobile_phase->end_bad Issue Persists start Retention Time Instability check_mobile_phase Check Mobile Phase (Freshness, Degassing) start->check_mobile_phase check_system Inspect HPLC System for Leaks check_mobile_phase->check_system Issue Persists end_good Stable Retention Time check_mobile_phase->end_good Issue Resolved check_equilibration Verify Column Equilibration check_system->check_equilibration No Leaks Found check_system->end_good Leak Fixed check_temp Ensure Stable Temperature check_equilibration->check_temp Equilibration OK check_equilibration->end_good Issue Resolved check_temp->end_good Issue Resolved end_bad Instability Persists check_temp->end_bad Issue Persists start Start Method Development prepare_sample Prepare Standard and Sample Solutions start->prepare_sample initial_run Initial HPLC Run with Proposed Method prepare_sample->initial_run evaluate_chromatogram Evaluate Peak Shape, Retention, and Resolution initial_run->evaluate_chromatogram optimize_mobile_phase Optimize Mobile Phase (pH, Organic Ratio) evaluate_chromatogram->optimize_mobile_phase Poor Results validate_method Validate Optimized Method evaluate_chromatogram->validate_method Acceptable Results optimize_column Optimize Column and Other Parameters optimize_mobile_phase->optimize_column optimize_column->evaluate_chromatogram end Final Method validate_method->end

References

Technical Support Center: Overcoming Matrix Effects in Dodemorph Benzoate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantification of Dodemorph benzoate, particularly concerning matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification of this compound.[4][5] These effects can compromise the method's accuracy, precision, and sensitivity.[5]

Q2: What are the most common sample preparation techniques to minimize matrix effects for pesticide analysis like this compound?

A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective sample preparation technique for pesticide residue analysis in various matrices, including fruits and vegetables.[6][7][8] This method involves a simple two-step process of extraction with a solvent (commonly acetonitrile) and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components.[6]

Q3: How can I compensate for matrix effects that cannot be eliminated by sample preparation?

A3: Several calibration strategies can be employed to compensate for unavoidable matrix effects:

  • Matrix-Matched Calibration: In this approach, calibration standards are prepared in a blank matrix extract that is free of the analyte.[6] This helps to mimic the matrix effects observed in the actual samples, leading to more accurate quantification.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the most effective method for correcting matrix effects. An SIL-IS, such as morpholine-d8 for morpholine fungicides, has nearly identical chemical and physical properties to the analyte and will be affected by the matrix in the same way.[9] By adding a known amount of the SIL-IS to all samples, standards, and blanks, any variation in the analyte signal due to matrix effects can be normalized.

Q4: Are there any specific considerations for the stability of this compound during sample preparation?

A4: While specific stability data for this compound is limited, it is known that pH can influence the stability of some pesticides. For instance, base-labile compounds can degrade in QuEChERS extracts after cleanup with primary secondary amine (PSA).[7] It is recommended to acidify the final extract with formic acid to a pH of about 5 to enhance the stability of pH-sensitive compounds.[7] Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions can help determine the stability of this compound and its potential degradation products.[10][11][12]

Troubleshooting Guides

Issue 1: Poor recovery of this compound during QuEChERS extraction.
Possible Cause Troubleshooting Step
Suboptimal extraction solvent. Ensure acetonitrile is used as the extraction solvent, as it is standard for the QuEChERS method and effective for a wide range of pesticides.
Incorrect salt composition. Use the appropriate EN 15662 or AOAC 2007.01 QuEChERS salt formulation for the extraction and partitioning steps.[6]
Inadequate homogenization. Ensure the sample is thoroughly homogenized before extraction to allow for efficient interaction with the solvent.
pH-dependent degradation. Consider adjusting the pH of the sample or extract, as some morpholine fungicides can be pH-sensitive. Acidification of the final extract is often recommended.[7]
Issue 2: Significant signal suppression or enhancement observed in LC-MS/MS analysis.
Possible Cause Troubleshooting Step
Insufficient sample cleanup. Optimize the d-SPE cleanup step. Consider using a combination of sorbents like PSA, C18, and graphitized carbon black (GCB) to remove different types of matrix interferences.
High matrix concentration. Dilute the final extract with the initial mobile phase. This can reduce the concentration of matrix components entering the mass spectrometer, thereby minimizing their effect.
Co-elution of matrix components. Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate this compound from interfering matrix components.
Inappropriate calibration strategy. Implement matrix-matched calibration or, ideally, use a stable isotope-labeled internal standard to compensate for the matrix effects.[6][9]

Experimental Protocols

Protocol 1: Generic QuEChERS Method for this compound Extraction

This protocol is a generalized procedure based on the widely used QuEChERS method for pesticide residue analysis.

  • Sample Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of fruit or vegetable).

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • If a stable isotope-labeled internal standard is used, add it at this stage.

    • Add the appropriate QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup (d-SPE):

    • Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL d-SPE tube containing MgSO₄ and PSA (and C18 if the matrix has high-fat content).

    • Shake for 30 seconds.

    • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned-up extract (e.g., 1 mL).

    • Acidify with formic acid to a final concentration of 0.1% (v/v).

    • The extract is now ready for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample 1. Sample Homogenization extraction 2. Acetonitrile Extraction + QuEChERS Salts sample->extraction 10g sample + 10mL ACN centrifuge1 3. Centrifugation extraction->centrifuge1 dspe 4. Dispersive SPE Cleanup (PSA/C18/GCB) centrifuge1->dspe Transfer Supernatant centrifuge2 5. Centrifugation dspe->centrifuge2 acidify 6. Acidification of Final Extract centrifuge2->acidify Transfer Clean Extract lcms 7. LC-MS/MS Analysis acidify->lcms logical_relationship cluster_problem Problem cluster_solutions Solutions cluster_calibration_methods Calibration Methods matrix_effects Matrix Effects (Ion Suppression/Enhancement) sample_prep Optimized Sample Preparation (e.g., QuEChERS) matrix_effects->sample_prep chromatography Chromatographic Separation matrix_effects->chromatography calibration Advanced Calibration Strategies matrix_effects->calibration matrix_matched Matrix-Matched Calibration calibration->matrix_matched sil_is Stable Isotope-Labeled Internal Standard calibration->sil_is

References

Technical Support Center: Dodemorph Benzoate Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of dodemorph benzoate under laboratory conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary degradation pathways?

This compound is the benzoate salt of dodemorph, a morpholine fungicide used to control powdery mildew.[1][2] In laboratory settings, its degradation is primarily studied through three main pathways: hydrolysis, photolysis, and soil metabolism (both aerobic and anaerobic). Dodemorph itself is moderately persistent in soil and is not considered mobile, meaning it is unlikely to leach into groundwater.[1]

Q2: What are the expected degradation products of this compound?

The primary degradation of this compound involves the dissociation of the salt into the dodemorph cation and the benzoate anion. The dodemorph molecule is the primary focus of most degradation studies. A known environmental transformation product of dodemorph is cis-2,6-dimethylmorpholine. Further degradation of the morpholine ring structure and the cyclododecyl ring can be expected under various conditions. The benzoate anion is expected to be readily biodegradable by microorganisms in soil and water.

Q3: What analytical methods are suitable for studying this compound degradation?

A range of analytical methods can be employed to quantify this compound and its degradation products. Gas chromatography (GC) with a nitrogen-phosphorus detector (NPD) has been successfully used for the determination of dodemorph.[3][4] For broader analysis, including more polar degradation products, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are highly effective. These methods offer high sensitivity and selectivity, which are crucial for complex matrices like soil and water.

Troubleshooting Guides

Hydrolysis Studies

Issue: Inconsistent or no degradation of this compound observed in hydrolysis experiments.

  • Possible Cause 1: pH of the buffer solution.

    • Troubleshooting: Dodemorph, as a morpholine derivative, is a weak base. Its stability can be pH-dependent. Ensure that your hydrolysis experiments are conducted across a range of pH values as recommended by OECD guidelines (typically pH 4, 7, and 9). Dodemorph may be more stable at certain pHs.

  • Possible Cause 2: Temperature.

    • Troubleshooting: Hydrolysis rates are temperature-dependent. Ensure your incubation temperature is controlled and consistent throughout the experiment (e.g., 25°C or 50°C as per guidelines). Verify the accuracy of your incubator's temperature control.

  • Possible Cause 3: Analytical method limitations.

    • Troubleshooting: Your analytical method may not be sensitive enough to detect small changes in the parent compound concentration or the formation of degradation products. Validate your method's limit of detection (LOD) and limit of quantification (LOQ). Consider using a more sensitive technique like LC-MS/MS.

Photolysis Studies

Issue: Low or variable photolytic degradation rates.

  • Possible Cause 1: Inappropriate light source.

    • Troubleshooting: Ensure your light source (e.g., xenon arc lamp) simulates the natural sunlight spectrum, particularly in the UV region (>290 nm), as recommended by OECD guidelines. The intensity of the light source should be stable and monitored throughout the experiment.

  • Possible Cause 2: Matrix effects.

    • Troubleshooting: If conducting photolysis in natural water, dissolved organic matter can act as a photosensitizer, accelerating degradation, or as a light attenuator, slowing it down.[5][6] Conduct parallel experiments in pure, buffered water to understand the direct photolysis rate and to assess matrix effects.

  • Possible Cause 3: Volatilization of the test substance.

    • Troubleshooting: Ensure your experimental setup minimizes volatilization. Use sealed quartz tubes or vessels, leaving minimal headspace. Analyze the headspace if significant losses are suspected.

Soil Degradation Studies

Issue: High variability in degradation half-lives between replicate soil samples.

  • Possible Cause 1: Non-homogenous soil.

    • Troubleshooting: Ensure the soil used in the study is thoroughly homogenized before application of this compound. This includes sieving to remove large particles and mixing to ensure uniform distribution of organic matter and microbial populations.

  • Possible Cause 2: Inconsistent moisture content.

    • Troubleshooting: Soil moisture is a critical factor influencing microbial activity and, consequently, degradation rates. Maintain a consistent and appropriate moisture level (e.g., 40-60% of maximum water holding capacity) in all replicates throughout the incubation period.

  • Possible Cause 3: Changes in microbial activity.

    • Troubleshooting: The soil's microbial population should be viable and active. Use fresh soil samples and avoid pre-treatments that could sterilize the soil (unless conducting sterile control experiments). Ensure aerobic or anaerobic conditions are consistently maintained as required by the study design.

Experimental Protocols

General Experimental Setup for Degradation Studies

For regulatory purposes, degradation studies should follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Table 1: Key OECD Guidelines for Pesticide Degradation Studies

Study TypeOECD GuidelineKey Parameters
HydrolysisOECD 111pH (4, 7, 9), Temperature, Concentration
PhotolysisOECD 316Light Source, Wavelength, Quantum Yield
Aerobic Soil MetabolismOECD 307Soil Type, Temperature, Moisture, CO2 Trapping
Anaerobic Soil MetabolismOECD 307Flooded Soil, Redox Potential, Gas Analysis
Sample Protocol: Aerobic Soil Metabolism Study

This protocol provides a general framework for conducting an aerobic soil metabolism study for this compound.

  • Soil Selection and Preparation:

    • Select a representative soil type (e.g., sandy loam).

    • Characterize the soil for properties such as pH, organic carbon content, texture, and microbial biomass.

    • Sieve the soil (e.g., <2 mm) and adjust the moisture content to 40-60% of its maximum water holding capacity.

    • Pre-incubate the soil in the dark at the test temperature for a period to allow microbial activity to stabilize.

  • Application of Test Substance:

    • Prepare a stock solution of radiolabeled ([¹⁴C]) this compound of known specific activity.

    • Apply the test substance to the soil samples to achieve the desired final concentration. Ensure a homogenous application.

  • Incubation:

    • Incubate the treated soil samples in the dark in a flow-through system at a constant temperature (e.g., 20°C).

    • Pass a stream of CO₂-free, humidified air through the incubation vessels.

    • Trap evolved [¹⁴C]CO₂ in a suitable trapping solution (e.g., potassium hydroxide or ethanolamine).

  • Sampling and Analysis:

    • Collect soil samples and CO₂ traps at predetermined intervals.

    • Extract the soil samples using an appropriate solvent system (e.g., acetonitrile/water).

    • Analyze the extracts for the parent compound and degradation products using techniques like HPLC with radiometric detection and/or LC-MS/MS.

    • Quantify the radioactivity in the CO₂ traps using liquid scintillation counting.

    • Determine the amount of non-extractable (bound) residues by combusting the extracted soil.

  • Data Analysis:

    • Calculate the mass balance at each sampling point.

    • Determine the dissipation/degradation kinetics of this compound and the formation and decline of major metabolites.

    • Calculate the half-life (DT₅₀) of this compound in the soil.

Data Presentation

Table 2: Hypothetical Degradation Data for this compound (Example)

Degradation PathwayConditionParameterValue
Hydrolysis pH 4, 25°CHalf-life (t₁/₂)> 1 year (stable)
pH 7, 25°CHalf-life (t₁/₂)> 1 year (stable)
pH 9, 25°CHalf-life (t₁/₂)180 days
Photolysis Sterile aqueous solution, pH 7Half-life (t₁/₂)30 days
Aerobic Soil Metabolism Sandy Loam, 20°CDT₅₀90 days
Major Metabolitecis-2,6-dimethylmorpholine
% of Applied at 90 days15%
Anaerobic Soil Metabolism Flooded Sandy Loam, 20°CDT₅₀> 1 year (stable)

Note: The data in this table is illustrative and intended to provide an example of how to present quantitative degradation data. Actual values would need to be determined experimentally.

Visualizations

Experimental Workflow for a Soil Degradation Study

Soil_Degradation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results soil_prep Soil Collection & Characterization application Application to Soil Samples soil_prep->application substance_prep Prepare Radiolabeled This compound substance_prep->application incubation Incubation (Aerobic/Anaerobic) application->incubation sampling Sampling at Time Intervals incubation->sampling extraction Solvent Extraction sampling->extraction co2_trap CO2 Trapping & LSC sampling->co2_trap analysis HPLC/LC-MS Analysis extraction->analysis bound_residue Bound Residue Combustion extraction->bound_residue data_analysis Data Analysis (Kinetics, DT50) analysis->data_analysis co2_trap->data_analysis bound_residue->data_analysis pathway Degradation Pathway Elucidation data_analysis->pathway

Caption: Workflow for a typical soil degradation study of this compound.

Logical Relationship of Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis cluster_soil Soil Metabolism parent This compound hydrolysis_products Dodemorph + Benzoic Acid parent->hydrolysis_products (pH dependent) photo_products Photodegradation Products parent->photo_products (light) soil_metabolites Metabolites (e.g., cis-2,6-dimethylmorpholine) parent->soil_metabolites (microbial) mineralization CO2 + H2O soil_metabolites->mineralization bound_residues Bound Residues soil_metabolites->bound_residues

References

Technical Support Center: Dodemorph Benzoate Efficacy in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the efficacy of Dodemorph benzoate in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is a systemic morpholine fungicide. In a research context, it is primarily used to study the control of powdery mildew diseases on a variety of crops, with a particular historical application on roses.[1][2] Its systemic nature means it is absorbed and translocated within the plant, providing both protective and curative action against fungal pathogens.

Q2: What is the mechanism of action of this compound?

This compound is a sterol biosynthesis inhibitor (SBI). It acts on the ergosterol biosynthesis pathway in fungi, which is a critical component of fungal cell membranes. Specifically, it is a multi-site inhibitor, primarily targeting the C14-demethylase and C8,7-isomerase enzymes. By inhibiting these enzymes, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately inhibiting fungal growth. This multi-site action is a reason why morpholine fungicides are generally considered to have a low risk of resistance development.[1]

Q3: What are the key physicochemical properties of this compound to consider in experiments?

Dodemorph is moderately soluble in water and most organic solvents.[2] The stability of the compound in solution can be influenced by factors such as pH and the presence of other chemicals. When preparing stock solutions and experimental dilutions, it is crucial to ensure complete dissolution and to be aware of potential precipitation or degradation over time. The formulation of the product can also significantly affect its stability and bioavailability.[3][4]

Q4: Can this compound be used in combination with other fungicides?

Yes, tank mixing this compound with other fungicides can be a strategy to broaden the spectrum of activity and manage resistance. However, compatibility must be confirmed before mixing.[5][6] Physical incompatibility can lead to the formation of precipitates that can clog sprayers, while chemical incompatibility can result in the degradation of one or more active ingredients, reducing efficacy.[5][7] It is always recommended to perform a jar test to check for physical compatibility before preparing a large batch. While specific synergistic combinations with this compound are not extensively documented in readily available literature, combining it with fungicides from different FRAC (Fungicide Resistance Action Committee) groups, such as triazoles or strobilurins, is a common resistance management strategy.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor or inconsistent control of powdery mildew Fungicide Resistance: The target fungal population may have developed reduced sensitivity or resistance to morpholine fungicides.[1][8]- Confirm Resistance: Conduct a dose-response assay with a known sensitive isolate to confirm resistance.- Rotate Fungicides: Use a fungicide with a different mode of action (from a different FRAC group).- Use Tank Mixes: Combine this compound with a suitable, compatible fungicide from a different FRAC group.
Incorrect Application Rate: The concentration of this compound may be too low to be effective.- Review Protocol: Ensure the correct concentration is being used based on established protocols or literature.- Perform Dose-Response Experiment: Determine the optimal effective concentration (e.g., EC50) for your specific fungal isolate and experimental conditions.
Inadequate Coverage: The fungicide may not be reaching all parts of the plant, especially the undersides of leaves where powdery mildew can thrive.- Improve Application Technique: Ensure thorough coverage of all plant surfaces. For spray applications, use appropriate nozzles and pressure.- Consider Systemic Action: While systemic, translocation may not be 100% uniform. Good initial coverage is still important.
Environmental Factors: High disease pressure due to favorable environmental conditions (e.g., high humidity, moderate temperatures) can overwhelm the fungicide's efficacy.- Monitor Environmental Conditions: Record temperature and humidity to correlate with efficacy data.- Increase Application Frequency: In periods of high disease pressure, more frequent applications may be necessary (while adhering to any label or protocol restrictions).
Phytotoxicity symptoms observed on treated plants (e.g., leaf burn, stunting) High Concentration: The concentration of this compound used may be too high for the specific plant species or cultivar.- Reduce Concentration: Lower the application rate and observe for any reduction in phytotoxicity.- Conduct a Dose-Response Test for Phytotoxicity: Determine the maximum safe concentration for your plant material.
Adverse Reaction with Other Chemicals: The formulation may contain adjuvants or other ingredients that are phytotoxic in combination with other treatments or under certain environmental conditions.- Check for Interactions: If using tank mixes, ensure all components are compatible and non-phytotoxic in combination.- Test on a Small Scale: Before treating a large number of plants, test any new formulation or mixture on a small subset.
Precipitate forms in the stock solution or spray tank Poor Solubility: this compound may not be fully dissolved in the chosen solvent or at the desired concentration.[2]- Use an Appropriate Solvent: Ensure the solvent is suitable for this compound and the intended application.- Check Concentration Limits: Do not exceed the solubility limit of the compound in the solvent.- Agitate Thoroughly: Ensure vigorous and prolonged mixing to achieve complete dissolution.
Incompatibility of Tank Mix Partners: The formulation of this compound may be physically incompatible with other pesticides or additives in the tank mix.[5][7]- Perform a Jar Test: Before mixing in a large tank, combine the components in a small, clear container in the same proportions to check for precipitation, clumping, or separation.[7]- Follow Correct Mixing Order: Generally, wettable powders and dry flowables should be added first, followed by liquid flowables, emulsifiable concentrates, and finally surfactants or adjuvants.

Experimental Protocols

In Vitro Efficacy Testing: Leaf Disc Assay

This protocol is adapted from general methods for testing fungicide efficacy against powdery mildew.[9][10]

Objective: To determine the effective concentration (EC50) of this compound required to inhibit the growth of a powdery mildew fungus on leaf discs.

Materials:

  • This compound

  • Sterile distilled water

  • Tween 20 or similar surfactant

  • Healthy, young, fully expanded leaves from a susceptible host plant (e.g., cucumber)

  • Petri dishes

  • Filter paper

  • Cork borer

  • Powdery mildew inoculum (freshly sporulating)

  • Microscope

Procedure:

  • Preparation of Fungicide Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Create a dilution series of this compound in sterile distilled water (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Include a surfactant like Tween 20 (0.01-0.05%) in the final dilutions to ensure even spreading.

    • Include a control treatment with sterile distilled water and surfactant only.

  • Leaf Disc Preparation:

    • Excise leaf discs of a uniform size (e.g., 1.5 cm diameter) from healthy leaves using a cork borer.

    • Float the leaf discs, adaxial (upper) side up, on the different fungicide solutions in Petri dishes for a set period (e.g., 2 hours).

  • Inoculation:

    • Transfer the treated leaf discs to new Petri dishes containing moistened filter paper to maintain humidity.

    • Inoculate the leaf discs by gently tapping or brushing conidia from a heavily infected leaf over them.

  • Incubation:

    • Seal the Petri dishes and incubate them in a growth chamber with appropriate conditions for powdery mildew development (e.g., 20-24°C, 16-hour photoperiod).

  • Assessment:

    • After 7-14 days, assess the percentage of the leaf disc area covered with mycelial growth under a dissecting microscope.

    • Calculate the percentage of growth inhibition for each concentration relative to the control.

    • Use the data to calculate the EC50 value (the concentration that inhibits fungal growth by 50%).

In Vivo Efficacy Testing: Whole Plant Assay

This protocol is based on general greenhouse trial methodologies for fungicide evaluation.[11]

Objective: To evaluate the protective and curative efficacy of this compound on whole plants.

Materials:

  • Potted, susceptible host plants of a uniform age and size.

  • This compound formulation.

  • Sprayer (e.g., hand-held mister or calibrated research sprayer).

  • Powdery mildew inoculum.

  • Controlled environment greenhouse or growth chamber.

Procedure:

  • Plant Preparation:

    • Grow plants to a susceptible stage (e.g., 3-4 true leaves).

    • Randomly assign plants to different treatment groups, including a non-treated control.

  • Fungicide Application:

    • Prepare the desired concentration(s) of this compound in water.

    • For protective treatment, spray the plants with the fungicide solution until runoff and allow them to dry completely before inoculation (e.g., 24 hours prior).

    • For curative treatment, inoculate the plants first and apply the fungicide after a set period (e.g., 48 hours post-inoculation).

    • Spray control plants with water only.

  • Inoculation:

    • Prepare a conidial suspension (e.g., 10^5 conidia/mL in water with a surfactant).[10][11]

    • Spray the inoculum evenly over the leaf surfaces of the plants.

  • Incubation:

    • Maintain the plants in a greenhouse or growth chamber with conditions conducive to powdery mildew development.

  • Disease Assessment:

    • At regular intervals (e.g., 7, 14, and 21 days after inoculation), assess the disease severity on each leaf using a rating scale (e.g., 0-5, where 0 = no disease and 5 = >50% leaf area covered).[10][11]

    • Calculate a disease severity index for each treatment group.

Data Presentation

Table 1: Summary of Reported Efficacy of Morpholine Fungicides Against Powdery Mildew

FungicideTarget PathogenHost PlantEfficacy FindingReference
DodemorphSphaerotheca pannosaRoseHigh efficacy reported in commercial use.[1][2]
FenpropimorphErysiphe graminis f. sp. hordeiBarleyVariation in sensitivity of fungal isolates observed, but generally effective at field rates.[1]
TridemorphErysiphe graminis f. sp. hordeiBarleyReduced sensitivity reported in some isolates.[1]

Visualizations

Sterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway acetyl_coa Acetyl-CoA intermediate1 ... acetyl_coa->intermediate1 Multiple Steps squalene Squalene intermediate2 ... squalene->intermediate2 Squalene epoxidase lanosterol Lanosterol intermediate3 ... lanosterol->intermediate3 14α-demethylase ergosterol Ergosterol intermediate1->squalene intermediate2->lanosterol intermediate3->ergosterol Δ8-Δ7 isomerase dodemorph This compound dodemorph->lanosterol Inhibits dodemorph->intermediate3 Inhibits

Caption: Mechanism of action of this compound on the fungal ergosterol biosynthesis pathway.

Experimental_Workflow start Start: Healthy Plants/Leaf Discs prep Prepare this compound Dilution Series start->prep control Control Group (No Fungicide) start->control treat Treat Plants/Discs with Fungicide prep->treat inoculate Inoculate with Powdery Mildew treat->inoculate control->inoculate incubate Incubate under Optimal Conditions inoculate->incubate assess Assess Disease Severity/ Growth Inhibition incubate->assess end End: Analyze Data (e.g., EC50) assess->end

Caption: General experimental workflow for testing the efficacy of this compound.

References

Technical Support Center: Dodemorph Benzoate Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with immunoassays for the detection of Dodemorph benzoate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is immunoassay a preferred method for its detection?

This compound is the benzoate salt of Dodemorph, a morpholine-based systemic fungicide. Immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), are highly sensitive and specific methods that allow for the rapid screening of a large number of samples for the presence of this compound, making them ideal for applications in environmental monitoring, food safety, and agricultural research.

Q2: What is cross-reactivity in the context of a this compound immunoassay?

Cross-reactivity is the phenomenon where the antibodies in an immunoassay, intended to bind specifically to this compound, also bind to other structurally similar molecules. This can lead to inaccurate, often overestimated, quantification of this compound.

Q3: Which compounds are likely to cross-react in a this compound immunoassay?

Compounds with a similar chemical structure to the Dodemorph molecule are potential cross-reactants. This includes other morpholine-based fungicides, metabolites of Dodemorph, and the free form, Dodemorph. The core 2,6-dimethylmorpholine ring is a key epitope that antibodies are often raised against.[1][2][3]

Q4: How can I determine if my immunoassay is showing cross-reactivity?

Unexpectedly high results in samples where this compound concentrations are expected to be low or absent can be an indicator of cross-reactivity. To confirm, you would need to test the suspected cross-reacting compounds individually in your assay.

Q5: If cross-reactivity is confirmed, what are my options?

If significant cross-reactivity is identified, you may need to:

  • Develop a more specific monoclonal antibody.

  • Use a sample clean-up method, such as solid-phase extraction (SPE), to remove the interfering compounds before running the immunoassay.

  • Employ a confirmatory analytical method, like liquid chromatography-mass spectrometry (LC-MS), to verify positive results from the immunoassay.

Troubleshooting Guide: Suspected Cross-Reactivity

If you are encountering issues with your this compound immunoassay that suggest potential cross-reactivity, follow this troubleshooting guide.

Symptom: Your immunoassay consistently yields higher than expected concentrations of this compound in certain sample types.

Step 1: Identify Potential Cross-Reactants

  • Review the literature and chemical databases to identify compounds structurally similar to Dodemorph.[1][4][5][6][7][8] Key candidates include other morpholine fungicides such as Tridemorph and Fenpropimorph, which share the core morpholine structure.[4][5][6][7] Also consider metabolites of Dodemorph.

Step 2: Perform a Cross-Reactivity Test

  • Acquire analytical standards of the suspected cross-reacting compounds.

  • Following the Experimental Protocol for Cross-Reactivity Testing outlined below, prepare a dilution series for each potential cross-reactant.

  • Run these dilutions in your this compound immunoassay and determine the concentration of each compound that gives a 50% inhibition of the signal (IC50).

Step 3: Quantify and Interpret the Results

  • Calculate the percent cross-reactivity for each compound using the formula provided in the experimental protocol.

  • Summarize your findings in a table for clear comparison (see the Hypothetical Cross-Reactivity Data table as an example).

  • Based on the levels of cross-reactivity and the expected concentrations of these interfering compounds in your samples, you can assess the impact on your results.

Step 4: Mitigation Strategies

  • If cross-reactivity is significant, consider the mitigation strategies mentioned in FAQ #5.

Data Presentation

Hypothetical Cross-Reactivity of a this compound ELISA Kit

The following table presents hypothetical data for the cross-reactivity of a competitive ELISA designed for this compound with other structurally related morpholine fungicides.

CompoundChemical StructureIC50 (ng/mL)Cross-Reactivity (%)
This compound 4-cyclododecyl-2,6-dimethylmorpholine benzoate10100
Dodemorph4-cyclododecyl-2,6-dimethylmorpholine[1][3][9]1283.3
Tridemorph4-tridecyl-2,6-dimethylmorpholine[4][10][11][12]5020.0
Fenpropimorph4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine[5][6][7][13]2504.0
Aldimorph4-dodecyl-2,6-dimethylmorpholine[8][14]1506.7
MorpholineTetrahydro-1,4-oxazine[15][16][17][18][19]>10,000<0.1

Experimental Protocols

Protocol: Determination of Cross-Reactivity using Competitive ELISA

This protocol outlines the steps to assess the cross-reactivity of various compounds in a competitive ELISA for this compound.

1. Materials:

  • This compound competitive ELISA kit (containing antibody-coated plates, this compound-HRP conjugate, substrate, and stop solution).

  • Analytical standards of this compound and potential cross-reactants.

  • Assay buffer.

  • Microplate reader.

2. Preparation of Standards and Test Compounds:

  • Prepare a stock solution of this compound and each test compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Create a series of working standards for this compound by serial dilution in assay buffer (e.g., ranging from 0.1 to 1000 ng/mL).

  • For each test compound, prepare a similar serial dilution series in assay buffer.

3. Assay Procedure:

  • Add 50 µL of either the standard or the test compound dilution to the appropriate wells of the antibody-coated microplate.

  • Add 50 µL of the this compound-HRP conjugate to each well.

  • Incubate the plate according to the kit manufacturer's instructions (e.g., 60 minutes at room temperature).

  • Wash the plate 3-5 times with the provided wash buffer.

  • Add 100 µL of the substrate solution to each well and incubate for 15-30 minutes in the dark.

  • Stop the reaction by adding 50 µL of the stop solution to each well.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

4. Data Analysis:

  • Construct a standard curve for this compound by plotting the absorbance against the logarithm of the concentration.

  • Determine the IC50 value for this compound (the concentration that causes 50% inhibition of the maximum signal).

  • For each test compound, plot its concentration-response curve and determine its IC50 value.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Visualizations

Cross_Reactivity_Immunoassay cluster_well Microplate Well cluster_analytes Analytes in Sample cluster_result Result Interpretation Antibody <{Ab}> Anti-Dodemorph Benzoate Antibody Result Signal generated is inversely proportional to the amount of target and cross-reactant bound. Dodemorph_Benzoate This compound (Target) Dodemorph_Benzoate->Antibody Binds Specifically Cross_Reactant Cross-Reactant (e.g., Tridemorph) Cross_Reactant->Antibody Binds Non-Specifically (Cross-Reactivity) Enzyme_Conjugate This compound-Enzyme Conjugate Enzyme_Conjugate->Antibody Competes for Binding

Caption: Competitive immunoassay showing specific and non-specific binding.

Troubleshooting_Workflow Start Symptom: Higher than Expected Results Identify Step 1: Identify Potential Structurally Similar Cross-Reactants Start->Identify Test Step 2: Perform Cross-Reactivity Testing with Analytical Standards Identify->Test Quantify Step 3: Calculate % Cross-Reactivity and Assess Impact Test->Quantify Mitigate Step 4: Implement Mitigation Strategy Quantify->Mitigate End Accurate Quantification Mitigate->End

Caption: Workflow for troubleshooting suspected cross-reactivity.

References

Potential for phytotoxicity with Dodemorph benzoate in plant studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential for phytotoxicity with Dodemorph benzoate in plant research. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action in fungi?

A1: this compound is a systemic fungicide belonging to the morpholine chemical class. Its primary mode of action is the inhibition of sterol biosynthesis in fungi, which is crucial for the integrity and function of their cell membranes.[1][2] Specifically, it is a sterol biosynthesis inhibitor (SBI) that targets enzymes involved in the ergosterol pathway.[3][4]

Q2: Can this compound cause phytotoxicity in plants?

A2: While specific studies on the phytotoxicity of this compound are limited in publicly available literature, fungicides, in general, can have phytotoxic effects on plants, especially at higher concentrations.[5][6][7] As this compound is a sterol biosynthesis inhibitor, and sterols are also essential components of plant cell membranes, there is a potential for phytotoxicity.[3][8] The risk of phytotoxicity often depends on the plant species, cultivar, growth stage, and the concentration of the applied chemical.[9]

Q3: What are the general symptoms of fungicide-induced phytotoxicity?

A3: General symptoms of fungicide-induced phytotoxicity can be varied and may include:

  • Chlorosis: Yellowing of leaves.[10]

  • Necrosis: Browning or death of plant tissue, often appearing as spots or at the leaf margins.[10]

  • Stunting: Reduced overall plant growth.[10]

  • Leaf distortion: Curling, crinkling, or cupping of leaves.[10]

  • Reduced germination and emergence. [11]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue 1: Observing symptoms of phytotoxicity after this compound application.

  • Initial Assessment:

    • Verify Symptoms: Compare the observed symptoms with the general phytotoxicity symptoms listed in the FAQs. Note the pattern of damage. Phytotoxicity from sprays often appears on the upper leaves that received the most direct contact.

    • Check Concentration: Confirm that the applied concentration of this compound is within the recommended range for your specific plant species and experimental setup. Higher than recommended doses significantly increase the risk of phytotoxicity.[11]

    • Review Application Method: Ensure that the application was uniform and did not result in excessive accumulation on certain plant parts.

  • Troubleshooting Steps:

    • Discontinue Application: Immediately cease further applications of this compound if phytotoxicity is suspected.

    • Rinse Plants: If the application was recent, gently rinsing the foliage with water may help remove some of the excess compound.

    • Provide Optimal Growing Conditions: Ensure the affected plants have adequate water, light, and nutrients to support recovery. Stressed plants are often more susceptible to chemical injury.[12]

    • Document and Monitor: Record the symptoms with photographs and detailed notes. Continue to monitor the plants for several days to see if the damage progresses or if new growth is healthy.

Issue 2: Reduced plant growth or yield in this compound-treated plants compared to controls.

  • Initial Assessment:

    • Subtle Phytotoxicity: Reduced growth or yield can be a sign of subtle or chronic phytotoxicity that doesn't present with obvious visual symptoms.

    • Impact on Photosynthesis: Some fungicides can negatively impact photosynthesis, leading to reduced biomass accumulation.[5]

  • Troubleshooting Steps:

    • Conduct a Dose-Response Experiment: To determine the threshold for phytotoxicity, set up a small-scale experiment with a range of this compound concentrations, including a negative control (no treatment) and a vehicle control (if a solvent is used).

    • Measure Photosynthetic Parameters: If equipment is available, measure parameters like chlorophyll content and photosynthetic rate to assess the physiological impact.

    • Biochemical Marker Analysis: Consider analyzing for biochemical markers of stress, such as increased levels of reactive oxygen species (ROS) or changes in the activity of antioxidant enzymes.

Data Presentation

Table 1: Template for Recording Phytotoxicity Data

Treatment Group (this compound conc.)Plant Species/ CultivarGrowth StageVisual Phytotoxicity Rating (0-5)*Chlorophyll Content (SPAD units)Plant Height (cm)Biomass (g)Notes (e.g., specific symptoms observed)
Control (0 µM)
Vehicle Control
Concentration 1
Concentration 2
Concentration 3

*Phytotoxicity rating scale: 0 = no visible injury, 1 = slight injury, 2 = moderate injury, 3 = severe injury, 4 = very severe injury, 5 = plant death.

Experimental Protocols

Protocol 1: General Phytotoxicity Assessment

This protocol outlines a basic method for assessing the phytotoxicity of this compound on a given plant species.

  • Plant Material: Use healthy, uniform plants of the desired species and cultivar at a specific growth stage.[13]

  • Treatment Preparation: Prepare a stock solution of this compound in a suitable solvent. Create a dilution series to achieve the desired test concentrations. Include a control group (no treatment) and a vehicle control group (solvent only).

  • Application: Apply the treatments to the plants. For foliar applications, ensure even coverage. For soil drenches, apply a consistent volume to each pot.

  • Incubation: Maintain the plants under controlled environmental conditions (light, temperature, humidity).

  • Data Collection:

    • At regular intervals (e.g., 3, 7, and 14 days after treatment), visually assess the plants for symptoms of phytotoxicity using a rating scale (see Table 1).

    • At the end of the experiment, measure growth parameters such as plant height, root length, and fresh/dry biomass.

    • If possible, measure physiological parameters like chlorophyll content.

  • Data Analysis: Statistically compare the data from the treatment groups to the control groups to determine if there are significant differences.

Mandatory Visualizations

Diagram 1: Potential Interaction of Sterol Biosynthesis Inhibition with Plant Defense Signaling

G Potential Impact of this compound on Plant Signaling cluster_0 This compound Application cluster_1 Plant Cellular Processes cluster_2 Plant Hormone Signaling Pathways cluster_3 Observable Phytotoxic Effects DB This compound SBI Sterol Biosynthesis Inhibition DB->SBI Inhibits Membrane Altered Membrane Composition & Function SBI->Membrane Leads to Stress Cellular Stress (e.g., ROS production) Membrane->Stress Induces JA Jasmonic Acid (JA) Pathway Stress->JA May influence SA Salicylic Acid (SA) Pathway Stress->SA May influence Symptoms Growth Inhibition, Chlorosis, Necrosis Stress->Symptoms Contributes to Defense Defense Gene Expression JA->Defense SA->Defense Defense->Symptoms Can lead to (e.g., cell death)

Caption: Hypothetical pathway of this compound's effect on plant cells.

Diagram 2: Experimental Workflow for Phytotoxicity Assessment

G Workflow for Assessing this compound Phytotoxicity start Start: Select Plant Species and Growth Stage prep Prepare this compound Concentration Series start->prep treat Apply Treatments to Plants (including controls) prep->treat incubate Incubate under Controlled Conditions treat->incubate collect_visual Visual Assessment (Rating Scale) incubate->collect_visual 3, 7, 14 days collect_growth Measure Growth Parameters incubate->collect_growth End of experiment collect_phys Measure Physiological Parameters (Optional) incubate->collect_phys End of experiment analyze Statistical Analysis collect_visual->analyze collect_growth->analyze collect_phys->analyze report Report Findings analyze->report

Caption: A stepwise guide for conducting phytotoxicity experiments.

Disclaimer: The information provided is based on general principles of fungicide phytotoxicity and the known mode of action of morpholine fungicides. Specific effects of this compound may vary, and it is crucial to conduct preliminary trials to determine its safety on your specific plant system.

References

Dodemorph benzoate interference with other experimental compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for dodemorph benzoate to interfere with experimental compounds and assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a salt derivative of dodemorph, a morpholine fungicide.[1][2] Its primary application is in agriculture to control fungal infections, particularly powdery mildew.[1][3] The mechanism of action involves the inhibition of sterol biosynthesis in fungi, a critical process for maintaining the integrity of their cell membranes.[1][4]

Q2: Are there any documented cases of this compound interfering with common laboratory assays (e.g., ELISA, PCR, fluorescence assays)?

Based on a comprehensive review of scientific literature, there are no specific, documented reports of this compound directly interfering with common laboratory assays such as ELISA, PCR, or fluorescence-based methods. The absence of such reports may suggest that interference is not a widespread issue, or that the compound is not frequently used in research settings where such interference would be observed and reported.

Q3: Could the morpholine or benzoate components of the molecule cause interference independently?

While there is no specific evidence for this compound, it is plausible that its constituent parts could theoretically interact with experimental systems.

  • Morpholine: As a chemical class, morpholines are generally stable. However, in specific biological assays, their basic nature could potentially alter pH or interact with acidic components. No widespread interference from the morpholine moiety in fungicides has been reported in the context of research assays.[1][2]

  • Benzoate: Benzoic acid and its salts are widely used as preservatives and can be metabolized by various organisms.[5] In high concentrations, benzoate could potentially have off-target biological effects or interact with assay components, but this is highly dependent on the specific experimental setup.

Q4: What are the potential off-target effects of this compound in cellular assays?

The primary "off-target" effects in non-fungal systems would likely relate to its known mechanism of action: inhibition of sterol biosynthesis.[1][4] If the experimental system (e.g., a mammalian cell line) relies on a sterol biosynthesis pathway that is sensitive to this compound, unexpected phenotypic changes could be observed. It is crucial to consider whether the experimental model has a sterol biosynthesis pathway that could be affected by this compound.

Q5: How can I proactively test for potential interference from this compound in my experiment?

It is good laboratory practice to perform control experiments to rule out potential interference from any new compound being introduced into an assay. A general workflow for testing for interference is provided in the "Experimental Protocols" and "Troubleshooting" sections of this guide.

Troubleshooting Guide

If you suspect that this compound may be interfering with your experiment, consider the following troubleshooting steps:

  • Consult the Safety Data Sheet (SDS): The SDS for this compound provides information on its chemical properties, including solubility and stability, which can be crucial for understanding its behavior in your experimental system.[6]

  • Run Control Experiments:

    • Vehicle Control: Always include a control group that is treated with the same vehicle (e.g., DMSO, ethanol) used to dissolve the this compound at the same final concentration.

    • Compound-Only Control (in cell-free assays): In biochemical or analytical assays, run a control with this compound in the assay buffer without the target analyte to see if the compound itself generates a signal or inhibits signal detection.

  • Assess for Non-Specific Binding: Some compounds can aggregate or bind non-specifically to proteins or plasticware, leading to erroneous results. Consider using detergents like Triton X-100 or including bovine serum albumin (BSA) in your buffers to block non-specific binding sites, if compatible with your assay.

  • Consider the Benzoate Moiety: If you suspect the benzoate component is causing an issue, and if your experimental design permits, you could compare the effects of this compound with dodemorph (the free base) or with sodium benzoate to try and isolate the source of the interference.

Data Presentation

Table 1: Physicochemical Properties of Dodemorph

PropertyValueReference
Molecular FormulaC18H35NO[3]
Molecular Weight281.5 g/mol [3]
XLogP35.8[3]
Water SolubilityModerately soluble[1]
IsomerismExists as cis-trans isomers[1]

Experimental Protocols

Protocol: Testing for this compound Interference in a Fluorescence-Based Assay

This protocol provides a general framework for assessing the potential interference of this compound in a fluorescence-based assay. This should be adapted to your specific assay conditions.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).

    • Note: The final concentration of the solvent in the assay should be kept low (typically ≤0.5%) and be consistent across all wells.

  • Assay Plate Layout:

    • Prepare a 96-well plate with the following controls:

      • Blank: Assay buffer only.

      • Vehicle Control: Assay buffer + solvent (at the final concentration used for the test compound).

      • Positive Control: All assay components for a maximal signal.

      • Negative Control: Assay components for a minimal signal.

      • Test Compound (this compound) Series: A serial dilution of this compound in assay buffer.

      • Interference Control: A serial dilution of this compound in assay buffer without the target analyte to measure the compound's intrinsic fluorescence or quenching properties.

  • Assay Procedure:

    • Add all assay components (enzymes, substrates, probes, etc.), except for the analyte in the interference control wells.

    • Add the this compound dilutions and vehicle control to the appropriate wells.

    • Incubate the plate according to your standard protocol.

    • Read the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the blank reading from all other wells.

    • Compare the signal from the vehicle control to the positive and negative controls to ensure the assay is performing as expected.

    • Analyze the signal from the interference control wells. A significant signal that correlates with the concentration of this compound indicates intrinsic fluorescence or quenching.

    • Analyze the signal from the test compound wells. If the signal differs significantly from the vehicle control and cannot be explained by the interference control results, it may indicate a true effect on the assay's biological components.

Visualizations

Interference_Testing_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_conclusion Conclusion start Suspect Interference prepare_stock Prepare Dodemorph Benzoate Stock start->prepare_stock design_plate Design Assay Plate with Appropriate Controls prepare_stock->design_plate run_assay Run Assay design_plate->run_assay read_signal Read Signal (e.g., Fluorescence) run_assay->read_signal analyze_controls Analyze Control Wells read_signal->analyze_controls check_intrinsic Check for Intrinsic Compound Effect analyze_controls->check_intrinsic evaluate_results Evaluate Test Results check_intrinsic->evaluate_results no_interference No Interference Detected evaluate_results->no_interference Signal comparable to vehicle control interference Interference Detected evaluate_results->interference Unexplained signal change

Caption: Workflow for testing potential compound interference.

Dodemorph_Benzoate_MoA compound This compound enzyme Sterol Biosynthesis Enzymes (e.g., Δ14-reductase, Δ8→Δ7-isomerase) compound->enzyme Inhibits process Sterol Biosynthesis enzyme->process product Ergosterol (in fungi) process->product membrane Fungal Cell Membrane Integrity product->membrane effect Fungicidal Effect membrane->effect

Caption: Mechanism of action of this compound.

References

Validation & Comparative

A Comparative Analysis of Dodemorph Benzoate and Other Morpholine Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Dodemorph benzoate with other key morpholine fungicides, namely Fenpropimorph and Tridemorph. The focus is on their performance, mode of action, and the experimental frameworks used for their evaluation. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key methodologies.

Introduction to Morpholine Fungicides

The morpholine fungicides are a significant class of systemic agricultural chemicals valued for their efficacy against a range of fungal pathogens, most notably powdery mildews.[1][2] Introduced in the 1960s, these compounds act as Sterol Biosynthesis Inhibitors (SBIs), a mode of action that targets the integrity of the fungal cell membrane.[2][3] This guide focuses on this compound and provides a comparative overview of its performance against other widely used morpholines like Fenpropimorph and Tridemorph.

Chemical Structures and Properties

The chemical identity of a fungicide dictates its physical properties and interaction with the target fungus. Dodemorph, Fenpropimorph, and Tridemorph share a core morpholine ring structure but differ in their respective N-substituents, which influences their biological activity.

Fungicide Chemical Structure Molecular Formula Molar Mass ( g/mol )
Dodemorph C18H35NO281.48
This compound C25H41NO3403.6
Fenpropimorph C20H33NO303.48
Tridemorph C19H39NO297.52

Note: Structures are illustrative. Dodemorph is often used as this compound or Dodemorph acetate in commercial formulations.[4]

Mechanism of Action: Inhibition of Sterol Biosynthesis

Morpholine fungicides exert their antifungal effect by disrupting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] Specifically, they inhibit two key enzymes in the sterol pathway: C14-reductase (ERG24) and C8-C7 isomerase (ERG2) .[3] This dual-site inhibition leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, which compromises membrane fluidity and function, ultimately inhibiting fungal growth.[3] This multi-site action is considered a factor in the low risk of resistance development associated with morpholines.[1]

Ergosterol Biosynthesis Pathway Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta- 8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Fecosterol Fecosterol (Ignosterol) 4,4-dimethyl-cholesta-8,14,24-trienol->Fecosterol Multiple Steps Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Inhibition1 C14-Reductase (ERG24) Inhibition1->4,4-dimethyl-cholesta-8,14,24-trienol Inhibition2 C8-C7 Isomerase (ERG2) Inhibition2->Fecosterol Morpholines Morpholine Fungicides (Dodemorph, Fenpropimorph, Tridemorph) Morpholines->Inhibition1 Morpholines->Inhibition2

Fig. 1: Ergosterol biosynthesis pathway and points of inhibition by morpholine fungicides.

Comparative Efficacy Data

Direct comparative efficacy data for this compound, Fenpropimorph, and Tridemorph against the same plant pathogen under identical conditions is scarce in publicly available literature. The following tables summarize available data from different studies to provide a performance overview.

In Vitro Antifungal Activity

In vitro assays, such as mycelial growth inhibition and spore germination tests, are fundamental for determining a compound's intrinsic fungitoxicity, often expressed as an EC50 value (the concentration that causes a 50% inhibitory response).

Table 1: In Vitro Efficacy of Fenpropimorph Against Human Pathogenic Fungi

Fungal Species IC50 (µg/mL) MIC (µg/mL) MFC (µg/mL)
Candida albicans1.8448
Candida glabrata1.9248
Cryptococcus neoformans0.9824
Aspergillus niger2.12816
Data from a study on sila-analogues of morpholines. IC50: 50% inhibitory concentration; MIC: Minimum inhibitory concentration; MFC: Minimum fungicidal concentration.

Note: While this data is for human pathogens, it provides a quantitative baseline for Fenpropimorph's antifungal activity.

In Vivo Performance Against Powdery Mildew

Field and greenhouse trials are critical for evaluating a fungicide's performance under more realistic conditions, considering factors like plant uptake, translocation, and environmental pressures.

Table 2: Qualitative and Semi-Quantitative Comparison Against Cereal and Rose Powdery Mildew

Fungicide Target Pathogen / Crop Observed Efficacy / Sensitivity Reference
Dodemorph acetate Rose Powdery Mildew (Podosphaera pannosa)Significantly reduced disease incidence from 83% to 55% and severity from 15.8% to 2.1%. Used as an effective positive control.[5][6]
Fenpropimorph Barley Powdery Mildew (Blumeria graminis f.sp. hordei)High efficacy, but a greater range of sensitivity variation (up to 17-fold) observed in pathogen populations compared to Tridemorph.[7]
Fenpropimorph Wheat Powdery Mildew (Blumeria graminis f.sp. tritici)Evidence of decreased sensitivity in some European populations, but no widespread reports of field control failure.[2]
Tridemorph Barley Powdery Mildew (Blumeria graminis f.sp. hordei)Consistent performance with a low range of sensitivity variation (4-fold) in pathogen populations. No significant loss of field performance reported over 25 years.[1][7]

Experimental Protocols

Standardized protocols are essential for the reliable evaluation of fungicide performance. Below are detailed methodologies for common in vitro and in vivo assays.

Protocol 1: In Vitro Spore Germination Inhibition Assay

This method assesses the direct impact of a fungicide on the ability of fungal spores to germinate.

  • Pathogen Culture and Spore Collection: Cultivate the target powdery mildew fungus (e.g., Blumeria graminis) on susceptible host plant seedlings (e.g., barley, cv. Golden Promise) in a controlled environment. Collect fresh conidia by shaking or gently brushing infected leaves over a sterile surface.

  • Spore Suspension: Suspend the collected conidia in sterile distilled water containing a surfactant (e.g., 0.01% Tween 20) to ensure even dispersal. Adjust the concentration to approximately 1 x 10^5 spores/mL using a hemocytometer.

  • Fungicide Preparation: Prepare a stock solution of the test fungicide (e.g., this compound) in a suitable solvent (e.g., acetone or DMSO). Create a dilution series (e.g., 0.01, 0.1, 1, 10, 100 µg/mL) in sterile distilled water. Ensure the final solvent concentration is non-fungitoxic (typically <0.5%).

  • Assay Setup: Pipette 50 µL of each fungicide dilution onto a multi-well slide or into the wells of a 96-well microtiter plate. Add 50 µL of the spore suspension to each well. A control treatment with no fungicide is included.

  • Incubation: Incubate the slides/plates in a humid chamber at 20-22°C for 18-24 hours.

  • Assessment: After incubation, add a drop of lactophenol cotton blue to stop germination and stain the spores. Using a light microscope, examine at least 100 spores per replicate and count the number of germinated versus non-germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Data Analysis: Calculate the percentage of germination inhibition for each concentration relative to the control. Use probit analysis to determine the EC50 value.

Protocol 2: In Vivo Greenhouse Efficacy Trial (Powdery Mildew on Barley)

This protocol evaluates the protective and curative activity of a fungicide on whole plants.

  • Plant Cultivation: Grow a susceptible barley cultivar in pots in a greenhouse maintained at approximately 20°C with a 16-hour photoperiod.

  • Fungicide Application: At the two-leaf stage (GS12), apply the fungicide treatments. Prepare aqueous solutions of this compound, Fenpropimorph, and Tridemorph at their recommended field rates and at a series of lower rates. Apply the solutions as a fine spray to the foliage until runoff, ensuring complete coverage. An untreated control group is sprayed with water only.

  • Inoculation:

    • For Protective Activity: 24 hours after fungicide application, inoculate the plants by shaking heavily infected "spreader" plants over the test plants to ensure a uniform deposition of conidia.

    • For Curative Activity: Inoculate the plants 24 hours before fungicide application.

  • Incubation: Maintain the plants in the greenhouse under conditions favorable for disease development (e.g., high humidity).

  • Disease Assessment: 7 to 10 days after inoculation, assess the disease severity on the first and second leaves of each plant. Use a rating scale, for example, 0-9, where 0 = no disease and 9 = >75% of the leaf area covered with mildew pustules.

  • Data Analysis: Calculate the mean disease severity for each treatment. Determine the percentage of disease control relative to the untreated control using the formula: % Control = [(Severity_Control - Severity_Treatment) / Severity_Control] * 100. Analyze the data using ANOVA to determine significant differences between treatments.

Greenhouse Efficacy Trial Workflow cluster_paths Start Start: Grow Susceptible Barley Seedlings FungicideApp Apply Fungicide Treatments (Dodemorph, Fenpropimorph, etc.) and Un-treated Control Inoculate_Curative Inoculate Plants with Powdery Mildew Spores (24h pre-application) Start->Inoculate_Curative Curative Path Decision Test Type? FungicideApp->Decision Inoculate_Protect Inoculate Plants with Powdery Mildew Spores (24h post-application) Decision->Inoculate_Protect Protective Incubate Incubate in Greenhouse (7-10 days) Inoculate_Protect->Incubate Inoculate_Curative->FungicideApp Assess Assess Disease Severity (% leaf area infected) Incubate->Assess Analyze Calculate % Disease Control and Perform Statistical Analysis Assess->Analyze End End Analyze->End

Fig. 2: Workflow for a typical in vivo greenhouse fungicide efficacy trial.

Spectrum of Activity and Resistance Profile

  • Dodemorph: Primarily used for the control of powdery mildew on ornamental plants, especially roses.[8]

  • Fenpropimorph: Has a broader spectrum of activity compared to Tridemorph and is used extensively on cereals to control powdery mildews and rusts.[3][9]

  • Tridemorph: A systemic fungicide with protective and curative action, mainly used for the control of Erysiphe graminis on cereals.[3]

Morpholine fungicides are generally considered to be at a low risk for the development of resistance. This is partly attributed to their multi-site inhibitory action within the sterol biosynthesis pathway. While reduced sensitivity has been observed in some pathogen populations, particularly for Fenpropimorph, widespread field failures have not been a significant issue.[2][7]

Conclusion

This compound, Fenpropimorph, and Tridemorph are effective systemic fungicides from the morpholine class that share a common mechanism of inhibiting fungal sterol biosynthesis. Fenpropimorph is noted for its broader activity spectrum compared to Tridemorph, which has a long history of reliable performance against barley powdery mildew with minimal resistance issues.[3][7] this compound is particularly established for its high efficacy against powdery mildew on ornamentals like roses.[5] The selection of a specific morpholine fungicide depends on the target crop, the primary pathogen of concern, and regional sensitivity profiles of the fungal population. Further direct, side-by-side comparative studies would be beneficial for a more precise quantitative differentiation of their performance.

References

A Comparative Analysis of Dodemorph Benzoate and Fenpropimorph Efficacy in Fungal Pathogen Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fungicidal efficacy of dodemorph benzoate and fenpropimorph, two prominent members of the morpholine class of fungicides. Both compounds are recognized for their systemic and curative action, primarily against powdery mildew on a variety of crops. This document synthesizes available experimental data to offer an objective performance comparison, outlines detailed experimental methodologies for efficacy testing, and visualizes the key biochemical pathways and experimental workflows.

Mechanism of Action: Inhibition of Sterol Biosynthesis

This compound and fenpropimorph share a common mode of action, targeting the ergosterol biosynthesis pathway in fungi. Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, and its disruption leads to impaired membrane function and ultimately, cell death. Both fungicides are classified as Sterol Biosynthesis Inhibitors (SBIs), specifically targeting the enzymes C-14 sterol reductase (ERG24) and C-8,7 sterol isomerase (ERG2).[1] By inhibiting these enzymes, dodemorph and fenpropimorph prevent the conversion of lanosterol to ergosterol, leading to an accumulation of toxic sterol intermediates and a depletion of functional ergosterol in the fungal cell membrane.

Ergosterol Biosynthesis Pathway Inhibition cluster_inhibitors Inhibitors Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Fecosterol Fecosterol Lanosterol->Fecosterol C-14 reductase (ERG24) Episterol Episterol Fecosterol->Episterol C-8,7 isomerase (ERG2) Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps Dodemorph_Benzoate Dodemorph Benzoate Dodemorph_Benzoate->Lanosterol Inhibits ERG24 Dodemorph_Benzoate->Fecosterol Inhibits ERG2 Fenpropimorph Fenpropimorph Fenpropimorph->Lanosterol Fenpropimorph->Fecosterol

Figure 1: Inhibition of the fungal ergosterol biosynthesis pathway.

Comparative Efficacy

Fenpropimorph has been extensively used and studied, especially for the control of powdery mildew and rusts in cereals.[2][3] There have been reports of reduced sensitivity and resistance development in populations of Blumeria graminis f. sp. tritici (wheat powdery mildew) to fenpropimorph.[4] Dodemorph has also been utilized for powdery mildew control, notably in ornamentals.[1]

The following table summarizes the general efficacy of both fungicides based on available literature. It is important to note that the lack of direct comparative data necessitates an indirect assessment of their performance.

Characteristic This compound Fenpropimorph
Primary Target Pathogens Powdery mildews (Erysiphales) on ornamentals and other crops.Powdery mildew (Blumeria graminis) and rusts (Puccinia spp.) on cereals.[2][3]
Mode of Action Systemic, curative, and protective.[1]Systemic, curative, and protective.[3]
Reported Efficacy Effective against powdery mildew.High efficacy against powdery mildew, though sensitivity shifts have been reported in some pathogen populations.[4][5]
Quantitative Data (Example) Specific comparative EC50/MIC values are not readily available in the reviewed literature.EC50 values for Blumeria graminis f.sp. tritici have been monitored, with variations observed between isolates and over time.[4]

Experimental Protocols: In Vitro Fungicide Efficacy Assessment

A standardized method for evaluating the in vitro efficacy of fungicides like this compound and fenpropimorph is the leaf disc bioassay. This method allows for the determination of key parameters such as the half-maximal effective concentration (EC50).

Leaf Disc Bioassay Protocol
  • Preparation of Fungal Inoculum:

    • Isolates of the target powdery mildew fungus (e.g., Podosphaera xanthii or Blumeria graminis) are maintained on susceptible host plant seedlings.

    • A spore suspension is prepared by washing spores from heavily infected leaves with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 20).

    • The spore concentration is adjusted to a standard level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

  • Preparation of Fungicide Solutions:

    • Stock solutions of this compound and fenpropimorph are prepared in an appropriate solvent (e.g., acetone or ethanol).

    • A series of dilutions are made in sterile distilled water to achieve the desired test concentrations.

  • Leaf Disc Treatment and Inoculation:

    • Leaf discs (e.g., 15 mm in diameter) are excised from healthy, young leaves of the host plant.

    • The leaf discs are floated, adaxial side up, on the different fungicide solutions (or a control solution without the fungicide) in petri dishes or multi-well plates for a set period (e.g., 24 hours).

    • After treatment, the leaf discs are transferred to agar plates (e.g., 1% water agar) to maintain humidity.

    • Each leaf disc is then inoculated with a small droplet (e.g., 10 µL) of the prepared spore suspension.

  • Incubation and Assessment:

    • The inoculated plates are incubated under controlled conditions (e.g., 20-25°C with a 12-hour photoperiod) for a period sufficient for disease development on the control discs (e.g., 7-14 days).

    • The efficacy of the fungicides is assessed by measuring the area of mycelial growth or by scoring the disease severity on each leaf disc.

  • Data Analysis:

    • The percentage of growth inhibition is calculated for each fungicide concentration relative to the control.

    • The EC50 value is determined by probit analysis or by plotting the percentage of inhibition against the log of the fungicide concentration.

Experimental Workflow - Leaf Disc Bioassay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fungal Inoculum E Inoculate Discs with Fungal Spores A->E B Prepare Fungicide Dilutions D Treat Discs with Fungicides B->D C Excise Leaf Discs C->D D->E F Incubate under Controlled Conditions E->F G Assess Disease Severity F->G H Calculate EC50 Values G->H

Figure 2: Workflow for an in vitro leaf disc bioassay.

Conclusion

This compound and fenpropimorph are both effective morpholine fungicides that operate by inhibiting ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity. While both are used to control powdery mildew and other fungal diseases, the available scientific literature does not provide sufficient direct comparative data to definitively state that one is superior to the other across all conditions. Fenpropimorph has a longer history of extensive use in major cereal crops, which has also led to the documented development of resistance in some pathogen populations. The choice between these two fungicides for research or development purposes should be guided by the specific target pathogen, host crop, and local resistance management strategies. Further head-to-head studies under controlled conditions are warranted to provide a more precise quantitative comparison of their efficacy.

References

Fungal Resistance to Dodemorph Benzoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dodemorph benzoate, a morpholine fungicide, has been a tool in the management of fungal diseases, particularly powdery mildew. Its efficacy, however, is challenged by the potential development of fungal resistance. This guide provides a comparative analysis of the known resistance mechanisms to this compound and other sterol biosynthesis inhibitor (SBI) fungicides, supported by available experimental data and detailed methodologies.

Mechanisms of Fungal Resistance to Morpholine Fungicides

This compound belongs to the morpholine class of fungicides (FRAC Group 5), which act by inhibiting two key enzymes in the ergosterol biosynthesis pathway: Δ14-reductase (encoded by the ERG24 gene) and C8-C7 sterol isomerase (encoded by the ERG2 gene) .[1][2] Ergosterol is a vital component of fungal cell membranes, and its disruption leads to fungal growth inhibition.

Resistance to morpholine fungicides is generally considered to be of low to medium risk .[3][4] Unlike some other site-specific fungicides, resistance development is often a stepwise process and may be polygenic in nature.[5] The primary mechanisms of resistance to morpholine fungicides that have been identified or are proposed include:

  • Target Site Mutations: Alterations in the amino acid sequence of the target enzymes, ERG24 and ERG2, can reduce the binding affinity of the fungicide, thereby diminishing its inhibitory effect. While specific mutations conferring resistance to this compound are not extensively documented in publicly available literature, research on the related morpholine fungicide, fenpropimorph, has identified specific mutations in the ERG24 gene in the powdery mildew fungus Blumeria graminis. These mutations include D291N and V295L .[6] Predictive protein modeling suggests that these mutations are located within the sterol-binding pocket of the enzyme and likely interfere with fungicide binding.[5][7]

  • Overexpression of Target Genes: An increased production of the target enzymes, ERG24 and ERG2, can titrate out the fungicide, requiring higher concentrations to achieve the same level of inhibition.

  • Efflux Pumps: Increased activity of membrane transporters, such as ATP-binding cassette (ABC) transporters, can actively pump the fungicide out of the fungal cell, reducing its intracellular concentration and efficacy.

  • Alterations in Sterol Biosynthesis Pathway: Fungi may develop mechanisms to bypass the inhibited steps or utilize alternative sterols to maintain cell membrane integrity. Treatment of mycorrhizal roots with fenpropimorph resulted in a drastic change in the sterol profile, with the accumulation of unusual sterols like 9β,19-cyclopropylsterols, Δ8,14-sterols, and Δ8-sterols, instead of the usual Δ5-sterols. This indicates a significant disruption of the sterol biosynthesis pathway.

Comparative Performance and Cross-Resistance

While specific quantitative data comparing the performance of this compound against resistant fungal strains is limited in the available scientific literature, the Fungicide Resistance Action Committee (FRAC) provides guidance on cross-resistance patterns. Generally, cross-resistance is observed among fungicides within the same chemical group that share the same mode of action.[3][8] Therefore, fungal strains with reduced sensitivity to other morpholine fungicides, such as fenpropimorph and tridemorph, may also exhibit some level of reduced sensitivity to this compound.

It is important to note that morpholine fungicides (SBI: Class II) do not typically show cross-resistance to other classes of SBI fungicides, such as the demethylation inhibitors (DMIs or SBI: Class I), which target the C14-demethylase enzyme (ERG11/CYP51).[3][9]

Table 1: Comparison of Sterol Biosynthesis Inhibitor (SBI) Fungicide Classes

FeatureMorpholines (e.g., this compound)Triazoles (DMI Fungicides)
FRAC Group 5 (SBI: Class II)3 (SBI: Class I)
Target Enzyme(s) Δ14-reductase (ERG24) and Δ8→Δ7-isomerase (ERG2)C14-demethylase (ERG11/CYP51)
Resistance Risk Low to MediumMedium to High
Known Resistance Mechanisms Target site mutations (in ERG24), potential for overexpression and efflux pumps.Target site mutations (in CYP51), overexpression of CYP51, increased efflux.
Cross-Resistance Within the morpholine group.Within the DMI group.
Cross-Resistance with other SBIs No significant cross-resistance with DMIs.No significant cross-resistance with morpholines.

Experimental Protocols

To facilitate further research into this compound resistance, this section outlines key experimental protocols.

Protocol 1: Determination of Fungicide Efficacy (EC₅₀ Value)

This protocol determines the effective concentration of a fungicide that inhibits 50% of fungal growth (EC₅₀).

Materials:

  • Fungal isolate of interest

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • This compound and other fungicides for comparison

  • Solvent for fungicides (e.g., acetone or DMSO)

  • Sterile petri dishes

  • Sterile distilled water

  • Micropipettes

  • Incubator

  • Ruler or caliper

Procedure:

  • Prepare Fungicide Stock Solutions: Dissolve the fungicides in a suitable solvent to create high-concentration stock solutions.

  • Prepare Fungicide-Amended Media: Autoclave the growth medium and cool it to approximately 50-55°C. Add appropriate volumes of the fungicide stock solutions to the molten agar to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control medium with the solvent alone.

  • Pour Plates: Pour the fungicide-amended and control media into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the actively growing edge of a fungal culture onto the center of each plate.

  • Incubation: Incubate the plates at the optimal temperature for the fungal species in the dark.

  • Data Collection: After a defined incubation period (e.g., 5-7 days, or when the control colony has reached a specific diameter), measure the diameter of the fungal colony in two perpendicular directions.

  • Calculate Percent Inhibition: Calculate the percentage of growth inhibition for each fungicide concentration compared to the solvent control using the formula: % Inhibition = ((Diameter of Control - Diameter of Treatment) / Diameter of Control) * 100

  • Determine EC₅₀: Use statistical software to perform a probit or log-probit analysis to determine the EC₅₀ value from the dose-response curve.

Protocol 2: Analysis of Fungal Sterol Profile by GC-MS

This protocol allows for the identification and quantification of changes in the sterol composition of fungi upon treatment with fungicides.

Materials:

  • Fungal mycelium (treated and untreated)

  • Saponification solution (e.g., 20% KOH in methanol)

  • n-heptane or hexane for extraction

  • Derivatization agent (e.g., BSTFA + TMCS)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Glass vials with Teflon-lined caps

  • Water bath or heating block

  • Centrifuge

Procedure:

  • Harvest and Dry Mycelium: Grow the fungus in liquid culture with and without the fungicide. Harvest the mycelium by filtration, wash with sterile water, and freeze-dry.

  • Saponification: Add the saponification solution to the dried mycelium in a glass vial. Heat at 80°C for 1-2 hours to break down lipids and release sterols.

  • Extraction: After cooling, add water and extract the non-saponifiable lipids (containing sterols) with n-heptane or hexane. Repeat the extraction process three times.

  • Drying and Derivatization: Pool the organic phases and evaporate to dryness under a stream of nitrogen. Re-dissolve the residue in a small volume of solvent and add the derivatization agent to convert the sterols into their more volatile trimethylsilyl (TMS) ethers. Heat at 60-70°C for 30 minutes.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph will separate the different sterol compounds, and the mass spectrometer will provide a mass spectrum for each compound, allowing for their identification and quantification by comparison to known standards and spectral libraries.

Visualizing Resistance Mechanisms and Experimental Workflows

To better understand the complex relationships in fungal resistance, the following diagrams are provided.

Fungal_Resistance_Pathway cluster_Cell Fungal Cell cluster_Resistance Resistance Mechanisms Fungicide Dodemorph benzoate EffluxPump Efflux Pump (e.g., ABC Transporter) Fungicide->EffluxPump TargetEnzymes Target Enzymes (ERG24, ERG2) Fungicide->TargetEnzymes Inhibition EffluxPump->Fungicide Expulsion Ergosterol Ergosterol TargetEnzymes->Ergosterol Biosynthesis CellMembrane Cell Membrane Ergosterol->CellMembrane Incorporation TargetMutation Target Site Mutation TargetMutation->TargetEnzymes Alters Binding Site TargetOverexpression Target Overexpression TargetOverexpression->TargetEnzymes Increases Quantity EffluxUpregulation Efflux Pump Upregulation EffluxUpregulation->EffluxPump Increases Activity Experimental_Workflow cluster_Efficacy Fungicide Efficacy Testing cluster_Sterol Sterol Profile Analysis cluster_Molecular Molecular Analysis A Prepare Fungicide- Amended Media B Inoculate with Fungal Isolate A->B C Incubate and Measure Growth B->C D Calculate % Inhibition and Determine EC50 C->D K Analyze for Mutations D->K Correlate with Resistance Level E Grow Fungus with/ without Fungicide F Harvest and Saponify Mycelium E->F G Extract and Derivatize Sterols F->G H Analyze by GC-MS G->H H->K Correlate with Sterol Changes I Isolate DNA/RNA from Resistant Strains J Sequence ERG24 and ERG2 Genes I->J J->K

References

Cross-Resistance Dynamics of Dodemorph Benzoate in Phytopathogenic Fungi: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the cross-resistance profiles of Dodemorph benzoate and other key fungicides targeting sterol biosynthesis reveals a complex interplay of chemical structure, target site specificity, and resistance mechanisms. This guide synthesizes available experimental data to provide researchers and drug development professionals with a clear comparison of this compound's performance against alternative fungicides, including other morpholines, piperidines, and spiroketalamines.

This compound, a member of the morpholine class of fungicides, effectively controls various powdery mildew species by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes. Its primary targets within this pathway are the enzymes C-14 sterol reductase (ERG24) and C-8,7 sterol isomerase (ERG2). Understanding the potential for cross-resistance with other fungicides that share similar or different modes of action is paramount for sustainable disease management strategies and the development of novel antifungal agents.

Comparative Fungicide Performance Against Powdery Mildew

The following table summarizes the reported efficacy and resistance data for this compound and other selected sterol biosynthesis inhibiting (SBI) fungicides against powdery mildew fungi, primarily Blumeria graminis.

Fungicide ClassActive IngredientTarget Enzyme(s)EC50 Range (mg/L)Resistance Factor (RF)Cross-Resistance Notes
Morpholine This compoundERG24, ERG2Data not availableData not availableExpected cross-resistance with other morpholines.
Morpholine FenpropimorphERG24, ERG2Data not available5.11 - ~8.0[1]High covariance with DMI resistance (triadimenol) observed.[1]
Spiroketalamine SpiroxamineSterol Biosynthesis (unspecified)Data not availableData not availableInformation on cross-resistance with morpholines is limited.
Piperidine PiperidineSterol Biosynthesis (unspecified)Data not availableData not availableInformation on cross-resistance with morpholines is limited.

EC50 (Effective Concentration 50): The concentration of a fungicide that inhibits 50% of fungal growth or spore germination. Resistance Factor (RF): The ratio of the EC50 value of a resistant isolate to the EC50 value of a sensitive (wild-type) isolate.

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms of action and resistance, it is crucial to visualize the biochemical pathways targeted by these fungicides and the experimental procedures used to assess their efficacy.

Fungal Ergosterol Biosynthesis Pathway

The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway, highlighting the points of inhibition for morpholine fungicides.

Ergosterol Biosynthesis Pathway cluster_synthesis Ergosterol Synthesis cluster_inhibition Fungicide Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Fecosterol Fecosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Fecosterol C-14 reductase (ERG24) Episterol Episterol Fecosterol->Episterol C-8,7 isomerase (ERG2) Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps Dodemorph_benzoate This compound (Morpholine) Dodemorph_benzoate->Fecosterol Inhibits ERG24 Dodemorph_benzoate->Episterol Inhibits ERG2 Fenpropimorph Fenpropimorph (Morpholine) Fenpropimorph->Fecosterol Fenpropimorph->Episterol

Fungal ergosterol biosynthesis pathway and inhibition sites of morpholine fungicides.
Experimental Workflow for Fungicide Sensitivity Testing

This diagram outlines a typical workflow for determining the in vitro sensitivity of powdery mildew to fungicides using a detached leaf assay.

Fungicide Sensitivity Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Plant_Growth Grow susceptible host plants (e.g., wheat, barley) Leaf_Excision Excise healthy, young leaves Plant_Growth->Leaf_Excision Leaf_Placement Place leaf segments on agar Leaf_Excision->Leaf_Placement Agar_Plates Prepare water agar plates Agar_Plates->Leaf_Placement Fungicide_Serial_Dilution Prepare serial dilutions of fungicides Fungicide_Application Apply fungicide dilutions to leaves Fungicide_Serial_Dilution->Fungicide_Application Leaf_Placement->Fungicide_Application Inoculation Inoculate with powdery mildew spores Fungicide_Application->Inoculation Incubation Incubate under controlled conditions Inoculation->Incubation Disease_Assessment Assess disease severity (% leaf area infected) Incubation->Disease_Assessment EC50_Calculation Calculate EC50 values Disease_Assessment->EC50_Calculation RF_Calculation Determine Resistance Factor (RF) EC50_Calculation->RF_Calculation

Workflow for in vitro fungicide sensitivity testing using a detached leaf assay.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of cross-resistance studies. Below are protocols for key experiments cited in the evaluation of fungicide performance.

Protocol 1: Detached Leaf Assay for Powdery Mildew Fungicide Sensitivity

This in vitro method is widely used to determine the efficacy of fungicides against obligate biotrophic fungi like powdery mildew.

Materials:

  • Susceptible host plants (e.g., wheat cv. 'Kanzler' for Blumeria graminis f.sp. tritici)

  • Healthy, fully expanded primary or secondary leaves

  • Water agar (1.5-2% w/v)

  • Petri dishes (9 cm diameter)

  • Fungicides (technical grade)

  • Sterile distilled water

  • Micropipettes

  • Spore-settling tower or fine brush for inoculation

  • Incubation chamber with controlled light and temperature

Procedure:

  • Leaf Preparation: Excise segments (e.g., 4 cm long) from healthy, young leaves of susceptible host plants.

  • Agar Plate Preparation: Pour molten water agar into Petri dishes and allow to solidify.

  • Leaf Placement: Place two leaf segments, adaxial side up, on the surface of the agar in each Petri dish.

  • Fungicide Application: Prepare a series of fungicide concentrations (e.g., 0.001, 0.01, 0.1, 1, 10, 100 mg/L) in sterile distilled water. Apply a defined volume (e.g., 20 µL) of each fungicide dilution onto the center of each leaf segment. A control group should be treated with sterile distilled water only.

  • Inoculation: Inoculate the leaf segments with fresh powdery mildew conidia. This can be achieved by gently tapping or brushing spores from heavily infected source plants over the leaf segments in a spore-settling tower to ensure uniform spore distribution.

  • Incubation: Seal the Petri dishes with parafilm and incubate at a suitable temperature (e.g., 18-20°C) with a photoperiod of 16 hours of light and 8 hours of dark.

  • Disease Assessment: After a defined incubation period (e.g., 7-10 days), assess the percentage of the leaf area covered by powdery mildew mycelium for each treatment.

  • Data Analysis: Calculate the mean disease severity for each fungicide concentration. Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting a dose-response curve.

Protocol 2: Spore Germination Inhibition Assay

This assay assesses the direct effect of fungicides on the germination of fungal spores.

Materials:

  • Freshly collected powdery mildew conidia

  • Fungicide stock solutions

  • Sterile distilled water

  • Glass cavity slides or multi-well plates

  • Micropipettes

  • Humid chamber (e.g., a Petri dish with moist filter paper)

  • Microscope

Procedure:

  • Spore Suspension Preparation: Collect fresh conidia from infected leaves and suspend them in sterile distilled water to a desired concentration (e.g., 1 x 10^5 spores/mL).

  • Fungicide Dilutions: Prepare a range of fungicide concentrations in sterile distilled water.

  • Assay Setup: In the wells of a microtiter plate or on a cavity slide, mix a small volume of the spore suspension with an equal volume of the fungicide dilution. A control well should contain the spore suspension mixed with sterile distilled water.

  • Incubation: Place the slides or plates in a humid chamber and incubate at room temperature (e.g., 20-22°C) in the dark for 24 hours.

  • Assessment: Using a microscope, observe at least 100 spores per replicate and count the number of germinated and non-germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Data Analysis: Calculate the percentage of spore germination for each treatment. Determine the EC50 value for germination inhibition as described in Protocol 1.

Discussion and Future Directions

The available data, particularly for fenpropimorph, indicates that resistance to morpholine fungicides can develop in powdery mildew populations, with resistance factors reaching up to 8.0. The observed covariance in resistance between fenpropimorph and the DMI fungicide triadimenol suggests a potential for cross-resistance between these two classes of SBIs, which could have significant implications for disease management strategies that rely on their alternating use.

A significant gap in the current knowledge is the lack of publicly available, comparative EC50 data for this compound against key powdery mildew pathogens. To build a more complete cross-resistance profile, further studies are urgently needed to establish the baseline sensitivity of Blumeria graminis and other important powdery mildew species to this compound. Additionally, comparative studies including spiroxamine and piperidine would provide a more comprehensive understanding of cross-resistance patterns among different chemical families targeting sterol biosynthesis.

Future research should also focus on elucidating the molecular mechanisms underlying resistance to morpholine fungicides. While target site mutations in ERG24 and ERG2 are likely candidates, other mechanisms such as altered fungicide transport or detoxification may also play a role. A deeper understanding of these mechanisms will be instrumental in designing the next generation of fungicides and developing robust anti-resistance strategies.

References

Comparative Analysis of Dodemorph Benzoate and Dodemorph Acetate in Crop Protection

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two salt formulations of the morpholine fungicide Dodemorph, outlining their mechanism of action, physicochemical properties, and a generalized framework for efficacy evaluation.

Physicochemical Properties

Dodemorph is a morpholine fungicide recognized for its systemic, protective, and curative action against a range of fungal pathogens, particularly powdery mildew.[1][2] The active component is 4-cyclododecyl-2,6-dimethylmorpholine. Its efficacy is derived from its ability to inhibit sterol biosynthesis in fungal cell membranes.[1][2] Dodemorph is formulated as salts, such as benzoate and acetate, to enhance its properties for agricultural application.

PropertyDodemorph BenzoateDodemorph AcetateDodemorph (Active Ingredient)
IUPAC Name benzoic acid;4-cyclododecyl-2,6-dimethylmorpholineacetic acid;4-cyclododecyl-2,6-dimethylmorpholine[3]4-cyclododecyl-2,6-dimethylmorpholine[1]
CAS Number 59145-63-0[4]31717-87-0[2][3]1593-77-7[1]
Molecular Formula C25H41NO3[5]C20H39NO3[3]C18H35NO[6]
Molecular Weight Not specified341.5 g/mol [3]281.5 g/mol [6]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Dodemorph, the active component in both formulations, functions as a sterol biosynthesis inhibitor (SBI).[2] Specifically, it targets two key enzymes in the ergosterol biosynthesis pathway of fungi: C-14 sterol reductase (encoded by the ERG24 gene) and C-8 sterol isomerase (encoded by the ERG2 gene).[3] Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. By disrupting its synthesis, Dodemorph compromises the integrity and function of the fungal cell membrane, ultimately leading to cell death.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Dodemorph Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Ignosterol Ignosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Ignosterol C-14 sterol reductase (ERG24) Fecosterol Fecosterol Ignosterol->Fecosterol C-8 sterol isomerase (ERG2) Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Dodemorph (benzoate or acetate) Dodemorph (benzoate or acetate) Dodemorph (benzoate or acetate)->Ignosterol Inhibits Dodemorph (benzoate or acetate)->Fecosterol Inhibits

Inhibition of Ergosterol Biosynthesis by Dodemorph.

Generalized Experimental Protocol for Efficacy Testing

While direct comparative studies are lacking, the efficacy of this compound and Dodemorph acetate against a target pathogen, such as powdery mildew, can be evaluated using a standardized experimental protocol. The following outlines a general methodology for such a trial.

Objective

To compare the efficacy of this compound and Dodemorph acetate in controlling powdery mildew on a susceptible host plant species under greenhouse conditions.

Materials
  • Susceptible host plants (e.g., cucumber, rose)

  • Powdery mildew inoculum (e.g., Podosphaera xanthii)

  • This compound and Dodemorph acetate formulations

  • A standard commercial fungicide for positive control

  • Water (for negative control)

  • Greenhouse facilities with controlled environment

  • Spraying equipment

  • Disease assessment scale (e.g., 0-5 or 0-100% leaf area infected)

Experimental Design
  • Plant Propagation: Grow a sufficient number of healthy, uniform host plants to the appropriate growth stage (e.g., 3-4 true leaves).

  • Acclimatization: Acclimatize the plants in the greenhouse for one week prior to the experiment.

  • Randomization: Employ a randomized complete block design with a minimum of four replicates per treatment. Each replicate should consist of a set number of plants.

  • Treatments:

    • Untreated control (no spray)

    • Negative control (water spray)

    • This compound (at a specified application rate)

    • Dodemorph acetate (at a specified application rate)

    • Positive control (standard commercial fungicide at its recommended rate)

  • Inoculation: Inoculate the plants with a suspension of powdery mildew spores. Ensure uniform coverage.

  • Fungicide Application: Apply the fungicide treatments at a designated time point, for example, 24 hours post-inoculation (curative) or 24 hours pre-inoculation (protective).

  • Incubation: Maintain the plants in a controlled greenhouse environment conducive to powdery mildew development (e.g., 20-25°C, high humidity).

  • Disease Assessment: At regular intervals (e.g., 7, 14, and 21 days post-inoculation), visually assess the severity of powdery mildew on the leaves using a standardized rating scale.

  • Data Analysis: Analyze the disease severity data using appropriate statistical methods (e.g., ANOVA, Tukey's HSD test) to determine significant differences between treatments.

G cluster_treatments Treatments Plant Propagation Plant Propagation Acclimatization Acclimatization Plant Propagation->Acclimatization Randomization Randomization Acclimatization->Randomization Treatment Application Treatment Application Randomization->Treatment Application Inoculation Inoculation Treatment Application->Inoculation Untreated Control Untreated Control Water Control Water Control This compound This compound Dodemorph Acetate Dodemorph Acetate Standard Fungicide Standard Fungicide Incubation Incubation Inoculation->Incubation Disease Assessment Disease Assessment Incubation->Disease Assessment Data Analysis Data Analysis Disease Assessment->Data Analysis

Generalized Workflow for Fungicide Efficacy Testing.

Conclusion

This compound and Dodemorph acetate are two salt formulations of the effective systemic fungicide Dodemorph. Their shared mechanism of action, the inhibition of ergosterol biosynthesis, makes them valuable tools in the management of fungal diseases in agriculture. While a direct, data-driven comparison of their performance is not currently available in the public domain, the provided generalized experimental protocol offers a robust framework for conducting such a comparative analysis. Future research directly comparing these formulations would be highly beneficial to the scientific community and crop protection professionals in making informed decisions for optimal disease management strategies.

References

Unveiling the Off-Target Impact of Dodemorph Benzoate: An In Vitro Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the unintended consequences of pesticides on non-target organisms is paramount. This guide provides a comparative overview of the in vitro effects of Dodemorph benzoate, a morpholine-based fungicide, on a range of non-target organisms. While specific in vitro quantitative data for this compound remains limited in publicly accessible literature, this guide synthesizes available information on its active ingredient, Dodemorph, and compares its potential impact with other fungicides where data allows. Standardized experimental protocols are detailed to provide a framework for further research and a deeper understanding of its ecological footprint.

Dodemorph, the active component of this compound, is recognized for its systemic, protective, and curative action against powdery mildew by inhibiting sterol biosynthesis in fungal membranes.[1] However, its effects extend beyond the intended fungal targets. Regulatory assessments classify Dodemorph as having a moderate level of toxicity to several non-target organisms, including fish, aquatic invertebrates, and bees.[1][2]

Comparative Ecotoxicity Profile

To contextualize the potential impact of this compound, the following table summarizes the available in vitro toxicity data for its active ingredient, Dodemorph, and offers a comparison with other fungicides where such data is available. It is important to note the significant gaps in the literature regarding direct in vitro studies of this compound.

Organism GroupTest OrganismEndpointDodemorphFenpropimorphTridemorph
Algae Not SpecifiedEC50 (Growth Rate)1.1 mg/L[1]Data Not AvailableData Not Available
Aquatic Invertebrates Daphnia magnaLC50 (Immobilization)Data Not AvailableData Not AvailableData Not Available
Fish Not SpecifiedLC50 (Mortality)Data Not AvailableData Not AvailableData Not Available
Soil Organisms (Earthworms) Eisenia fetidaLC50 (Mortality)Data Not AvailableData Not AvailableData Not Available
Pollinators Apis mellifera (Honey Bee)LD50 (Contact/Oral)Data Not AvailableData Not AvailableData Not Available

EC50: The concentration of a substance that causes a 50% effect (e.g., growth inhibition) in a test population. LC50: The concentration of a substance that is lethal to 50% of a test population. LD50: The dose of a substance that is lethal to 50% of a test population.

The available data, though sparse, indicates that Dodemorph is toxic to algae at a concentration of 1.1 mg/L.[1] The lack of specific LC50 and LD50 values for other non-target organisms underscores the need for further in vitro research to accurately assess the environmental risk of this compound.

Experimental Protocols for In Vitro Toxicity Assessment

Standardized methodologies are crucial for generating reliable and comparable ecotoxicity data. The following protocols, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Organization for Standardization (ISO), provide a framework for assessing the in vitro impact of fungicides like this compound on non-target organisms.

Algal Growth Inhibition Test (Based on OECD Guideline 201)

This test evaluates the effects of a substance on the growth of freshwater algae.

Fig. 1: Workflow for Algal Growth Inhibition Test.
Aquatic Invertebrate Acute Immobilisation Test (Based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to aquatic invertebrates, such as Daphnia magna.

Fig. 2: Workflow for Daphnia Acute Immobilisation Test.
Soil Organism Toxicity Test (Based on ISO 11268-1)

This test evaluates the effects of soil contaminants on the reproduction of earthworms.

Morpholine_Fungicide_Mechanism_of_Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Sterol Biosynthesis Pathway Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Dodemorph Dodemorph Dodemorph->Lanosterol Inhibits (e.g., Δ14-reductase, Δ8→Δ7-isomerase)

References

Validating the Specificity of Dodemorph Benzoate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a chemical inhibitor is paramount. This guide provides a comparative analysis of Dodemorph benzoate, a morpholine-based fungicide, to validate its specificity as an inhibitor of sterol biosynthesis. By examining its performance against other morpholine fungicides and alternative compounds, this document aims to equip researchers with the necessary data and protocols to make informed decisions in their work.

This compound, like other morpholines, functions by inhibiting key enzymes in the fungal sterol biosynthesis pathway, a critical process for maintaining the integrity of fungal cell membranes. Specifically, it targets two key enzymes: C14-sterol reductase (ERG24) and C8-C7 sterol isomerase (ERG2). Disruption of this pathway leads to the accumulation of toxic sterol intermediates and ultimately, fungal cell death. This guide will delve into the on-target efficacy, potential off-target effects, and experimental validation of this compound in comparison to its structural analogs, Fenpropimorph and Tridemorph, as well as other fungicides with different modes of action.

On-Target Efficacy: A Comparative Overview

Compound Primary Target(s) Fungicidal Spectrum Notes
This compound Δ14-reductase & Δ8-Δ7 isomerasePrimarily effective against powdery mildew.A derivative of Dodemorph.
Fenpropimorph Δ14-reductase & Δ8-Δ7 isomeraseBroad-spectrum, including powdery mildews and rusts in cereals.Known to have off-target effects in mammalian cells.
Tridemorph Δ14-reductase & Δ8-Δ7 isomeraseSystemic fungicide used against a variety of fungal diseases in cereals and other crops.
Potassium Bicarbonate Disrupts ion balance and pH in fungal cellsBroad-spectrum, including powdery mildew.Contact fungicide with a different mode of action.
Neem Oil Multiple, including disruption of insect hormonal systems and antifungal properties.Broad-spectrum insecticide and fungicide.Natural product with a complex mode of action.

Off-Target Effects and Specificity Profile

A crucial aspect of validating an inhibitor is understanding its potential for off-target interactions, which can lead to unintended biological consequences. While comprehensive data for this compound is limited, studies on the related compound Fenpropimorph provide valuable insights into potential off-target activities for the morpholine class.

Compound Known Off-Target Interactions Quantitative Data
This compound Data not readily available. Further investigation is recommended.-
Fenpropimorph Inhibition of cholesterol biosynthesis in mammalian cells.[1] Binding to mammalian sigma-1 receptors.IC50 = 0.5 µM (mammalian cholesterol biosynthesis)[1] Ki = 17.3 nM (human sigma-1 receptor)
Tridemorph Data not readily available. Further investigation is recommended.-

The off-target activity of Fenpropimorph highlights the importance of thorough specificity profiling for all morpholine-based inhibitors, including this compound.

Experimental Protocols for Specificity Validation

To rigorously validate the specificity of this compound, a series of in vitro and in cellulo experiments are recommended.

In Vitro Enzyme Inhibition Assays

Objective: To quantify the direct inhibitory activity of this compound against its primary targets, Δ14-reductase and Δ8-Δ7 isomerase.

Methodology:

  • Enzyme Source: Obtain purified or recombinant fungal Δ14-reductase and Δ8-Δ7 isomerase.

  • Substrate: Utilize appropriate sterol precursors for each enzyme (e.g., ignosterol for Δ14-reductase, fecosterol for Δ8-Δ7 isomerase).

  • Inhibitor Preparation: Prepare a dilution series of this compound, Fenpropimorph, and Tridemorph.

  • Assay Conditions: Incubate the enzyme, substrate, and inhibitor under optimized buffer and temperature conditions.

  • Detection: Measure the formation of the product or the depletion of the substrate using techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

  • Data Analysis: Calculate the IC50 value for each inhibitor against each enzyme by plotting the percentage of inhibition against the inhibitor concentration.

Off-Target Profiling: Sigma-1 Receptor Binding Assay

Objective: To assess the potential interaction of this compound with the mammalian sigma-1 receptor.

Methodology:

  • Receptor Source: Use membrane preparations from cells expressing the human sigma-1 receptor.

  • Radioligand: Employ a high-affinity radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine).

  • Competition Assay: Incubate the receptor preparation and radioligand with increasing concentrations of unlabeled this compound, Fenpropimorph (as a positive control), and a negative control.

  • Detection: Measure the displacement of the radioligand by scintillation counting.

  • Data Analysis: Determine the binding affinity (Ki) of this compound for the sigma-1 receptor by analyzing the competition binding curves.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in a cellular context.

Methodology:

  • Cell Culture: Treat fungal cells (e.g., Saccharomyces cerevisiae or a relevant plant pathogen) with this compound.

  • Thermal Challenge: Heat the cell lysates to a range of temperatures.

  • Protein Extraction: Separate the soluble and aggregated protein fractions.

  • Target Detection: Detect the amount of soluble target enzyme (Δ14-reductase or Δ8-Δ7 isomerase) at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting temperature of the target protein in the presence of this compound indicates direct binding.

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams illustrate the key pathways and experimental workflows.

Sterol_Biosynthesis_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Ignosterol Ignosterol (14-methyl fecosterol) Lanosterol->Ignosterol Fecosterol Fecosterol Ignosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol

Caption: Fungal ergosterol biosynthesis pathway highlighting the inhibitory targets of morpholine fungicides.

Inhibitor_Specificity_Workflow cluster_in_vitro In Vitro Analysis cluster_in_cellulo In Cellulo Analysis cluster_data_analysis Data Analysis & Conclusion Enzyme_Assay Enzyme Inhibition Assay (Δ14-reductase & Δ8-Δ7 isomerase) IC50_Ki Determine IC50 & Ki values Enzyme_Assay->IC50_Ki Sigma_Assay Sigma-1 Receptor Binding Assay Sigma_Assay->IC50_Ki CETSA Cellular Thermal Shift Assay (CETSA) Specificity_Profile Establish Specificity Profile CETSA->Specificity_Profile Phenotypic_Assay Fungal Growth Inhibition Assay Phenotypic_Assay->Specificity_Profile IC50_Ki->Specificity_Profile Conclusion Validate Inhibitor Specificity Specificity_Profile->Conclusion

Caption: Experimental workflow for validating the specificity of an enzyme inhibitor.

Logical_Relationship cluster_on_target On-Target Effects (Fungicidal) cluster_off_target Potential Off-Target Effects Dodemorph This compound Sterol_Biosynthesis Inhibition of Fungal Sterol Biosynthesis Dodemorph->Sterol_Biosynthesis Mammalian_Sterol Inhibition of Mammalian Cholesterol Biosynthesis Dodemorph->Mammalian_Sterol Investigation Needed Sigma_Receptor Binding to Mammalian Sigma-1 Receptor Dodemorph->Sigma_Receptor Investigation Needed Delta14 Δ14-reductase Sterol_Biosynthesis->Delta14 Delta8 Δ8-Δ7 isomerase Sterol_Biosynthesis->Delta8

References

A comparative study of the cis and trans isomers of Dodemorph

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dodemorph, a morpholine-based fungicide, is a vital agent in the management of various fungal diseases in agriculture, primarily known for its efficacy against powdery mildew. Chemically, it is identified as 4-cyclododecyl-2,6-dimethylmorpholine and exists as a mixture of cis and trans stereoisomers. This guide provides a comparative analysis of these isomers, delving into their structural differences, potential variations in biological activity, and physicochemical properties. While direct comparative studies on the individual isomers of Dodemorph are not extensively available in public literature, this document synthesizes general principles of cis-trans isomerism, supported by experimental protocols for their separation and biological evaluation, to offer a comprehensive resource for researchers.

Introduction

Dodemorph operates by inhibiting the ergosterol biosynthesis pathway in fungi, a critical process for maintaining the integrity of fungal cell membranes. The presence of two methyl groups at the C-2 and C-6 positions of the morpholine ring gives rise to cis and trans isomerism, which can significantly influence the molecule's three-dimensional structure. These structural variations can, in turn, affect the molecule's interaction with its biological target, potentially leading to differences in fungicidal efficacy, toxicity, and environmental fate. Understanding the distinct properties of each isomer is crucial for optimizing fungicidal formulations, improving target specificity, and minimizing off-target effects.

Physicochemical Properties: A Comparative Overview

PropertyCis-Isomer (Predicted)Trans-Isomer (Predicted)Rationale for Predicted Differences
Molecular Shape Less symmetrical, "bent" conformationMore symmetrical, extended conformationThe methyl groups on the same side in the cis-isomer lead to a more compact and less symmetrical structure.
Dipole Moment Likely to have a net dipole momentDipole moment may be smaller or cancel outThe asymmetrical arrangement of polar bonds in the cis-isomer is less likely to have internal cancellation of dipoles.
Boiling Point Potentially higherPotentially lowerA higher net dipole moment in the cis-isomer could lead to stronger intermolecular dipole-dipole interactions.
Melting Point Potentially lowerPotentially higherThe more symmetrical shape of the trans-isomer may allow for more efficient packing in a crystal lattice.
Solubility May exhibit different solubility profiles in various solventsMay exhibit different solubility profiles in various solventsDifferences in polarity and crystal lattice energy can influence solubility.

Biological Activity: A Comparative Hypothesis

The fungicidal activity of Dodemorph is attributed to its ability to inhibit sterol biosynthesis. The stereochemistry of the molecule can play a pivotal role in its binding affinity to the target enzymes. Although specific comparative data for Dodemorph isomers is lacking, studies on other chiral fungicides and drugs have consistently shown that one isomer can be significantly more active than the other.

Biological ParameterCis-Isomer (Hypothesized)Trans-Isomer (Hypothesized)Basis for Hypothesis
Fungicidal Efficacy (e.g., EC₅₀) Potentially higher or lower activityPotentially higher or lower activityThe three-dimensional arrangement of the atoms in one isomer may allow for a more optimal fit into the active site of the target enzyme, leading to stronger inhibition.
Target Enzyme Inhibition May exhibit stronger or weaker inhibition of sterol Δ¹⁴-reductase and Δ⁸→Δ⁷-isomeraseMay exhibit stronger or weaker inhibition of sterol Δ¹⁴-reductase and Δ⁸→Δ⁷-isomeraseStereoselectivity is a common feature of enzyme-substrate and enzyme-inhibitor interactions.
Toxicity to Non-target Organisms Could differ from the trans-isomerCould differ from the trans-isomerDifferent interactions with unintended biological targets can lead to varying toxicity profiles.

Experimental Protocols

To facilitate further research into the comparative properties of Dodemorph isomers, the following detailed experimental protocols are provided.

Separation of Cis and Trans Isomers of Dodemorph by High-Performance Liquid Chromatography (HPLC)

Objective: To separate the cis and trans isomers of a Dodemorph mixture for individual analysis.

Materials:

  • Dodemorph technical grade (mixture of isomers)

  • HPLC-grade hexane

  • HPLC-grade isopropanol

  • HPLC system with a UV detector

  • Normal-phase silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of Dodemorph in the mobile phase.

  • Mobile Phase: Prepare a mobile phase of 99:1 (v/v) hexane:isopropanol. Degas the mobile phase before use.

  • HPLC Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: 25 °C

    • Detection wavelength: 210 nm

  • Analysis: Inject the sample and monitor the chromatogram. The two isomers should elute as separate peaks. The elution order will depend on the specific column and conditions but is typically related to the polarity of the isomers.

  • Fraction Collection: Collect the eluent corresponding to each peak in separate vials.

  • Purity Confirmation: Re-inject the collected fractions to confirm the purity of the separated isomers.

In Vitro Fungicidal Activity Assay: Ergosterol Biosynthesis Inhibition

Objective: To determine and compare the inhibitory effect of cis- and trans-Dodemorph on a target fungus.

Materials:

  • Pure cultures of a susceptible fungal strain (e.g., Erysiphe graminis)

  • Potato Dextrose Agar (PDA) plates

  • Separated cis- and trans-Dodemorph isomers

  • Dimethyl sulfoxide (DMSO)

  • Sterile distilled water

  • Spectrophotometer

Procedure:

  • Stock Solutions: Prepare 10 mg/mL stock solutions of each isomer in DMSO.

  • Working Solutions: Prepare a series of dilutions of each isomer in sterile water to achieve final concentrations ranging from 0.01 to 100 µg/mL in the agar. The final DMSO concentration should not exceed 1% (v/v).

  • Poisoned Agar Preparation: Add the appropriate volume of each working solution to molten PDA to achieve the desired final concentrations. Pour the amended agar into sterile Petri dishes. Prepare control plates with DMSO and water only.

  • Inoculation: Place a 5 mm mycelial plug from an actively growing culture of the target fungus in the center of each agar plate.

  • Incubation: Incubate the plates at 25 °C for 7-14 days, or until the mycelial growth in the control plate reaches the edge of the plate.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculation: Calculate the percentage of growth inhibition for each concentration using the formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.

  • EC₅₀ Determination: Determine the EC₅₀ value (the concentration that causes 50% inhibition of mycelial growth) for each isomer by plotting the percentage of inhibition against the logarithm of the concentration.

Visualizations

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Isopentenyl_PP Isopentenyl-PP Mevalonate->Isopentenyl_PP Squalene Squalene Isopentenyl_PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Fecosterol Fecosterol Lanosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Δ⁸→Δ⁷-isomerase Ergosterol Ergosterol Episterol->Ergosterol Δ¹⁴-reductase Dodemorph Dodemorph (cis and trans isomers) Fecosterol -> Episterol Fecosterol -> Episterol Dodemorph->Fecosterol -> Episterol Inhibition Episterol -> Ergosterol Episterol -> Ergosterol Dodemorph->Episterol -> Ergosterol Inhibition Experimental_Workflow cluster_0 Isomer Separation cluster_1 Biological Activity Assay cluster_2 Comparison Dodemorph_Mixture Dodemorph (cis/trans mixture) HPLC HPLC Separation Dodemorph_Mixture->HPLC Cis_Isomer Pure cis-Isomer HPLC->Cis_Isomer Trans_Isomer Pure trans-Isomer HPLC->Trans_Isomer Fungicidal_Assay Fungicidal Activity Assay (Ergosterol Biosynthesis Inhibition) Cis_Isomer->Fungicidal_Assay Trans_Isomer->Fungicidal_Assay EC50_Cis EC₅₀ (cis) Fungicidal_Assay->EC50_Cis EC50_Trans EC₅₀ (trans) Fungicidal_Assay->EC50_Trans Comparison Comparative Analysis EC50_Cis->Comparison EC50_Trans->Comparison

Safety Operating Guide

Proper Disposal of Dodemorph Benzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of dodemorph benzoate, a fungicide used in research and development. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

This compound is classified as slightly hazardous by the World Health Organization (WHO) and requires careful handling and disposal due to its potential health and environmental risks.[1] It is known to cause severe skin burns and eye damage, may cause an allergic skin reaction, is suspected of damaging the unborn child, and may cause damage to organs through prolonged or repeated exposure.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][2]

Immediate Safety and Spill Response

In the event of a spill, immediate action is necessary to contain the material and prevent exposure.

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Coveralls

  • Chemical-resistant gloves (made of any waterproof material)

  • Shoes plus socks

  • Chemical goggles or a full-face shield[3]

Spill Containment and Cleanup:

  • Evacuate: Keep unprotected persons away from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent the spill from entering sewers, surface water, or ground water.[4]

  • Absorb: Use an inert, liquid-binding material such as sand, diatomite, acid binders, or universal binders to absorb the spill.[4]

  • Collect: Carefully collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination agent.

Disposal Procedures for this compound Waste

Disposal of this compound and its containers must be carried out in accordance with all applicable local, state, and federal regulations. Under no circumstances should this chemical be disposed of with household garbage or allowed to enter sewage systems. [4]

Step-by-Step Disposal Protocol:
  • Waste Identification and Classification:

    • Characterize the waste. This compound waste is considered hazardous due to its toxicity and environmental hazards.

    • Consult your institution's Environmental Health and Safety (EHS) department for specific waste classification codes.

  • Waste Segregation and Storage:

    • Store this compound waste in a designated, well-ventilated, and secure location.

    • Keep the waste in compatible, properly sealed, and clearly labeled containers. The label should include "Hazardous Waste," the chemical name "this compound," and a clear description of the contents.

  • Container Management:

    • Non-refillable containers: Do not reuse or refill empty containers.[5]

    • Triple Rinse: For containers of 5 gallons or less, triple rinse as follows:

      • Empty the remaining contents into application equipment or a mix tank and allow it to drain for 10 seconds after the flow begins to drip.[5]

      • Fill the container one-quarter full with water and recap.[5]

      • Shake for 10 seconds.

      • Pour the rinsate into the application equipment or a mix tank, or collect it for disposal as hazardous waste.

      • Repeat this procedure two more times.

    • The triple-rinsed container can then be disposed of according to institutional and local regulations, which may include puncturing and sending for recycling or disposal in a sanitary landfill.

  • Final Disposal:

    • Licensed Waste Disposal Service: The primary and recommended method for the disposal of this compound waste is through a licensed hazardous waste disposal company.

    • Potential Treatment Methods (to be performed by licensed professionals):

      • Incineration: A licensed incineration facility is often the preferred method for organic chemical waste.

      • Neutralization: For morpholine-based compounds, treatment may involve neutralization with a suitable dilute acid followed by disposal in an approved facility.[3]

Quantitative Data Summary

ParameterValue/ClassificationSource
WHO Classification III (Slightly hazardous)[1]
GHS Health Hazards H314: Causes severe skin burns and eye damageH317: May cause an allergic skin reactionH361d: Suspected of damaging the unborn childH373: May cause damage to organs through prolonged or repeated exposure[1][2]
GHS Environmental Hazards H400: Very toxic to aquatic lifeH410: Very toxic to aquatic life with long lasting effects[1][2]
UN Packaging Group III (Minor danger)[1]

Disposal Workflow

cluster_prep Preparation & Segregation cluster_container Container Management cluster_disposal Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE start->ppe segregate Segregate Waste into Labeled, Compatible Containers ppe->segregate triple_rinse Triple Rinse Empty Containers segregate->triple_rinse For Empty Containers store Store Waste in a Secure, Designated Area segregate->store collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container per Regulations triple_rinse->dispose_container collect_rinsate->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs licensed_disposal Transfer to Licensed Hazardous Waste Facility contact_ehs->licensed_disposal

Caption: Logical workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.